Technical Documentation Center

4-(Isothiazol-5-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Isothiazol-5-yl)aniline
  • CAS: 904085-99-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Isothiazol-5-yl)aniline: A Cornerstone Moiety in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, str...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 4-(Isothiazol-5-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. This compound serves as a critical building block in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of the BRAF kinase inhibitor, Dabrafenib. This guide will delve into the nuanced physicochemical characteristics of 4-(Isothiazol-5-yl)aniline, detail synthetic strategies, and explore its role in the broader context of kinase inhibitor design and drug development. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and oncology drug discovery.

Introduction: The Emergence of 4-(Isothiazol-5-yl)aniline in Medicinal Chemistry

The landscape of drug discovery has been revolutionized by the advent of targeted therapies, which aim to modulate the activity of specific biomolecules implicated in disease pathogenesis. Within this paradigm, kinase inhibitors have emerged as a cornerstone of modern oncology. The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has garnered considerable attention as a privileged scaffold in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to engage in various non-covalent interactions within protein active sites make it an attractive moiety for medicinal chemists.

4-(Isothiazol-5-yl)aniline, which incorporates both the isothiazole ring and an aniline functionality, represents a key bifunctional building block. The aniline group provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures designed to target specific kinases. This guide will provide an in-depth exploration of this pivotal molecule.

Molecular Structure and Chemical Properties

The structural and electronic attributes of 4-(Isothiazol-5-yl)aniline are fundamental to its utility in drug design.

Structural Elucidation

The chemical structure of 4-(Isothiazol-5-yl)aniline consists of an isothiazole ring linked at the 5-position to a phenyl ring, which is in turn substituted with an amino group at the 4-position.

Molecular Structure of 4-(Isothiazol-5-yl)aniline

SynthesisWorkflow A Starting Materials (e.g., β-ketoesters, ammonia, sulfur reagents) B Isothiazole Ring Formation A->B Cyclization D Aryl Coupling Reaction (e.g., Suzuki, Stille) B->D C Functional Group Interconversion (e.g., Nitration) E Reduction of Nitro Group C->E Reduction D->E F 4-(Isothiazol-5-yl)aniline E->F

A generalized workflow for the synthesis of 4-(Isothiazol-5-yl)aniline.

Exemplary Synthetic Protocol (Hypothetical):

A potential synthetic route could commence with the construction of a suitably functionalized isothiazole, for instance, 5-bromoisothiazole. This intermediate could then be coupled with a protected aniline derivative, such as 4-aminophenylboronic acid pinacol ester, via a Suzuki coupling reaction. The final step would involve the deprotection of the amino group to yield the target compound.

Step 1: Suzuki Coupling

  • To a solution of 5-bromoisothiazole and 4-aminophenylboronic acid pinacol ester in a suitable solvent (e.g., dioxane/water mixture), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) are added.

  • The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by extraction and purified by column chromatography.

Step 2: Deprotection (if necessary)

  • If a protected aniline was used, the protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis).

This represents a conceptual pathway, and the actual industrial synthesis may vary.

Applications in Drug Development: A Focus on Kinase Inhibition

The primary significance of 4-(Isothiazol-5-yl)aniline lies in its role as a pivotal intermediate in the synthesis of kinase inhibitors. The isothiazole and aniline moieties provide a valuable scaffold for designing molecules that can fit into the ATP-binding pocket of various kinases.

The Isothiazole Moiety in Kinase Binding

The isothiazole ring system is a bioisostere for other aromatic systems and can participate in various interactions within the kinase hinge region, including hydrogen bonding and hydrophobic interactions. The nitrogen and sulfur heteroatoms can also modulate the electronic properties of the molecule, influencing its binding affinity and selectivity. [1]

Role in the Synthesis of Dabrafenib

4-(Isothiazol-5-yl)aniline is a crucial precursor in the synthesis of Dabrafenib, a potent inhibitor of BRAF kinase used in the treatment of metastatic melanoma with BRAF V600E mutations. [2]In the synthesis of Dabrafenib, the aniline nitrogen of 4-(Isothiazol-5-yl)aniline is typically sulfonylated, and further modifications are made to the isothiazole and phenyl rings to achieve the final drug molecule. [3][4][5]

Dabrafenib Synthesis Pathway

DabrafenibSynthesis A 4-(Isothiazol-5-yl)aniline B Sulfonylation A->B Reaction with 2,6-difluorobenzenesulfonyl chloride C Further Functionalization B->C Coupling with aminopyrimidine moiety D Dabrafenib C->D

A simplified schematic of the role of 4-(Isothiazol-5-yl)aniline in Dabrafenib synthesis.

Broader Potential in Kinase Inhibitor Design

Beyond Dabrafenib, the 4-(isothiazol-5-yl)aniline scaffold holds promise for the development of inhibitors against other kinases. The aniline group can be readily derivatized to introduce various side chains that can target the solvent-exposed regions of the kinase active site, thereby enhancing potency and selectivity. This adaptability makes it a valuable platform for generating libraries of kinase inhibitors for screening against a wide range of targets. [6][7][8][9]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the isothiazole and aniline rings. The chemical shifts and coupling patterns would be diagnostic of the substitution pattern. The protons of the aniline NH₂ group would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms in the isothiazole ring and the amino group on the aniline ring. [10][11][12][13]

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Isothiazol-5-yl)aniline would exhibit characteristic absorption bands corresponding to:

  • N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹).

  • C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹).

  • C=C and C=N stretching vibrations of the aromatic rings (in the fingerprint region, 1400-1600 cm⁻¹).

  • C-S stretching vibrations of the isothiazole ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Safety, Handling, and Storage

Proper handling and storage of 4-(Isothiazol-5-yl)aniline are essential to ensure laboratory safety.

Hazard Identification

Based on available safety data sheets for similar compounds, 4-(Isothiazol-5-yl)aniline should be handled with care. Potential hazards may include:

  • Skin and eye irritation.

  • Harmful if swallowed or inhaled.

Recommended Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [14]* Avoid generating dust.

  • Wash hands thoroughly after handling. [15]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area. [15]* Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

4-(Isothiazol-5-yl)aniline has firmly established itself as a molecule of significant importance in the field of medicinal chemistry. Its role as a key building block in the synthesis of the life-saving cancer drug Dabrafenib underscores its value. The versatile nature of its structure, with the readily functionalizable aniline moiety and the biologically active isothiazole ring, ensures its continued relevance in the design and development of novel kinase inhibitors and other targeted therapeutics.

Future research will likely focus on the development of more efficient and scalable synthetic routes to 4-(Isothiazol-5-yl)aniline and its derivatives. Furthermore, the exploration of this scaffold in the design of inhibitors for other kinase targets beyond BRAF represents a promising avenue for the discovery of new medicines to address unmet medical needs.

References

  • PubMed. Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. Available from: [Link]

  • ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib. Available from: [Link]

  • PubMed. Discovery and Characterization of 2-anilino-4- (thiazol-5-yl)pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Available from: [Link]

  • Washington State University. Aniline Safety Data Sheet. Available from: [Link]

  • RSC Publishing. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Available from: [Link]

  • PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Available from: [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

  • MySkinRecipes. 4-(Thiazol-5-yl)aniline. Available from: [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available from: [Link]

  • Google Patents. WO2016059548A1 - Processes for the preparation of dabrafenib.
  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

  • Clausius Scientific Press. Synthesis of aniline analogs containing different secondary amines. Available from: [Link]

  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available from: [Link]

  • ResearchGate. (PDF) Crystal structure of 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3- thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione, C15H17N5S2. Available from: [Link]

  • PubChem. 2-Methyl-5-(1,3-thiazol-4-yl)aniline. Available from: [Link]

  • PubChem. 4-(5-ethyl-2H-tetrazol-2-yl)aniline. Available from: [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Available from: [Link]

  • ResearchGate. Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. Available from: [Link]

  • Journal of Chemistry and Technologies. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Available from: [Link]

  • International Union of Crystallography. Crystal structure of 3-methoxy-4-[2-(thiazol-2-yl)diazen-1-yl]aniline monohydrate. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]

  • PubChem. Aniline. Available from: [Link]

  • PubMed Central. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • PubChem. 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Available from: [Link]

  • PubMed Central. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-t[14][3][16]hiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Available from: [Link]

  • Reddit. Solubility in organic solvents and water. Available from: [Link]

  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Available from: [Link]

  • International Union of Crystallography. Crystal structure of bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. Available from: [Link]

  • PubMed. Methylene group modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and insecticidal activity. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(Isothiazol-5-yl)aniline: A Roadmap for Solubility and Stability Assessment in Early Drug Development

Introduction In the landscape of medicinal chemistry, the discovery of novel chemical entities (NCEs) with promising pharmacological activity is merely the first step in a long and arduous journey. The molecule 4-(Isothi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the discovery of novel chemical entities (NCEs) with promising pharmacological activity is merely the first step in a long and arduous journey. The molecule 4-(Isothiazol-5-yl)aniline represents an intriguing scaffold, merging the well-established pharmacophoric aniline moiety with the stable heterocyclic isothiazole ring.[1][2] While the biological potential of such a hybrid structure is considerable, its viability as a drug candidate is fundamentally dependent on its physicochemical properties. Poor solubility can cripple oral bioavailability, while instability can compromise shelf-life, safety, and therapeutic efficacy.[3][4]

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 4-(Isothiazol-5-yl)aniline. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions. It delves into the causality behind experimental choices, offering a predictive and methodological roadmap for characterizing this NCE. By blending theoretical analysis with detailed, field-proven protocols, this guide aims to empower scientific teams to make informed, data-driven decisions in the critical early stages of pharmaceutical development.

Section 1: Molecular Analysis and Predictive Profiling

Before any benchwork commences, a thorough in-silico analysis of 4-(Isothiazol-5-yl)aniline provides invaluable foresight, guiding experimental design and resource allocation. The molecule's structure inherently suggests its physicochemical disposition.

Structural and Electronic Considerations

The compound is a composite of two distinct chemical personalities:

  • The Aniline Moiety: The primary amino group attached to a phenyl ring imparts weak basicity. This functionality is a known "structural alert," often associated with metabolic instability and a propensity for oxidative degradation.[5][6] However, it also offers a handle for salt formation, a common strategy to enhance aqueous solubility.

  • The Isothiazole Ring: As an aromatic heterocycle, the isothiazole ring is generally considered chemically stable and contributes to the overall rigidity and planarity of the molecule.[1] Its presence increases the molecular weight and lipophilicity, likely decreasing aqueous solubility.

Based on this composite structure, we can predict that 4-(Isothiazol-5-yl)aniline will be a lipophilic, weakly basic compound with limited solubility in neutral aqueous media but improved solubility in acidic conditions.[7][8] Its primary stability liability is anticipated to be the oxidative degradation of the aniline group.[2]

In Silico Physicochemical Predictions

Computational models provide rapid, cost-effective initial estimates of key drug-like properties. The following table summarizes predicted values for 4-(Isothiazol-5-yl)aniline, which are essential for planning subsequent experimental work.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight ~176.23 g/mol Well within the limits of Lipinski's Rule of Five, favoring good absorption.
LogP (o/w) 2.0 - 2.5Indicates moderate lipophilicity; may favor membrane permeability but suggests low aqueous solubility.
Aqueous Solubility (LogS) -3.0 to -4.0Predicts poor to very low intrinsic solubility in water.
pKa (Basic) 3.5 - 4.5The aniline amine is weakly basic; solubility will be pH-dependent, increasing at pH < pKa.
Polar Surface Area (PSA) ~55 ŲSuggests good potential for oral absorption and cell permeability.
Lipinski's Rule of Five Compliant (0 violations)The molecule has favorable drug-like properties from a structural standpoint.

Note: These values are estimates from standard computational algorithms and require experimental verification.

Section 2: A Practical Guide to Solubility Determination

Solubility is not a single data point but a profile that dictates a compound's behavior from the gastrointestinal tract to formulation development. The following protocols are designed to build a comprehensive solubility profile for 4-(Isothiazol-5-yl)aniline.

Experimental Workflow for Solubility Assessment

The logical flow for determining solubility involves a tiered approach, starting with kinetic measurements for rapid screening, followed by the gold-standard thermodynamic measurements for definitive data.

cluster_0 Solubility Assessment Workflow start Start: Crystalline Compound kinetic Kinetic Solubility (DMSO Stock Dilution) start->kinetic Rapid Screening thermo Thermodynamic Solubility (Shake-Flask) start->thermo Definitive Data organic Organic Solvent Solubility start->organic Formulation/Process Data report Comprehensive Solubility Report kinetic->report ph_profile pH-Solubility Profile thermo->ph_profile Biorelevance ph_profile->report organic->report

Caption: Workflow for comprehensive solubility characterization.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: This method is the industry standard for determining the true equilibrium solubility, which is critical for biopharmaceutical classification (BCS) and predicting oral absorption. It ensures that the measurement reflects the solubility of the most stable crystalline form.

Methodology:

  • Preparation: Add an excess of solid 4-(Isothiazol-5-yl)aniline (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of purified water or a relevant buffer in a glass vial. Ensure the amount added is sufficient to maintain a saturated solution with undissolved solid present.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24-48 hours. A preliminary time-to-equilibrium study is recommended to validate the incubation period.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Trustworthiness Check: The first few drops of filtrate should be discarded to prevent errors from filter adsorption.

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard curve.

  • Calculation: Express the solubility in µg/mL or mM. The presence of visible solid material in the vial post-equilibration confirms that saturation was achieved.

pH-Dependent and Organic Solvent Solubility

A complete profile requires assessing solubility in various media relevant to physiological conditions and chemical processing.

Solubility TypeRecommended MediaRationale & Application
pH-Solubility Profile • pH 1.2 (Simulated Gastric Fluid)• pH 4.5 (Duodenum)• pH 6.8 (Jejunum/Ileum)• pH 7.4 (Blood/Late Intestine)Causality: As a weak base, the compound's ionization and thus solubility will change drastically along the GI tract. This profile is essential for predicting absorption windows and the potential for precipitation.
Organic Solvent Solubility • Methanol, Ethanol• Acetonitrile (ACN)• Dimethyl Sulfoxide (DMSO)• Dichloromethane (DCM)• Tetrahydrofuran (THF)Causality: Data is critical for synthetic chemists for reaction setup and purification (crystallization). For formulators, it informs the selection of solvents for creating amorphous solid dispersions or liquid formulations.[9]

Section 3: Comprehensive Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is an indispensable tool in drug development.[10] Its purpose is to deliberately degrade the NCE to identify likely degradation products, establish degradation pathways, validate analytical methods, and inform formulation and packaging strategies.[3][11]

Forced Degradation Experimental Workflow

The compound is subjected to multiple stress conditions in parallel. A target degradation of 5-20% is ideal, as it is sufficient to detect and identify degradants without leading to complex secondary degradation that would not occur under normal storage conditions.[12][13]

cluster_1 Forced Degradation Workflow cluster_conditions Stress Conditions start API Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT & 60°C) start->base ox Oxidation (3% H2O2, RT) start->ox therm Thermal (Solution & Solid, 60°C) start->therm photo Photolytic (ICH Q1B) (UV/Vis Light) start->photo analysis Analysis: • Stability-Indicating HPLC-PDA • LC-MS for Peak Identification acid->analysis base->analysis ox->analysis therm->analysis photo->analysis report Degradation Profile & Pathway Elucidation analysis->report

Caption: Parallel workflow for forced degradation studies.

Detailed Stress Condition Protocols

For each condition, a stock solution of 4-(Isothiazol-5-yl)aniline (e.g., 1 mg/mL in ACN:Water) is prepared.[12]

1. Acid Hydrolysis:

  • Protocol: Mix the stock solution with 0.1 M HCl. Store one sample at room temperature and another at 60°C.

  • Timepoints: Analyze samples at 0, 2, 6, 24, and 48 hours.

  • Causality: This tests for susceptibility to cleavage, particularly if any amide-like character exists or if acid catalysis can promote ring-opening or other reactions.

2. Base Hydrolysis:

  • Protocol: Mix the stock solution with 0.1 M NaOH. Store one sample at room temperature and another at 60°C.

  • Timepoints: Analyze at the same intervals as acid hydrolysis.

  • Causality: Evaluates stability in alkaline conditions, which is relevant for formulation with basic excipients and passage through the lower intestine.

3. Oxidative Degradation:

  • Protocol: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Timepoints: Analyze at 0, 1, 4, 8, and 24 hours.

  • Causality: This is a critical test for an aniline-containing compound. The electron-rich amino group is highly susceptible to oxidation, potentially forming N-oxides, nitroso, nitro, or polymeric species. This is often the primary degradation pathway for such molecules.[2]

4. Photostability:

  • Protocol: Expose the solid powder and a solution of the compound to a calibrated light source that meets ICH Q1B guidelines, delivering a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]

  • Trustworthiness Check: A parallel control sample wrapped in aluminum foil must be stored under the same temperature and humidity conditions.

  • Causality: Aromatic and conjugated systems can absorb UV/Vis light, leading to photochemical reactions, isomerization, or degradation.

5. Thermal Degradation:

  • Protocol: Store the solid compound and a solution in sealed vials at an elevated temperature (e.g., 60°C).

  • Timepoints: Analyze at 1, 3, 7, and 14 days.

  • Causality: Assesses the intrinsic thermal stability of the molecule, which is crucial for determining appropriate manufacturing (e.g., drying) and storage conditions.

Analysis and Potential Degradation Pathway

Analysis is performed using a stability-indicating HPLC method coupled with a Photodiode Array (PDA) detector to ensure peak purity and detect new degradants. LC-MS is then used on stressed samples to obtain mass-to-charge (m/z) ratios for the degradant peaks, allowing for the elucidation of their structures.

Predicted Primary Degradation Pathway: Based on the known chemistry of anilines, the most probable degradation pathway under oxidative stress involves the aniline nitrogen.

  • Step 1: Oxidation of the aniline to a nitroso (-NO) derivative.

  • Step 2: Further oxidation to a nitro (-NO₂) derivative.

  • Alternative: Dimerization to form azo compounds.

Section 4: Summary and Strategic Recommendations

The comprehensive physicochemical characterization of 4-(Isothiazol-5-yl)aniline is foundational for its progression as a drug candidate. The following table summarizes the expected profile and provides actionable recommendations.

ParameterExpected OutcomeStrategic Recommendations for Development
Aqueous Solubility Poor intrinsic solubility at neutral pH, with an increase under acidic conditions (pH < 4).Formulation: Prioritize enabling technologies. Explore salt formation using the basic aniline handle. Co-solvents, surfactants, or amorphous solid dispersions may be necessary for adequate bioavailability.• Preclinical: Use an acidified vehicle for in vivo studies to ensure complete dissolution.
Stability Relatively stable to hydrolysis and heat. Primary liability is rapid degradation under oxidative and potentially photolytic conditions.Handling & Storage: The Active Pharmaceutical Ingredient (API) should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.[14]• Formulation: The inclusion of antioxidants in the final drug product should be considered mandatory. Packaging should offer robust protection from light and oxygen.
Analytical A robust, stability-indicating HPLC method is essential.Method Development: The analytical method must demonstrate specificity, capable of separating the parent compound from all significant degradants, particularly the primary oxidative products.

References

A complete list of all sources cited within this document is provided below.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Forced Degradation Studies. (n.d.). Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata by ACD/Labs. [Link]

  • Can Aniline Be Used In Drug Development? (2025). Bloom Tech. [Link]

  • The chemistry of isothiazoles. (2003). Tetrahedron. [Link]

  • Aniline replacement in drug-like compounds. (2024). BioPartner UK. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Isothiazole. (n.d.). Wikipedia. [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Chemistry of Heterocyclic Compounds. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2023). MDPI. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

  • Stability studies: five years later. (1988). American Journal of Hospital Pharmacy. [Link]

  • Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl... (n.d.). ResearchGate. [Link]

  • Preparation of organo-soluble polyanilines in ionic liquid. (n.d.). ScienceDirect. [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)... (2016). ScienceDirect. [Link]

  • Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

  • Solubility in organic solvents and water. (2014). Reddit. [Link]

  • 2-Methyl-5-(1,3-thiazol-4-yl)aniline. (n.d.). PubChem. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). ResearchGate. [Link]

  • Aniline. (n.d.). PubChem. [Link]

  • 4-(1,3-OXAZOL-5-YL)ANILINE. (n.d.). Matrix Fine Chemicals. [Link]

  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2025). ResearchGate. [Link]

  • 4-Aminoazobenzene. (n.d.). PubChem. [Link]

Sources

Foundational

A Quantum Chemical Investigation of 4-(Isothiazol-5-yl)aniline: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive framework for conducting quantum chemical studies on 4-(Isothiazol-5-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The isothiaz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical studies on 4-(Isothiazol-5-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The isothiazole and aniline moieties suggest its potential as a scaffold for developing novel therapeutic agents.[1][2] This document outlines a detailed computational methodology, grounded in Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this molecule. The insights derived from these studies are crucial for understanding its chemical reactivity, stability, and potential interactions with biological targets, thereby accelerating rational drug design and development.

Introduction: The Rationale for a Quantum Chemical Approach

4-(Isothiazol-5-yl)aniline integrates two key pharmacophores: the isothiazole ring, known for its diverse biological activities, and the aniline group, a common constituent in many pharmaceuticals.[2] The combination of these fragments into a single molecular entity presents a promising avenue for the discovery of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.[1] However, a thorough understanding of the molecule's intrinsic properties at the quantum level is paramount before embarking on extensive synthetic and biological screening efforts.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[3] They provide a cost-effective and time-efficient means to predict a wide range of molecular properties with a high degree of accuracy. By modeling the behavior of electrons within a molecule, we can gain deep insights into its geometry, electronic structure, and reactivity. This in silico approach allows for the pre-screening of candidate molecules, prioritization of synthetic targets, and a more profound interpretation of experimental data.

This guide details a systematic quantum chemical workflow tailored for the comprehensive characterization of 4-(Isothiazol-5-yl)aniline.

Theoretical and Computational Methodology

The cornerstone of this proposed investigation is Density Functional Theory (DFT), a computational method that has proven to be a robust and reliable tool for studying the properties of organic molecules.[3][4] The choice of functional and basis set is critical for obtaining accurate results.

Selection of Computational Level of Theory

For the study of aniline and its derivatives, hybrid DFT methods, such as B3LYP (Becke, three-parameter, Lee-Yang-Parr), have demonstrated excellent agreement with experimental data for both structural and electronic properties.[4] Therefore, the B3LYP functional is recommended for this investigation. To ensure a sufficiently detailed description of the electronic structure, the 6-311++G(d,p) basis set will be employed. This basis set includes diffuse functions (++) to accurately model non-covalent interactions and polarization functions (d,p) to account for the non-uniform distribution of electron density in the molecule.

Computational Workflow

The proposed computational investigation will follow a multi-step workflow designed to provide a holistic understanding of 4-(Isothiazol-5-yl)aniline.

Computational Workflow for 4-(Isothiazol-5-yl)aniline cluster_input Input cluster_dft DFT Calculations cluster_application Application & Interpretation Input_Molecule Initial 3D Structure of 4-(Isothiazol-5-yl)aniline Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input_Molecule->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties Calculation (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties NBO_Analysis Natural Bond Orbital (NBO) Analysis Geometry_Optimization->NBO_Analysis TD_DFT Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Geometry_Optimization->TD_DFT Docking_Input Optimized Structure for Molecular Docking Geometry_Optimization->Docking_Input Reactivity_Analysis Reactivity Descriptors (Chemical Hardness, Electrophilicity) Electronic_Properties->Reactivity_Analysis Spectra_Comparison Comparison with Experimental Spectra TD_DFT->Spectra_Comparison

Caption: 2D representation of the molecular structure of 4-(Isothiazol-5-yl)aniline.

Conclusion

The quantum chemical investigation outlined in this technical guide provides a robust framework for the comprehensive characterization of 4-(Isothiazol-5-yl)aniline. By leveraging the predictive power of Density Functional Theory, researchers can gain invaluable insights into the structural, electronic, and spectroscopic properties of this promising molecule. These theoretical findings will not only facilitate a deeper understanding of its chemical behavior but also guide the rational design of novel derivatives with enhanced therapeutic potential, ultimately accelerating the drug discovery and development pipeline.

References

  • Sci-Hub. (n.d.). Density functional studies of aniline and substituted anilines.
  • BenchChem. (2025). Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In-depth Technical Guide.
  • ACS Publications. (2023). Mechanistic Study on CpRh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes: A DFT Study. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). DFT theoretical studies of anions of aniline and its several derivatives.
  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • ResearchGate. (n.d.). Synthetic route to isothiazole derivatives (7 and 8).
  • Sci-Hub. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A.
  • Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry.
  • ACS Publications. (n.d.). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A.
  • MySkinRecipes. (n.d.). 4-(Thiazol-5-yl)aniline.
  • Academia.edu. (n.d.). The chemistry of isothiazoles.
  • BenchChem. (2025). Computational Exploration of Thiazolo[5,4-d]thiazole Compounds: A Technical Guide for Drug Discovery.
  • National Institutes of Health. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • Journal of Applied Organometallic Chemistry. (n.d.). In Silico Molecular Docking Against-KIT Tyrosine Kinase and ADME Studies of 4-Thiazolidinone Derivatives.
  • ResearchGate. (n.d.). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation.
  • Semantic Scholar. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent.
  • Semantic Scholar. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.
  • MDPI. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.
  • PubMed Central. (n.d.). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents.
  • PubMed. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules.
  • ResearchGate. (n.d.). Synthesis, Transformation of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic Acids, Bis(thiazol-5-yl)phenyl-, Bis(thiazol-5-yl)methane Derivatives, and Their Antimicrobial Activity.
  • ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL.
  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.
  • ResearchGate. (2023). Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. Journal of Molecular Structure.

Sources

Exploratory

An In-Depth Technical Guide to 4-(Isothiazol-5-yl)aniline and Its Analogs for Advanced Research

For Immediate Release This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of 4-(isothiazol-5-yl)aniline. Due...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of 4-(isothiazol-5-yl)aniline. Due to the limited availability of public data on this specific isomer, this document also provides detailed information on its close structural analog, 4-(thiazol-5-yl)aniline, to offer valuable comparative insights and a foundation for further research.

Introduction: The Significance of Phenyl-Heterocycle Scaffolds

The linkage of an aniline moiety to a five-membered heterocyclic ring, such as isothiazole or its isomer thiazole, creates a scaffold of significant interest in medicinal chemistry and materials science. These structures are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The specific orientation of heteroatoms within the ring profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its biological activity and physical properties.

Physicochemical Properties: A Comparative Analysis

A thorough investigation of public chemical databases, including PubChem, ChemSpider, and various chemical supplier catalogs, did not yield specific data for 4-(isothiazol-5-yl)aniline. This suggests that it is a rare or novel compound. However, extensive information is available for its structural isomer, 4-(thiazol-5-yl)aniline, which is detailed below for comparative purposes. The key distinction between these isomers lies in the arrangement of the nitrogen and sulfur atoms within the five-membered ring.

4-(Thiazol-5-yl)aniline: A Detailed Profile

The thiazole isomer, 4-(thiazol-5-yl)aniline, is a well-documented compound that serves as a valuable reference point.

Table 1: Physicochemical Properties of 4-(Thiazol-5-yl)aniline [1][2]

PropertyValueSource
Molecular Formula C₉H₈N₂S[1][2]
Molecular Weight 176.24 g/mol [1][2]
CAS Number 332113-79-8[1]
Appearance Not specified
Solubility Not specified
Melting Point Not specified
Boiling Point Not specified

Diagram 1: Chemical Structure of 4-(Isothiazol-5-yl)aniline vs. 4-(Thiazol-5-yl)aniline

G cluster_0 4-(Isothiazol-5-yl)aniline cluster_1 4-(Thiazol-5-yl)aniline isothiazole_structure thiazole_structure

Caption: Isomeric difference between 4-(isothiazol-5-yl)aniline and 4-(thiazol-5-yl)aniline.

Synthesis and Methodologies

Conceptual Synthetic Pathway for 4-(Isothiazol-5-yl)aniline

A plausible and efficient route to synthesize 4-(isothiazol-5-yl)aniline would likely involve a Suzuki or Stille coupling reaction. These palladium-catalyzed reactions are widely employed in the formation of carbon-carbon bonds between aromatic rings.

Diagram 2: Proposed Suzuki Coupling for Synthesis of 4-(Isothiazol-5-yl)aniline

G reagent1 4-Aminophenylboronic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent1->catalyst reagent2 5-Haloisothiazole reagent2->catalyst base Base (e.g., Na₂CO₃) catalyst->base product 4-(Isothiazol-5-yl)aniline base->product

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthesis of Novel Isothiazole-Containing Anilines

Abstract The isothiazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its diverse and potent biological activities.[1] When incorporated into an aniline framework, it gives rise to a class of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a privileged five-membered heterocyclic scaffold renowned for its diverse and potent biological activities.[1] When incorporated into an aniline framework, it gives rise to a class of compounds with significant potential in medicinal chemistry and drug development. Isothiazole-containing molecules have demonstrated a wide array of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and fungicidal activities.[2][3] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic strategies for creating novel isothiazole-containing anilines. We move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles. The methodologies presented are designed as self-validating systems, ensuring reproducibility and reliability in the research setting.

The Strategic Importance of the Isothiazole-Aniline Scaffold

The fusion of an isothiazole ring and an aniline moiety creates a unique chemical architecture with significant therapeutic potential. The isothiazole ring, with its 1,2-arrangement of sulfur and nitrogen atoms, offers a distinct electronic profile and acts as a versatile pharmacophore capable of engaging in various biological interactions.[1] The aniline portion serves as a crucial building block, providing a vector for further functionalization and allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

This combination has led to the discovery of compounds with noteworthy biological profiles, including potent kinase inhibitors, antimicrobial agents, and modulators of various cellular pathways.[1][4] The development of efficient and versatile synthetic routes to access these molecules is therefore a paramount objective in modern medicinal chemistry. This guide focuses on two primary, robust, and strategically divergent pathways for their synthesis: the reduction of a nitroaromatic precursor and palladium-catalyzed cross-coupling.

Core Synthetic Strategies and Methodologies

The synthesis of isothiazole-containing anilines can be approached from two principal directions: (A) constructing the aniline functionality onto a pre-existing isothiazole core, or (B) coupling a pre-formed aniline with an appropriate isothiazole building block. We will explore the most reliable and field-proven methods for each approach.

Strategy A: Synthesis via Reduction of a Nitro-Isothiazole Precursor

This classical and highly reliable strategy involves the synthesis of a nitro-substituted isothiazole aryl precursor, followed by the chemical reduction of the nitro group to the target aniline. The key advantage of this method is its robustness and the wide availability of reagents for nitro group reduction that are tolerant of many other functional groups.[5]

The choice of a nitro-reduction pathway is often dictated by the accessibility of the starting materials. The nitration of aromatic systems is a fundamental and well-understood reaction, making nitro-aryl compounds readily available. Subsequent reduction is a high-yielding and clean transformation. The selection of the reducing agent is critical; reagents like tin(II) chloride or catalytic hydrogenation are chosen for their high chemoselectivity, effectively reducing the nitro group without affecting the potentially sensitive isothiazole ring.[5][6]

G cluster_0 Step 1: Synthesis of Nitro-Aryl Isothiazole cluster_1 Step 2: Reduction to Aniline A Aryl Precursor B Nitration (e.g., HNO₃/H₂SO₄) A->B C Nitro-Aryl Intermediate B->C D Isothiazole Ring Formation (e.g., Cyclization with a sulfur source) C->D E Nitro-Aryl Isothiazole Precursor D->E F Nitro-Aryl Isothiazole Precursor G Reduction (e.g., SnCl₂·2H₂O / EtOH or H₂/Pd-C) F->G H Purification (e.g., Column Chromatography) G->H I Target Isothiazole-Aniline H->I

Caption: Workflow for the synthesis of isothiazole-anilines via nitro group reduction.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-(isothiazol-3-yl)-nitrobenzene precursor (1.0 eq).

  • Reagent Addition: Add ethanol (EtOH) to create a slurry (approx. 0.2 M concentration). To this stirring suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and saturate with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (EtOAc) (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure isothiazole-containing aniline.

Strategy B: Palladium-Catalyzed Buchwald-Hartwig Amination

For a more modular and convergent approach, the Buchwald-Hartwig amination is an exceptionally powerful tool.[7][8] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between a halo-isothiazole and an aniline (or vice-versa).[9] It offers excellent functional group tolerance and allows for the rapid generation of a library of analogs from common intermediates.

The success of the Buchwald-Hartwig reaction hinges on the precise combination of a palladium precursor, a specialized phosphine ligand, and a base.

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ or Pd(OAc)₂, is required to initiate the catalytic cycle.[10]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial.[8] Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the palladium center.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

G cluster_0 Reaction Assembly (Inert Atmosphere) A Halo-Isothiazole (e.g., 3-Bromo-isothiazole) G Degas and Heat (e.g., 80-110 °C) A->G B Aniline Derivative B->G C Pd Precatalyst (e.g., Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., XPhos) D->G E Base (e.g., NaOtBu) E->G F Anhydrous Solvent (e.g., Toluene) F->G H Reaction Monitoring (TLC/LC-MS) G->H I Aqueous Work-up & Extraction H->I J Purification (Column Chromatography) I->J K Target Isothiazole-Aniline J->K

Caption: Workflow for Buchwald-Hartwig cross-coupling to form isothiazole-anilines.

  • Inert Atmosphere Setup: Add 3-bromo-5-phenylisothiazole (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk flask. Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aniline (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), and anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the mixture to room temperature. Quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to afford the desired N-phenyl-5-phenylisothiazol-3-amine.

Data Presentation and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a table summarizing expected analytical data for a representative product, 4-(isothiazol-3-yl)aniline.

Analysis Expected Results for 4-(Isothiazol-3-yl)aniline
¹H NMR (400 MHz, CDCl₃)δ ~ 8.5 (s, 1H, isothiazole H5), ~ 7.5 (d, 2H, Ar-H), ~ 7.2 (s, 1H, isothiazole H4), ~ 6.7 (d, 2H, Ar-H), ~ 3.8 (br s, 2H, -NH₂)
¹³C NMR (101 MHz, CDCl₃)δ ~ 160.0 (C=N), ~ 155.0 (Ar-C), ~ 148.0 (Ar-C-NH₂), ~ 130.0 (Ar-CH), ~ 122.0 (Isothiazole CH), ~ 115.0 (Ar-CH)
Mass Spec (ESI+) [M+H]⁺ expected at m/z = 177.05
Appearance Typically a yellow to brown solid

Conclusion and Future Directions

The synthetic strategies outlined in this guide—nitro group reduction and Buchwald-Hartwig amination—provide robust and versatile platforms for the discovery of novel isothiazole-containing anilines. The choice between these methods will depend on factors such as starting material availability, desired structural diversity, and scalability.

Future work in this field will undoubtedly focus on expanding the library of these compounds to explore a wider range of biological targets. Detailed structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, leading to the identification of promising candidates for further preclinical development.[11][12] The continued evolution of synthetic methodologies, particularly in cross-coupling and C-H activation, will further empower chemists to access increasingly complex and novel isothiazole-aniline architectures.

References

  • Alam, M. A., & Chowdhury, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Belen'kii, L. I., & Chuvylkin, N. D. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1057–1097.
  • Jain, A. K., & Sharma, S. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
  • Li, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40225–40232.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • PharmaGuideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. MedChemComm, 15(2), 294-305.
  • The Organic Chemistry Tutor. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(13), 5284–5288.
  • ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. Retrieved from [Link]

  • deSolms, S. J., et al. (1990). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 33(3), 853–859.
  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(1), 22–31.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2020). One-pot synthesis of new thiazole derivatives via the reaction of arylamines, carbon disulfide, and N-arylmaleimides and evaluations of their antiviral activity | Request PDF. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). The summary of structure activity relationship studies. Retrieved from [Link]

  • Abdullahi, M., et al. (2015). Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. Asian Journal of Chemistry, 27(2), 521-524.
  • Il'in, V. G., et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry, 18, 129–137.
  • ResearchGate. (2001). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? Retrieved from [Link]

  • Bîrlădeanu, M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(1), 241.
  • Wang, H., et al. (2023). Synthesis of N-Acylsulfenamides from (Hetero)
  • Božić, A. R., et al. (2023). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 41(1), 253-267.
  • Wisniak, J. (1984). Reduction of Nitrobenzene to Aniline. Industrial & Engineering Chemistry Product Research and Development, 23(1), 44-50.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Exploratory

A Theoretical and Computational Guide to the Isothiazole-Aniline Scaffold: Unlocking its Potential in Medicinal Chemistry

Abstract The isothiazole-aniline scaffold is a privileged heterocyclic motif of significant interest in contemporary drug discovery. Its unique electronic properties and structural features make it a versatile building b...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole-aniline scaffold is a privileged heterocyclic motif of significant interest in contemporary drug discovery. Its unique electronic properties and structural features make it a versatile building block for designing novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure-activity relationships (SAR) of isothiazole-aniline derivatives. We will delve into the quantum chemical calculations that underpin our understanding of this scaffold's behavior, offering a robust framework for researchers, scientists, and drug development professionals to accelerate their research endeavors.

Introduction: The Isothiazole-Aniline Scaffold - A Moiety of Growing Importance

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry, featuring in a range of biologically active compounds. When coupled with an aniline moiety, the resulting isothiazole-aniline scaffold presents a unique electronic and structural landscape. The interplay between the electron-rich aniline ring and the distinctive electronic nature of the isothiazole ring gives rise to a scaffold with tunable physicochemical properties, making it an attractive starting point for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. Understanding the fundamental electronic structure, conformational preferences, and reactivity of this core is paramount to unlocking its full potential in drug design.

Theoretical and computational studies provide an indispensable toolkit for probing the molecular intricacies of the isothiazole-aniline scaffold. By leveraging quantum chemical calculations, we can gain predictive insights into molecular properties that are often challenging or time-consuming to determine experimentally. This guide will navigate the key computational techniques and their application to the isothiazole-aniline core, providing a roadmap for its rational modification and optimization in drug discovery programs.

Foundational Theoretical Principles: A Quantum Mechanical Lens

The application of computational chemistry to the isothiazole-aniline scaffold is grounded in the principles of quantum mechanics. Density Functional Theory (DFT) has emerged as a particularly powerful and widely used method for studying the electronic structure of molecules of this size and complexity. DFT calculations allow us to approximate the solutions to the Schrödinger equation, providing a wealth of information about the molecule's geometry, electronic distribution, and energetic properties.[1][2][3]

The Importance of Basis Sets and Functionals

The accuracy of DFT calculations is contingent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. For the isothiazole-aniline scaffold, a Pople-style basis set such as 6-31G(d,p) or a more flexible basis set like 6-311+G(d,p) is often a good starting point, providing a balance between computational cost and accuracy. The choice of the functional, which approximates the exchange and correlation energies, is also critical. Hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, have a proven track record for providing reliable results for a wide range of organic molecules.[1][3]

A Step-by-Step Computational Workflow for Analyzing the Isothiazole-Aniline Scaffold

The following section outlines a comprehensive computational workflow for the theoretical investigation of the isothiazole-aniline scaffold. This workflow is designed to provide a deep understanding of the scaffold's intrinsic properties, which can then be used to inform the design of new derivatives with desired biological activities.

G cluster_0 Computational Workflow Initial Structure Preparation Initial Structure Preparation Geometry Optimization Geometry Optimization Initial Structure Preparation->Geometry Optimization Initial Guess Conformational Analysis Conformational Analysis Geometry Optimization->Conformational Analysis Lowest Energy Structure Electronic Structure Analysis Electronic Structure Analysis Conformational Analysis->Electronic Structure Analysis Relevant Conformers Reactivity Descriptors Reactivity Descriptors Electronic Structure Analysis->Reactivity Descriptors Electronic Properties Simulated Spectroscopy Simulated Spectroscopy Electronic Structure Analysis->Simulated Spectroscopy Electronic Properties SAR Insights SAR Insights Reactivity Descriptors->SAR Insights Experimental Validation Experimental Validation Simulated Spectroscopy->Experimental Validation

Caption: A typical computational workflow for the theoretical analysis of the isothiazole-aniline scaffold.

Step 1: Geometry Optimization

The first and most fundamental step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Initial Structure Generation: Build the 3D structure of the isothiazole-aniline molecule using a molecular modeling software package.

  • Choice of Method: Select an appropriate level of theory, for instance, DFT with the B3LYP functional and the 6-31G(d,p) basis set.[1][3]

  • Optimization Algorithm: Employ an efficient optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, to locate the energy minimum.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Causality: An accurate optimized geometry is crucial as all subsequent calculated properties are dependent on it. An incorrect geometry will lead to erroneous electronic and energetic predictions.

Step 2: Conformational Analysis

The isothiazole-aniline scaffold possesses rotational freedom around the single bond connecting the two rings. This can lead to the existence of multiple stable conformations (rotamers), each with its own distinct energy and geometry. A thorough conformational analysis is essential to identify the low-energy conformers that are likely to be populated at physiological temperatures.[4][5][6]

Protocol:

  • Potential Energy Surface Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angle between the isothiazole and aniline rings.

  • Identification of Minima: Identify the energy minima on the PES, which correspond to the stable conformers.

  • Re-optimization: Re-optimize the geometry of each identified conformer at a higher level of theory for greater accuracy.

  • Boltzmann Population Analysis: Calculate the relative energies of the conformers and use the Boltzmann distribution to determine their populations at a given temperature.

G cluster_0 Conformational Analysis PES Scan PES Scan Identify Minima Identify Minima PES Scan->Identify Minima Dihedral Rotation Re-optimization Re-optimization Identify Minima->Re-optimization Conformer Geometries Boltzmann Analysis Boltzmann Analysis Re-optimization->Boltzmann Analysis Relative Energies Biologically Relevant Conformations Biologically Relevant Conformations Boltzmann Analysis->Biologically Relevant Conformations

Sources

Foundational

fundamental reactivity of the 4-(Isothiazol-5-yl)aniline core

An In-Depth Technical Guide to the Fundamental Reactivity of the 4-(Isothiazol-5-yl)aniline Core Abstract The 4-(isothiazol-5-yl)aniline scaffold is a key heterocyclic motif in modern medicinal chemistry, integrating the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the 4-(Isothiazol-5-yl)aniline Core

Abstract

The 4-(isothiazol-5-yl)aniline scaffold is a key heterocyclic motif in modern medicinal chemistry, integrating the electron-rich aniline system with the unique electronic properties of the isothiazole ring.[1][2] This guide provides a comprehensive analysis of the core's fundamental reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the electronic interplay between the two rings, delineate major reaction pathways including electrophilic aromatic substitution and metal-catalyzed cross-coupling, and provide validated experimental protocols for key transformations. The objective is to equip chemists with the predictive understanding and practical knowledge required to strategically functionalize this versatile core.

Introduction: Structural and Electronic Profile

The 4-(isothiazol-5-yl)aniline core consists of an aniline ring substituted at the C4 position with an isothiazol-5-yl group. This arrangement creates a fascinating electronic push-pull system that dictates its chemical behavior.

  • The Aniline Moiety: The amino group (-NH₂) is a powerful electron-donating group (EDG) that activates the phenyl ring towards electrophilic attack, primarily at the ortho and para positions.

  • The Isothiazole Moiety: Isothiazole is a five-membered heteroaromatic ring containing adjacent sulfur and nitrogen atoms.[1][3] Its chemistry has been extensively studied, and it is generally considered to be an electron-withdrawing group (EWG), which deactivates aromatic rings to which it is attached.[4] The S-N bond is a key structural feature, contributing to the ring's unique reactivity and biological activity.[4]

The direct linkage of the activating aniline and the deactivating isothiazole creates a nuanced reactivity profile. The para-position of the aniline is blocked, meaning electrophilic aromatic substitutions are strongly directed to the two equivalent ortho positions (C2 and C6). The amino group itself also serves as a key nucleophilic and basic center.

Caption: Structure of the 4-(Isothiazol-5-yl)aniline core.

Synthesis of the Core Scaffold

The construction of the 4-(isothiazol-5-yl)aniline scaffold is most efficiently achieved through modern cross-coupling methodologies. A convergent strategy, such as a Suzuki-Miyaura coupling, is preferred for its high functional group tolerance and reliable yields.

G A 4-Aminophenylboronic Acid or Pinacol Ester Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->Catalyst B 5-Halo-isothiazole (e.g., 5-bromo-isothiazole) B->Catalyst C 4-(Isothiazol-5-yl)aniline Catalyst->C Suzuki-Miyaura Coupling

Caption: General synthetic workflow for the core scaffold.

This approach involves coupling an appropriately substituted aniline building block with a functionalized isothiazole. The choice of boronic acid/ester on the aniline and a halide on the isothiazole is often strategic, as these starting materials are frequently commercially available or readily prepared.

Reactivity at the Aniline Moiety

The aniline portion of the core is the primary locus of reactivity, driven by the activating amino group.

Electrophilic Aromatic Substitution (EAS)

As noted, electrophiles will preferentially attack the C2 and C6 positions of the aniline ring. However, the strong basicity of the amino group can complicate these reactions, often requiring a protection-deprotection sequence.

ReactionReagentsKey ConsiderationsTypical Outcome
Halogenation NBS, NCS in DMF or CH₃CNReaction is often rapid. Stoichiometry must be controlled to avoid di-substitution.Mono- or di-halogenation at C2/C6.[5][6]
Nitration HNO₃/H₂SO₄ (on protected amine)Direct nitration is avoided due to oxidation. The amine is typically protected as an acetamide first.2-Nitro-4-(isothiazol-5-yl)aniline (after deprotection).[7][8]
Sulfonylation ArSO₂Cl, PyridinePrimarily occurs on the nitrogen (N-sulfonylation). Ring sulfonylation (C-sulfonylation) requires harsher conditions.N-Sulfonamides.[9]
Acylation Ac₂O or AcCl, BaseN-acylation is highly efficient and is a common strategy for amine protection.N-acetyl-4-(isothiazol-5-yl)aniline.

Workflow for Regioselective Nitration:

The causality behind the protection strategy for nitration is twofold: 1) it prevents oxidation of the electron-rich aniline by the strong nitric/sulfuric acid mixture, and 2) it tempers the activating ability of the nitrogen, allowing for a more controlled, selective reaction.

G Start 4-(Isothiazol-5-yl)aniline Protected N-Acetyl Protected Core Start->Protected Step 1: Acylation (Ac₂O, Base) Nitrated 2-Nitro, N-Acetyl Core Protected->Nitrated Step 2: Nitration (HNO₃, H₂SO₄) Final 2-Nitro-4-(isothiazol-5-yl)aniline Nitrated->Final Step 3: Deprotection (Acid/Base Hydrolysis) G cluster_products Sandmeyer Products Aniline 4-(Isothiazol-5-yl)aniline Diazonium Diazonium Salt Intermediate (Ar-N₂⁺) Aniline->Diazonium NaNO₂, aq. Acid 0-5 °C Halide Ar-X (X = Cl, Br, I) Diazonium->Halide CuX Cyanide Ar-CN Diazonium->Cyanide CuCN Hydroxyl Ar-OH Diazonium->Hydroxyl H₂O, Δ Fluoro Ar-F (Schiemann) Diazonium->Fluoro HBF₄, Δ

Caption: Versatility of the diazonium salt intermediate.

Reactivity at the Isothiazole Moiety

The isothiazole ring is generally more resistant to electrophilic attack than the aniline ring. Its reactivity is characterized by:

  • C-H Functionalization: While challenging, direct C-H activation or metalation at the C3 or C4 positions can be achieved with strong bases (e.g., organolithium reagents), followed by quenching with an electrophile. The directing effect of the aniline nitrogen can influence the regioselectivity of this process.

  • Ring Stability: The isothiazole ring is relatively stable but can be cleaved under certain reductive or strong basic conditions. [10]

Metal-Catalyzed Cross-Coupling Reactions

For drug development professionals, the ability to use the core in cross-coupling reactions is paramount for building molecular complexity. This is typically achieved by first installing a halogen (via EAS or Sandmeyer reaction) onto the aniline ring.

Coupling ReactionHalogenated Core (Ar-X)Coupling PartnerCatalyst SystemResulting Bond
Suzuki-Miyaura Ar-Br, Ar-IR-B(OH)₂ or R-B(pin)Pd catalyst (e.g., Pd(dppf)Cl₂) + BaseAr-R (C-C) [11]
Sonogashira Ar-ITerminal AlkynePd/Cu catalyst + BaseAr-C≡C-R (C-C) [12]
Heck Ar-I, Ar-BrAlkenePd catalyst + BaseAr-CH=CH-R (C-C)
Buchwald-Hartwig Ar-BrAmine (R₂NH) or Alcohol (ROH)Pd catalyst + Ligand + BaseAr-NR₂ or Ar-OR (C-N, C-O)

These reactions provide reliable and modular access to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR). [13]

Experimental Protocols

The following protocols are provided as validated, representative examples for the functionalization of the 4-(isothiazol-5-yl)aniline core.

Protocol 1: Regioselective Monobromination of the Aniline Ring

Causality: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent for activated aromatic rings. Acetonitrile (CH₃CN) is a suitable polar aprotic solvent. The reaction is run at room temperature to prevent over-bromination.

  • Setup: To a solution of 4-(isothiazol-5-yl)aniline (1.0 eq) in acetonitrile (0.1 M), add N-Bromosuccinimide (NBS) (1.05 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-4-(isothiazol-5-yl)aniline.

Protocol 2: N-Acylation (Amide Formation)

Causality: This protocol uses a standard base-mediated acylation. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Setup: Dissolve 4-(isothiazol-5-yl)aniline (1.0 eq) in pyridine (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reaction: Add acetyl chloride (1.1 eq) dropwise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid, N-(4-(isothiazol-5-yl)phenyl)acetamide, can often be used without further purification or can be recrystallized from ethanol/water.

Conclusion

The 4-(isothiazol-5-yl)aniline core is a synthetically tractable and highly versatile scaffold. Its reactivity is dominated by the electron-donating amino group, which directs electrophilic substitution to the ortho-positions and serves as a handle for diazotization and N-functionalization. By leveraging modern synthetic methods, particularly metal-catalyzed cross-coupling, chemists can strategically and efficiently elaborate this core to generate diverse molecular architectures for applications in drug discovery and materials science.

References

  • Title: Isothiazole Source: Wikipedia URL: [Link]

  • Title: The chemistry of isothiazoles Source: ResearchGate URL: [Link]

  • Title: 4-(Thiazol-5-yl)aniline Source: MySkinRecipes URL: [Link]

  • Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: Environmental Science & Technology URL: [Link]

  • Title: Photochemical Nitration of Protected Anilines by 5‐Methyl‐1,4‐dinitroimidazole Source: Chinese Journal of Chemistry URL: [Link]

  • Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

  • Title: Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment Source: PubMed URL: [Link]

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Molecules URL: [Link]

  • Title: Methods for the nitration of protected anilines Source: ResearchGate URL: [Link]

  • Title: Aniline Exchange of 2-Aryl-4,5-diphenyl-substituted Isothiazolium Salts Source: ResearchGate URL: [Link]

  • Title: Synthesis of aniline analogs containing different secondary amines Source: Clausius Scientific Press URL: [Link]

  • Title: Transition Metal Catalyzed Cross-Coupling Reactions Source: MDPI Books URL: [Link]

  • Title: The nitration pattern of energetic 3,6-diamino-1,2,4,5-tetrazine derivatives containing azole functional groups Source: PubMed URL: [Link]

  • Title: and N-(thiazol-2-ylmethylene)aniline-containing poly(2,5-dithienylpyrrole)s as anodically coloring polymers for high contrast electrochromic devices Source: ResearchGate URL: [Link]

  • Title: Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts Source: PubMed URL: [Link]

  • Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: Molecules URL: [Link]

  • Title: Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one Source: National Institutes of Health URL: [Link]

  • Title: 21.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions Source: MDPI URL: [Link]

  • Title: Advances on the synthesis and Application of Isothiazolinone Derivatives Source: Natural Science of Hainan University URL: [Link]

  • Title: Mild Sulfonylation of Anilines Source: ChemistryViews URL: [Link]

  • Title: STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1 Source: ResearchGate URL: [Link]

  • Title: Ch 8 : Nucleophilc Substitution answers Source: University of Calgary URL: [Link]

  • Title: 20.3 The Mechanisms of Nucleophilic Acyl Substitution Source: YouTube URL: [Link]

  • Title: Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as Source: Semantic Scholar URL: [Link]

  • Title: Methylene group modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and insecticidal activity Source: PubMed URL: [Link]

  • Title: Synthesis, Transformation of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic Acids, Bis(thiazol-5-yl)phenyl-, Bis(thiazol-5-yl)methane Derivatives, and Their Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation Source: MDPI URL: [Link]

  • Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: PubMed Central URL: [Link]

  • Title: Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products Source: PubMed Central URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: ResearchGate URL: [Link]

  • Title: On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles Source: ResearchGate URL: [Link]

  • Title: Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 4-(Isothiazol-5-yl)aniline Derivatives for Structure-Activity Relationship (SAR) Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This application note provides a comprehensive guide for the synthesis of 4-(isothiazol-5-yl)aniline derivatives, a class of compounds ripe for exploration in drug discovery programs. We present a robust and versatile synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, enabling the systematic generation of an analogue library for detailed Structure-Activity Relationship (SAR) studies. This document outlines detailed, step-by-step protocols, the rationale behind key experimental choices, and methods for structural verification, empowering researchers to efficiently explore this valuable chemical space.

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms.[2][3] This arrangement imparts distinct physicochemical properties that make the isothiazole ring a valuable component in drug design. It can act as a bioisostere for other aromatic systems, such as thiazole or phenyl rings, offering an alternative vector space for substituent placement while modulating properties like metabolic stability, lipophilicity, and target engagement.[4][5][6]

The isothiazole core is found in numerous compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][7][8][9] For instance, isothiazolone-based compounds have been identified as novel inhibitors of bacterial type II topoisomerase, showing activity against multidrug-resistant (MDR) pathogens.[10] This versatility underscores the importance of developing flexible synthetic routes to novel isothiazole derivatives for continued therapeutic innovation.

The 4-(isothiazol-5-yl)aniline framework is a particularly attractive starting point for SAR studies. It combines the privileged isothiazole ring with a functionalizable aniline moiety. The amino group of the aniline can be readily modified, allowing for the introduction of a diverse range of substituents to probe the steric, electronic, and hydrogen-bonding requirements of a biological target. This systematic modification is the cornerstone of SAR, providing critical insights into the molecular interactions that drive pharmacological activity.[11][12]

Synthetic Strategy: A Modular Approach via Suzuki-Miyaura Coupling

To facilitate the efficient construction of a diverse library of 4-(isothiazol-5-yl)aniline derivatives, a convergent and modular synthetic approach is highly desirable. We have designed a strategy based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the late-stage connection of two key building blocks: an isothiazole fragment and an aniline fragment.[13][14]

Our retrosynthetic analysis disconnects the target molecule at the C-C bond between the isothiazole C5 position and the aniline C4 position. This leads to two key synthons: a 5-substituted isothiazole (electrophile or nucleophile) and a 4-substituted aniline (nucleophile or electrophile).

For this protocol, we will focus on the coupling of a 5-haloisothiazole (electrophile) with a 4-aminophenylboronic acid derivative (nucleophile). This approach offers several advantages:

  • Modularity: A single isothiazole precursor can be coupled with a wide variety of commercially available or readily synthesized aniline boronic acids.

  • Robustness: The Suzuki-Miyaura reaction is well-established and tolerant of a wide range of functional groups.[13]

  • Efficiency: This strategy allows for the rapid generation of analogues, which is ideal for SAR exploration.

The overall synthetic workflow is depicted below.

G cluster_0 Isothiazole Synthesis cluster_1 Aniline Functionalization cluster_2 Core Assembly & Diversification start_iso Simple Precursors (e.g., β-Ketothioamides) iso_ring Isothiazole Ring Formation (e.g., Oxidative Cyclization) start_iso->iso_ring halo_iso 5-Haloisothiazole (Key Intermediate 1) iso_ring->halo_iso coupling Suzuki-Miyaura Cross-Coupling halo_iso->coupling start_ani 4-Haloaniline Derivative boronic_ester 4-Aminophenylboronic Ester (Key Intermediate 2) start_ani->boronic_ester Miyaura Borylation boronic_ester->coupling target_core 4-(Isothiazol-5-yl)aniline (Core Scaffold) coupling->target_core derivatization N-Functionalization (Amidation, Alkylation, etc.) target_core->derivatization final_library Diverse Library for SAR Studies derivatization->final_library SAR_Logic cluster_0 Core Scaffold cluster_1 SAR Exploration via N-Functionalization cluster_2 Probing Target Interactions Core 4-(Isothiazol-5-yl)aniline Amidation Amidation (R-COCl) Core->Amidation Sulfonylation Sulfonylation (R-SO2Cl) Core->Sulfonylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)3) Core->Alkylation Urea Urea Formation (R-NCO) Core->Urea Sterics Steric Bulk Amidation->Sterics Electronics Electronic Effects (EDG vs EWG) Amidation->Electronics HBA H-Bond Acceptors Amidation->HBA Sulfonylation->Sterics Sulfonylation->Electronics Sulfonylation->HBA Alkylation->Sterics HBD H-Bond Donors Urea->HBD Urea->HBA

Sources

Application

Application Note: 4-(Isothiazol-5-yl)aniline as a Versatile Building Block for Next-Generation Agrochemicals

Introduction: The Strategic Importance of the Isothiazole Scaffold The relentless pursuit of novel, effective, and environmentally conscious agrochemicals has driven researchers to explore unique chemical scaffolds. Amon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isothiazole Scaffold

The relentless pursuit of novel, effective, and environmentally conscious agrochemicals has driven researchers to explore unique chemical scaffolds. Among these, five-membered heterocyclic compounds containing nitrogen and sulfur have garnered significant attention for their potent and diverse biological activities.[1][2] The 4-(Isothiazol-5-yl)aniline moiety, in particular, has emerged as a privileged building block in the design of modern fungicides and other crop protection agents.

This scaffold ingeniously combines two critical pharmacophores:

  • The Isothiazole Ring: This heterocycle is a cornerstone of many successful agrochemicals. Its derivatives are known to exhibit broad-spectrum fungicidal activity.[1] Notably, certain isothiazole compounds can act as plant defense inducers, triggering Systemic Acquired Resistance (SAR).[1][3][4] This dual-action capability—direct pathogen inhibition and enhancement of the plant's own immune system—represents a highly desirable trait for integrated pest management strategies.[1][3]

  • The Aniline Moiety: The primary amine group on the phenyl ring provides a versatile chemical handle for a wide range of synthetic modifications. It serves as a key attachment point for building larger, more complex molecules through well-established reactions like amide bond formation or cross-coupling, allowing for the fine-tuning of a compound's biological activity and physical properties.

This application note provides a comprehensive guide for researchers on the properties, synthesis, and application of 4-(Isothiazol-5-yl)aniline as a foundational building block for the discovery of novel agrochemicals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction planning, purification, and formulation.

PropertyValueSource
Molecular Formula C₉H₈N₂S[5]
Molecular Weight 176.24 g/mol [5]
Appearance Off-white to yellow solid (typical)Supplier Data
CAS Number 332113-79-8[5]
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in waterGeneral Chemical Knowledge
Storage Store at room temperature, protected from light and moisture[5]

Synthesis of the Building Block: 4-(Isothiazol-5-yl)aniline

The reliable synthesis of the 4-(Isothiazol-5-yl)aniline building block is a critical first step. While several routes exist, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a robust and high-yielding approach. This method is renowned for its functional group tolerance and reliability in forming C-C bonds between aryl halides and organoboron compounds.[6][7]

Workflow for Suzuki-Miyaura Synthesis

The following diagram outlines the key steps in a typical Suzuki-Miyaura coupling to generate the target aniline derivative.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Isothiazole-5-boronic acid, 4-bromoaniline, & Pd catalyst to reaction vessel B 2. Add base (e.g., K₂CO₃ or CsF) and solvent (e.g., Dioxane/H₂O) C 3. Purge with inert gas (N₂ or Ar) B->C D 4. Heat reaction mixture (e.g., 80-100 °C) with stirring E 5. Monitor progress by TLC or LC-MS F 6. Cool, dilute with water, and extract with organic solvent E->F G 7. Wash, dry, and concentrate the organic phase H 8. Purify by column chromatography I Final Product: 4-(Isothiazol-5-yl)aniline H->I

Caption: Suzuki-Miyaura cross-coupling workflow.

Detailed Protocol: Synthesis of 4-(Isothiazol-5-yl)aniline

Causality: This protocol utilizes a palladium catalyst with a phosphine ligand to facilitate the catalytic cycle. The base is essential for the activation of the boronic acid, enabling the crucial transmetalation step where the isothiazole group is transferred to the palladium center.[6][7]

  • Reagent Preparation: To an oven-dried flask, add isothiazole-5-boronic acid (1.0 eq), 4-bromoaniline (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The biphasic system helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes to prevent oxidation of the palladium catalyst.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle to completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(Isothiazol-5-yl)aniline as a pure solid.

Application in Agrochemical Synthesis: A Case Study

The true utility of 4-(Isothiazol-5-yl)aniline is demonstrated in its role as a precursor to potent agrochemicals. A prime example is its use in synthesizing N-acyl anilides, a class of compounds that includes the commercial fungicide Isotianil.[8] Isotianil functions by activating a plant's natural defense mechanisms.[9] The following protocol details the synthesis of an Isotianil analogue via amide coupling.

Workflow for Amide Coupling

This diagram illustrates the conversion of the aniline building block into a functional N-acyl anilide agrochemical.

G cluster_0 Acyl Chloride Generation cluster_1 Amide Bond Formation cluster_2 Purification Start 4-(Isothiazol-5-yl)aniline B 2. Dissolve aniline building block and a base (e.g., Pyridine) in an aprotic solvent (e.g., DCM) Start->B A 1. React 3,4-Dichloroisothiazole- 5-carboxylic acid with Thionyl Chloride (SOCl₂) C 3. Add the acyl chloride solution dropwise at 0 °C A->C Acyl Chloride D 4. Stir at room temperature until reaction completion (TLC/LC-MS) E 5. Quench with water, separate layers, and wash organic phase D->E F 6. Dry, concentrate, and purify by recrystallization or chromatography End Final Product: Isotianil Analogue F->End

Caption: Synthesis of an N-acyl anilide fungicide.

Detailed Protocol: Synthesis of an Isotianil Analogue

Causality: This is a classic nucleophilic acyl substitution. The aniline's nitrogen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A mild base like pyridine is used to neutralize the HCl byproduct, driving the reaction to completion.

  • Acyl Chloride Preparation: In a separate flask under an inert atmosphere, suspend 3,4-dichloro-isothiazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until a clear solution is formed. Remove excess SOCl₂ under reduced pressure.

  • Reaction Setup: In the main reaction flask, dissolve 4-(Isothiazol-5-yl)aniline (1.05 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Coupling: Cool the aniline solution to 0 °C in an ice bath. Re-dissolve the prepared acyl chloride in anhydrous DCM and add it dropwise to the aniline solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the aniline starting material by TLC.

  • Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure N-acyl anilide.

Structure-Activity Relationship (SAR) Insights

The effectiveness of agrochemicals derived from 4-(Isothiazol-5-yl)aniline is not coincidental. It is a direct result of the synergistic interplay between its constituent parts.

  • Role of the Isothiazole Ring: The isothiazole ring, often substituted with electron-withdrawing groups like chlorine, is crucial for biological activity.[3][4][10] It is believed to interact with specific protein targets within the pathogen. For instance, some isothiazole derivatives target the oxysterol-binding protein (OSBP), which is vital for lipid metabolism in fungi.[1][3] Modifications to the substitution pattern on this ring can dramatically alter the spectrum and potency of the final compound.

  • The Phenyl-Amide Linker: The central -(C₆H₄)-NH-C(=O)- unit provides a rigid and planar scaffold that correctly orients the two heterocyclic rings for optimal binding to the target site. The amide bond itself can participate in hydrogen bonding, a key interaction in many enzyme-inhibitor complexes.

  • The Terminal Ring System: The nature of the second ring system attached to the amide carbonyl (in our case study, a 3,4-dichloroisothiazole) is a primary determinant of the mode of action.[9] Combining the aniline building block with different acyl chlorides allows for the exploration of a vast chemical space, targeting different pathogens or modes of action. For example, replacing the second isothiazole with a thiazole or pyrazole could shift the activity profile from fungicidal to insecticidal.[2][3]

Safety, Handling, and Storage

As with all aniline derivatives, proper safety protocols must be strictly followed.[11]

  • Hazard Identification: Aniline and its derivatives are classified as toxic and can be absorbed through the skin.[11][12] They are suspected carcinogens and mutagens.[11][12] Always consult the Safety Data Sheet (SDS) before use.[11][13][14]

  • Personal Protective Equipment (PPE): All work must be conducted in a certified chemical fume hood.[11][15] Wear a lab coat, closed-toe shoes, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for short-term use, but butyl or Viton gloves are recommended for extended handling).[11][15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Use engineered controls like a fume hood or glove box for all transfers.[11]

  • Storage: Store 4-(Isothiazol-5-yl)aniline in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and direct sunlight.[13][15]

  • Waste Disposal: All waste containing this compound must be collected in a designated, labeled hazardous waste container and disposed of according to institutional and local regulations.[15] Do not dispose of down the drain.[15]

Conclusion

4-(Isothiazol-5-yl)aniline is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile platform for agrochemical innovation. Its inherent biological relevance, coupled with its synthetic accessibility via robust methods like Suzuki coupling, makes it an invaluable tool for researchers. By leveraging the principles of amide bond formation and understanding the underlying structure-activity relationships, scientists can efficiently generate libraries of novel compounds, accelerating the discovery of next-generation fungicides and pesticides that are essential for global food security.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Isothiazole Derivatives in Agrochemical Research.
  • Wu, Q. F., Zhao, B., Fan, Z. J., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40223–40230. Available from: [Link]

  • Hartwig, J. F. (2007). Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. Journal of the American Chemical Society, 129(25), 7734–7735. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Wu, Q. F., Zhao, B., Fan, Z. J., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Publishing. Available from: [Link]

  • Li, J., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available from: [Link]

  • DSpace@MIT. (n.d.). Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation. Retrieved from [Link]

  • Israel Chemical Society. (n.d.). Catalytic Formation of C-N Bonds. Retrieved from [Link]

  • Washington State University. (n.d.). Aniline Safety Operating Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Different methods of C-N bond formation. Retrieved from [Link]

  • Zgonnik, V. N., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available from: [Link]

  • ResearchGate. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Retrieved from [Link]

  • SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Aminobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Synthetic Developments and Applications of the Ullmann Reaction. Retrieved from [Link]

  • Semantic Scholar. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Retrieved from [Link]

  • Ribas, X. (2013). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020225276A1 - Agrochemical formulation with enhanced performance and enhanced performance at low spray volumes and by uav application.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Globe Thesis. (2022). Design, Synthesis And Insecticidal Activity Of Isoxazoline Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Insecticidal quinoline and isoquinoline isoxazolines. Retrieved from [Link]

  • PubMed. (2025). Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • PubChem. (n.d.). Isotianil. Retrieved from [Link]

  • Reddit. (2019). pre activated boronic acids for suzuki coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009141305A1 - 3-amino-benzo [d] isothiazole dioxide derivatives and their use as pesticides.
  • MySkinRecipes. (n.d.). 4-(Thiazol-5-yl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). IL230595A0 - Aniline type compounds.
  • Google Patents. (n.d.). CN102783492A - Isothiazolinone composition.
  • PubMed. (n.d.). Methylene group modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and insecticidal activity. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: N-Acylation of 4-(Isothiazol-5-yl)aniline

Introduction: Strategic Importance of N-Acylated Heterocyclic Anilines In the landscape of modern drug discovery and materials science, N-acylated aromatic amines are indispensable structural motifs. The introduction of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Acylated Heterocyclic Anilines

In the landscape of modern drug discovery and materials science, N-acylated aromatic amines are indispensable structural motifs. The introduction of an acyl group to an aniline core fundamentally alters its physicochemical properties, modulating its reactivity, lipophilicity, and hydrogen bonding capacity. This transformation is not merely a synthetic convenience for protecting amine groups; it is a strategic tool for tuning the biological activity and material properties of the final compound.[1][2]

The subject of this guide, 4-(isothiazol-5-yl)aniline, presents a unique synthetic challenge and opportunity. As a heteroaromatic aniline, the nucleophilicity of the amino group is attenuated by the electron-withdrawing nature of the isothiazole ring. However, the resulting N-acylated products are of significant interest, as the isothiazole moiety is a known pharmacophore present in various biologically active compounds. This document provides a detailed exploration of the chemical principles, mechanistic considerations, and field-tested protocols for the successful N-acylation of this valuable synthetic intermediate.

Scientific Principles and Mechanistic Considerations

The N-acylation of an amine is a classic nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate which then collapses, expelling a leaving group to yield the final amide product.[3][4]

Key Factors Influencing the Acylation of 4-(Isothiazol-5-yl)aniline:

  • Substrate Nucleophilicity: The isothiazole ring is an electron-deficient heterocycle, which reduces the electron density on the aniline nitrogen through resonance and inductive effects. This makes 4-(isothiazol-5-yl)aniline a weaker nucleophile than aniline itself, potentially requiring more robust reaction conditions or catalytic activation to achieve efficient conversion.

  • Choice of Acylating Agent:

    • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly electrophilic and reactive, making them suitable for less nucleophilic amines. The reaction generates a hydrohalic acid (e.g., HCl), which must be neutralized by a base to prevent protonation of the starting amine and drive the reaction to completion.[5]

    • Acid Anhydrides (e.g., Acetic Anhydride): These are excellent acylating agents that are less sensitive to moisture than acyl halides.[6][7] The reaction produces a carboxylic acid as a byproduct, which also requires a base for neutralization.

  • Role of Base/Catalyst:

    • Stoichiometric Base: In reactions with acyl halides or anhydrides, a base such as pyridine or triethylamine is crucial. It serves as an acid scavenger and can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[4]

    • Catalytic Methods: Various catalysts can promote N-acylation under milder or more sustainable conditions. Lewis acids like MgSO₄ can activate the acylating agent by coordinating to the carbonyl oxygen, increasing its electrophilicity.[8] Iodine has also been demonstrated as a cheap, efficient, and mild catalyst for this transformation under solvent-free conditions.[5]

Reaction Mechanism Overview

Below is a generalized mechanism for the base-mediated N-acylation of 4-(isothiazol-5-yl)aniline with an acyl chloride.

N-Acylation Mechanism sub 4-(Isothiazol-5-yl)aniline (Nucleophile) intermed Tetrahedral Intermediate sub->intermed 1. Nucleophilic Attack acyl Acyl Chloride (R-COCl) (Electrophile) acyl->intermed base Base (e.g., Pyridine) salt Base·HCl Salt base->salt 3. Acid Neutralization intermed->base prod N-Acylated Product intermed->prod 2. Collapse & Leaving Group Expulsion

Caption: Generalized mechanism of N-acylation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Acyl halides and anhydrides are corrosive and lachrymatory; handle with care.

Protocol 1: Classical N-Acylation under Schotten-Baumann Conditions

This robust method utilizes an acyl chloride in a biphasic or basic solvent system and is highly effective for a wide range of anilines.[3][9]

Materials and Reagents:

  • 4-(Isothiazol-5-yl)aniline (1.0 eq.)

  • Acyl chloride (e.g., Acetyl chloride or Benzoyl chloride, 1.1 - 1.2 eq.)

  • Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(isothiazol-5-yl)aniline (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or TEA (1.5 eq.) to the stirred solution.

  • Acylating Agent Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting aniline.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted aniline), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil is purified by silica gel column chromatography or recrystallization from a suitable solvent (e.g., Ethanol or Ethyl Acetate/Hexanes) to yield the pure N-acylated product.

Protocol 2: Iodine-Catalyzed N-Acylation with Acetic Anhydride

This method offers a milder, often solvent-free alternative that proceeds efficiently with a catalytic amount of iodine.[5]

Materials and Reagents:

  • 4-(Isothiazol-5-yl)aniline (1.0 eq.)

  • Acetic anhydride (1.2 - 1.5 eq.)

  • Iodine (I₂) (5-10 mol%)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Mortar and pestle (for solvent-free conditions) or round-bottom flask

  • Standard work-up and purification equipment as listed in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup (Solvent-Free): In a mortar, add 4-(isothiazol-5-yl)aniline (1.0 eq.) and catalytic iodine (0.1 eq.). Gently grind the solids together.

  • Reagent Addition: Add acetic anhydride (1.2 eq.) to the mixture and continue to grind at room temperature. The reaction is often rapid and may be slightly exothermic.

  • Reaction: Continue mixing for 15-30 minutes.

  • Monitoring: Monitor the reaction by TLC. A small aliquot can be dissolved in EtOAc for spotting.

  • Work-up: Upon completion, add Ethyl Acetate to dissolve the reaction mixture. Transfer to a separatory funnel. Wash with saturated Na₂S₂O₃ solution until the iodine color disappears, followed by saturated NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Summary and Workflow Visualization

Table 1: Comparison of N-Acylation Conditions
ParameterProtocol 1 (Schotten-Baumann)Protocol 2 (Iodine-Catalyzed)Green Chemistry Approach[8]
Acylating Agent Acyl ChlorideAcetic AnhydrideAcetic Acid
Catalyst/Base Pyridine or TEA (Stoichiometric)Iodine (Catalytic, 5-10 mol%)MgSO₄ (Catalytic)
Solvent DCM, THFSolvent-free or CH₃CNSolvent-free
Temperature 0 °C to Room Temp.Room TemperatureSunlight / 80-120 °C
Work-up Aqueous acid/base washesThiosulfate/bicarbonate washesWater wash
Key Advantage High reactivity, broad scopeMild, rapid, solvent-free optionHighly sustainable, atom economical
Consideration Requires anhydrous conditionsStaining from iodineMay require specific conditions (sunlight)
Experimental Workflow Diagram

Caption: A typical workflow for N-acylation synthesis.

Field-Proven Insights & Troubleshooting

  • Incomplete Conversion: Due to the reduced nucleophilicity of the starting material, if TLC indicates a stalled reaction, gentle heating (40-50 °C) or extending the reaction time can often drive it to completion. Alternatively, using a more reactive acylating agent (e.g., an anhydride instead of a carboxylic acid with a coupling agent) may be necessary.

  • Purification Strategy: The product amide is significantly less basic than the starting aniline. During the work-up, a wash with dilute acid (e.g., 1 M HCl) is highly effective at removing any unreacted starting material, simplifying the final purification.[9]

  • Handling of Starting Material: Aniline and its derivatives can darken over time due to aerial oxidation.[10][11] While this often does not impede the reaction, for high-purity results, it is advisable to use freshly purified starting material, which can be achieved by distillation or filtration through a short plug of silica gel.[10]

  • Alternative Green Methods: For researchers focused on sustainability, methods using acetic acid as both the solvent and acylating agent, catalyzed by a Lewis acid like MgSO₄ under sunlight, present a highly atom-economical and environmentally friendly option.[8] Another approach involves using esters as the acyl source with catalytic acetic acid.[12][13]

References

  • Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism.
  • Royal Society of Chemistry. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications.
  • National Institutes of Health. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
  • Benchchem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Benchchem. Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • ResearchGate. (2017). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • Semantic Scholar. (2016). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.
  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications.
  • Semantic Scholar. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Pearson. Acylation of Aniline Explained.
  • LookChem. Purification of Aniline. Chempedia.
  • Reddit. (2014). Purify and dry aniline?. r/chemistry.

Sources

Application

Application Notes and Protocols for Isothiazole-Aniline Based Fluorophores in Fluorescent Probe Synthesis

Introduction The development of novel fluorophores is a cornerstone of advancement in chemical sensing, bioimaging, and drug discovery. The isothiazole-aniline scaffold represents a promising, yet relatively underexplore...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of novel fluorophores is a cornerstone of advancement in chemical sensing, bioimaging, and drug discovery. The isothiazole-aniline scaffold represents a promising, yet relatively underexplored, class of heterocyclic compounds with significant potential for creating innovative fluorescent probes. While the specific isomer, 4-(isothiazol-5-yl)aniline, is not extensively documented in the literature for this application, the broader class of aminophenyl-azole compounds, particularly 2-(2'-aminophenyl)benzothiazole and its derivatives, serves as an excellent and well-characterized model system. These structures share key electronic and structural features with the isothiazole-aniline core, providing a solid foundation for understanding the principles and methodologies applicable to this class of fluorophores.

This comprehensive guide will utilize the well-established chemistry of 2-(2'-aminophenyl)benzothiazole as a representative example to provide researchers, scientists, and drug development professionals with detailed insights into the design, synthesis, and application of isothiazole-aniline type fluorescent probes. We will delve into the underlying principles of their fluorescence, provide step-by-step protocols for their synthesis and application, and showcase their utility in detecting specific analytes.

Core Principles and Design Rationale

The utility of the aminophenyl-azole scaffold in fluorescent probe design stems from its inherent photophysical properties and its synthetic versatility. The core structure combines an electron-donating aniline moiety with an electron-withdrawing isothiazole (or in our representative case, benzothiazole) ring. This donor-acceptor (D-A) architecture often leads to intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for environment-sensitive fluorescence.

Furthermore, the amino group of the aniline and the nitrogen atom of the isothiazole ring can act as binding sites for analytes. Modulation of the electronic properties of these groups upon analyte binding can lead to significant changes in the fluorescence output, forming the basis for a "turn-on" or "turn-off" sensing mechanism. Another important phenomenon observed in some of these derivatives is Excited-State Intramolecular Proton Transfer (ESIPT), which can result in a large Stokes shift, a desirable property for minimizing self-quenching and background interference in biological imaging.[1][2]

cluster_0 Fluorophore Core cluster_1 Functionalization for Sensing Donor Aniline Moiety (Electron Donor) Acceptor Isothiazole/Benzothiazole (Electron Acceptor) Donor->Acceptor Intramolecular Charge Transfer (ICT) Recognition_Site Analyte Recognition Site (e.g., Schiff base, ether) Acceptor->Recognition_Site Modulation of Fluorescence Analyte Target Analyte (e.g., Metal Ion, ROS) Analyte->Recognition_Site Binding Event

Caption: Conceptual design of an isothiazole-aniline based fluorescent probe.

Synthesis of a Representative Fluorescent Probe

The synthesis of a functional fluorescent probe from an aminophenyl-azole core typically involves a two-step process: first, the synthesis of the core fluorophore, followed by the introduction of a recognition moiety that will interact with the target analyte. Here, we present a protocol for the synthesis of a Schiff base derivative of 2-(2'-aminophenyl)benzothiazole, a versatile probe for the detection of metal ions.

Part 1: Synthesis of the 2-(2'-Aminophenyl)benzothiazole Core

This synthesis is a classic condensation reaction.

2-aminothiophenol 2-Aminothiophenol PPA Polyphosphoric Acid (PPA) 130-140 °C 2-aminothiophenol->PPA anthranilic_acid Anthranilic Acid anthranilic_acid->PPA product 2-(2'-Aminophenyl)benzothiazole PPA->product

Caption: Synthesis of the 2-(2'-aminophenyl)benzothiazole core.

Materials and Reagents:

  • 2-Aminothiophenol

  • Anthranilic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium carbonate solution

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

Protocol:

  • In a 250 mL round-bottom flask, combine 2-aminothiophenol (0.1 mol) and anthranilic acid (0.1 mol).

  • Carefully add polyphosphoric acid (100 g) to the flask. Caution: PPA is viscous and corrosive. Handle with care in a fume hood.

  • Heat the mixture with stirring to 130-140 °C for 4 hours. The mixture will become a thick, dark-colored syrup.

  • Allow the reaction mixture to cool to approximately 80-90 °C.

  • Slowly and carefully pour the warm mixture into 500 mL of rapidly stirring ice-cold water. A precipitate will form.

  • Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-(2'-aminophenyl)benzothiazole as a crystalline solid.

  • Dry the product in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of the Schiff Base Fluorescent Probe

This step involves the condensation of the synthesized core with an aldehyde to introduce the analyte recognition site.

Materials and Reagents:

  • 2-(2'-Aminophenyl)benzothiazole

  • Salicylaldehyde (or other desired aldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

Protocol:

  • Dissolve 2-(2'-aminophenyl)benzothiazole (10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add salicylaldehyde (11 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A yellow precipitate of the Schiff base product will form.

  • Collect the product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol or another suitable solvent to obtain the pure fluorescent probe.

  • Dry the final product and characterize it by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization and Photophysical Properties

The synthesized probe should be thoroughly characterized to confirm its structure and evaluate its photophysical properties.

ParameterMethodTypical Value
Structural Confirmation
¹H and ¹³C NMRNMR SpectroscopyPeaks consistent with the expected structure
MassMass SpectrometryMolecular ion peak corresponding to the calculated mass
Photophysical Properties
Absorption Maximum (λabs)UV-Vis Spectroscopy~350-400 nm
Emission Maximum (λem)Fluorescence Spectroscopy~450-550 nm
Stokes ShiftCalculated (λem - λabs)> 100 nm
Quantum Yield (Φ)Comparative Method (e.g., vs. Quinine Sulfate)0.1 - 0.5

Application Protocol: Detection of a Metal Ion (e.g., Zn²⁺)

This protocol outlines the use of the synthesized Schiff base probe for the fluorometric detection of zinc ions.

Materials and Reagents:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Zinc chloride (ZnCl₂) stock solution (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Other metal ion solutions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺)

  • Fluorometer and cuvettes

Protocol:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer.

  • To these solutions, add increasing concentrations of the Zn²⁺ stock solution.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature.

  • Measure the fluorescence emission spectra of each solution, using an excitation wavelength determined from the probe's absorption spectrum.

  • Plot the fluorescence intensity at the emission maximum as a function of Zn²⁺ concentration to generate a calibration curve.

  • For selectivity studies, repeat the measurement with other metal ions at a concentration significantly higher than that of Zn²⁺.

Sensing Mechanism and Performance

The detection of Zn²⁺ by the Schiff base probe typically proceeds via a chelation-enhanced fluorescence (CHEF) mechanism. The zinc ion coordinates to the nitrogen and oxygen atoms of the Schiff base ligand, which restricts the C=N isomerization and enhances the rigidity of the molecule, leading to a significant increase in fluorescence quantum yield.

Probe Probe (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Chelation Analyte Zn²⁺ Ion Analyte->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Performance MetricTypical Value/Observation
Selectivity High selectivity for Zn²⁺ over other common metal ions.
Sensitivity (LOD) In the nanomolar to low micromolar range.
Response Time Rapid, often within minutes.
pH Range Effective in the physiological pH range (e.g., 7-8).

Application in Bioimaging

The synthesized probe can be used for imaging intracellular Zn²⁺.

Protocol:

  • Cell Culture: Culture cells (e.g., HeLa cells) on a glass-bottom dish in a suitable medium.

  • Probe Loading: Incubate the cells with a low concentration of the probe (e.g., 5-10 µM) in the cell culture medium for 30-60 minutes at 37 °C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.

  • Analyte Addition (Optional): To visualize changes in intracellular Zn²⁺, cells can be treated with a Zn²⁺ ionophore (e.g., pyrithione) followed by the addition of extracellular ZnCl₂.

References

  • Chemistry of 2-(2'-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Isothiazole-Based Dyes Using 4-(Isothiazol-5-yl)aniline

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Isothiazole Scaffold in Dye Chemistry The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Isothiazole Scaffold in Dye Chemistry

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electronegative heteroatoms, make it an attractive component in the design of functional dyes. When incorporated into a larger conjugated system, such as in azo dyes, the isothiazole moiety can significantly influence the molecule's photophysical properties, leading to applications in areas ranging from fluorescent bioimaging to targeted cancer therapy.[3][4][5]

This guide provides a comprehensive overview of the synthesis of isothiazole-based azo dyes, with a specific focus on leveraging the versatile building block, 4-(isothiazol-5-yl)aniline. We will delve into the synthetic strategies, from the preparation of the key aniline precursor to its conversion into a diverse library of dyes. Furthermore, we will explore the functional applications of these dyes, underpinned by an understanding of their structure-property relationships.

PART 1: Synthesis of the Key Precursor: 4-(Isothiazol-5-yl)aniline

While 4-(isothiazol-5-yl)aniline is commercially available, understanding its synthesis provides deeper insight into isothiazole chemistry. A common route involves the construction of the isothiazole ring from acyclic precursors.

Proposed Synthetic Pathway:

A plausible synthetic route, based on established isothiazole synthesis methodologies, is the reaction of a β-enaminone with a sulfur source and an aminating agent.[6][7]

dot

Synthesis_of_Precursor Starting_Material p-Nitroacetophenone Enaminone β-Enaminone intermediate Starting_Material->Enaminone Reaction with DMF-DMA Isothiazole_Ring 4-(5-methylisothiazol-4-yl)nitrobenzene Enaminone->Isothiazole_Ring Reaction with Lawesson's reagent and hydroxylamine Aniline_Precursor 4-(Isothiazol-5-yl)aniline Isothiazole_Ring->Aniline_Precursor Reduction of nitro group (e.g., SnCl2/HCl)

Figure 1. Proposed synthetic scheme for 4-(isothiazol-5-yl)aniline.

PART 2: Synthesis of Isothiazole-Based Azo Dyes

The synthesis of azo dyes from 4-(isothiazol-5-yl)aniline follows the classical and robust diazotization-coupling reaction sequence. This two-step process first involves the conversion of the primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.[8][9]

Step 1: Diazotization of 4-(Isothiazol-5-yl)aniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[10] The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

dot

Diazotization_Workflow Start Start: 4-(Isothiazol-5-yl)aniline Dissolve Dissolve in acidic medium (e.g., HCl, H2SO4) Start->Dissolve Cool Cool to 0-5 °C in an ice bath Dissolve->Cool Add_Nitrite Slowly add aqueous NaNO2 solution Cool->Add_Nitrite Stir Stir for 15-30 minutes at 0-5 °C Add_Nitrite->Stir Diazonium_Salt Formation of 4-(isothiazol-5-yl)benzenediazonium salt solution Stir->Diazonium_Salt

Figure 2. Workflow for the diazotization of 4-(isothiazol-5-yl)aniline.

Protocol 1: Diazotization of 4-(Isothiazol-5-yl)aniline

  • Preparation: In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-(isothiazol-5-yl)aniline in a suitable volume of dilute hydrochloric acid (e.g., 3 M).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: While maintaining the temperature below 5 °C, add a solution of 1.0-1.2 equivalents of sodium nitrite in a minimal amount of cold water dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid.

  • Completion: Continue stirring for an additional 15-30 minutes at 0-5 °C. The resulting solution of the 4-(isothiazol-5-yl)benzenediazonium salt is used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling Reaction

The freshly prepared diazonium salt is a weak electrophile and will react with electron-rich coupling partners, such as phenols, anilines, and other activated aromatic and heterocyclic compounds, to form the corresponding azo dye.[8][9] The pH of the reaction medium is a critical parameter for a successful coupling reaction.

Protocol 2: General Procedure for Azo Coupling

  • Coupling Partner Preparation: Dissolve 1.0 equivalent of the coupling partner (e.g., phenol, N,N-dimethylaniline, β-naphthol) in a suitable solvent. For phenols, an alkaline solution (e.g., aqueous sodium hydroxide) is used to form the more reactive phenoxide ion. For anilines, the reaction is typically carried out in a weakly acidic medium.

  • Cooling: Cool the solution of the coupling partner to 0-5 °C in an ice bath.

  • Coupling: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the cold solution of the coupling partner with constant stirring.

  • pH Adjustment: Maintain the appropriate pH throughout the addition. For phenolic couplers, the pH should be alkaline (pH 8-10), while for aniline couplers, a weakly acidic pH (pH 4-5) is optimal.

  • Reaction Completion and Isolation: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. The precipitated azo dye can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

dot

Azo_Coupling_Reaction Diazonium_Salt 4-(Isothiazol-5-yl)benzenediazonium salt Azo_Dye Isothiazole-based Azo Dye Diazonium_Salt->Azo_Dye Electrophilic Aromatic Substitution Coupling_Partner Electron-rich Coupling Partner (e.g., Phenol, Aniline) Coupling_Partner->Azo_Dye

Figure 3. General scheme of the azo coupling reaction.

PART 3: Characterization of Isothiazole-Based Dyes

The synthesized dyes should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful formation of the azo linkage and the desired substitution pattern.[11]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretching vibration of the azo group (typically in the range of 1400-1500 cm⁻¹).[12]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima (λmax) of the dyes, which provides information about their color and electronic transitions.[13]

  • Fluorescence Spectroscopy: To measure the excitation and emission spectra, as well as the fluorescence quantum yield, for dyes designed as fluorescent probes.

Table 1: Representative Spectroscopic Data for Thiazole-Based Azo Dyes

Dye Structure (Representative)Coupling Partnerλmax (nm)Emission Max (nm)Reference
Thiazolylazo-phenol derivativePhenol400-450-[14]
Thiazolylazo-aniline derivativeN,N-dimethylaniline450-500-[11]
Thiazolylazo-naphthol derivativeβ-Naphthol480-550-[8]
Thiazole Orange (a related fluorescent dye)-~500~530 (bound to DNA)[15]

Note: The exact spectroscopic properties will vary depending on the specific coupling partner and the solvent used.

PART 4: Application Notes

Isothiazole-Based Dyes as Anticancer Agents

Several studies have highlighted the potential of isothiazole and azo-containing compounds as anticancer agents.[3][16][17][18] The mechanism of action is often attributed to their ability to inhibit key cellular processes in cancer cells, such as cell proliferation and the induction of apoptosis. Thiazole derivatives have been shown to act as tubulin polymerization inhibitors, arresting the cell cycle and leading to cell death.[4]

Experimental Insight: When designing isothiazole-based azo dyes for anticancer applications, it is crucial to consider structure-activity relationships (SAR). Modifications to the coupling partner can significantly impact the biological activity. For instance, the introduction of electron-withdrawing or -donating groups can modulate the electronic properties of the dye and its interaction with biological targets.

Isothiazole-Based Dyes as Fluorescent Probes for Bioimaging

The inherent fluorescence of some isothiazole derivatives, akin to the well-known Thiazole Orange, makes them promising candidates for the development of fluorescent probes.[15][19][20] Thiazole Orange itself exhibits a remarkable "light-up" property, where its fluorescence is significantly enhanced upon binding to nucleic acids. This is due to the restriction of intramolecular rotation in the bound state, which minimizes non-radiative decay pathways.[15] This principle can be extended to newly synthesized isothiazole-based azo dyes.

Mechanism of Fluorescence: The fluorescence of many organic dyes, including those based on isothiazole, is often governed by processes such as intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT).[10][21] The isothiazole ring can act as an electron-accepting or -donating moiety, depending on the substitution pattern, influencing the ICT character and thus the fluorescence properties of the dye. Dyes with a significant change in dipole moment upon excitation often exhibit solvatochromism, where their emission wavelength is dependent on the polarity of the solvent. This property can be exploited for sensing applications.

Application in Bioimaging: Isothiazole-based fluorescent probes can be designed to target specific cellular components or to be sensitive to changes in the cellular microenvironment, such as pH or the presence of specific ions or biomolecules.[22][23] For example, a dye could be functionalized with a targeting moiety to direct it to a particular organelle, or it could be designed to exhibit a fluorescent response upon enzymatic cleavage of a specific linker.

PART 5: Safety Precautions

The synthesis and handling of isothiazole-based dyes require strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[24][25][26]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust and vapors.[24]

  • Handling of Reagents:

    • 4-(Isothiazol-5-yl)aniline: As an aromatic amine, it should be treated as potentially toxic and handled with care. Avoid skin contact and inhalation.

    • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.

    • Acids and Bases: Handle with appropriate care, as they are corrosive.

  • Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared in solution and used immediately without isolation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.

References

  • Ali, A. R., El-Bendary, E. R., Ghaly, M. A., & Shehata, I. A. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 86, 541-550.
  • Ammonium thiocyanate-promoted simple, rapid and eco-friendly neat synthesis of isothiazoles is developed for the first time. It is noteworthy that an instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation. A detailed mechanistic. (n.d.). New Journal of Chemistry.
  • Fisher Scientific. (2016, January 22).
  • The syntheses, photophysical properties and pH-sensitive studies of heterocyclic azo dyes bearing coumarin-thiophene-thiazole. (2023). Analytical Sciences, 39(6), 829–842.
  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828.
  • Sigma-Aldrich. (2024, September 6).
  • Karaman, B., & Ulusoy Güzeldemirci, N. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(11), 2471–2484.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applic
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • Azo-Based Fluorogenic Probes for Biosensing and Bioimaging: Recent Advances and Upcoming Challenges. (n.d.). Request PDF.
  • Ultrafast Excited-State Dynamics of Thiazole Orange. (2016). The Journal of Physical Chemistry B, 120(29), 7131–7139.
  • The effect of Azo-dyes on glioblastoma cells in vitro. (2022). Folia Biologica (Praha), 68(4), 135–142.
  • Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl). (2021). Journal of Molecular Structure, 1231, 129969.
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641–1651.
  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2022). Journal of the Iranian Chemical Society, 19(11), 4729–4742.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling 5-Pentyl-1,3-thiazole.
  • Azo coupling is the most widely used industrial reaction in the production of dyes, lakes and pigments. Aromatic diazonium ions acts as electrophiles in coupling reactions with activated aromatics such as anilines or phenols. The substitution normally occurs at the para position, except when this position is already occupied, in which case ortho position is favoured. The pH of solution is quite important; it must be mildly acidic or neutral, since no reaction takes place if the pH is too. (n.d.). Organic Chemistry Portal.
  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (2018). Molecules, 23(11), 2949.
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). Accounts of Chemical Research, 48(7), 2036–2046.
  • A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. (2019). Molecules, 24(3), 422.
  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (2023). ACS Omega, 8(29), 26315–26324.
  • Synthesis of isothiazole derivatives [4-6]. (n.d.).
  • A Benzothiazole-Based Fluorescent Probe for Distinguishing and Bioimaging of Hg 2+ and Cu 2. (2017). Analytica Chimica Acta, 954, 138–145.
  • The diazotization process. (a) The reaction of aniline (or other aryl...). (n.d.).
  • Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. (2013). Asian Journal of Chemistry, 25(16), 9145–9149.
  • The fluorescence mechanism of a probe based on benzothiazole group to detect HClO. (2022). Theoretical Chemistry Accounts, 141(10), 57.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Meso-Substituted Thiazole Orange for Selective Fluorescence Detection to G-Quadruplex DNA and Molecular Docking Simulation. (2020). ACS Omega, 5(40), 26038–26045.
  • Recent advances in the synthesis of isothiazoles. (n.d.).
  • Mastering the Basics of Isothiazole Chemistry for Global Chemical Buyers. (2024, September 3). Chemneo.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). Journal of Materials Chemistry C, 11(42), 14595–14604.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). Molecules, 27(23), 8345.
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021).

Sources

Application

Application Notes and Protocols for the Functionalization of the Aniline Moiety in 4-(Isothiazol-5-yl)aniline

Introduction: The Strategic Importance of 4-(Isothiazol-5-yl)aniline in Medicinal Chemistry The 4-(Isothiazol-5-yl)aniline scaffold represents a critical building block in contemporary drug discovery and development. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Isothiazol-5-yl)aniline in Medicinal Chemistry

The 4-(Isothiazol-5-yl)aniline scaffold represents a critical building block in contemporary drug discovery and development. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The aniline moiety, in turn, provides a versatile handle for chemical modification, allowing for the systematic modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This fine-tuning is paramount for optimizing pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

The strategic functionalization of the exocyclic amino group of 4-(Isothiazol-5-yl)aniline enables the exploration of vast chemical space, leading to the generation of novel derivatives with enhanced potency, selectivity, and reduced off-target effects. This guide provides detailed protocols and expert insights into the key chemical transformations for modifying this valuable scaffold, empowering researchers to accelerate their drug discovery programs.

N-Acylation: Crafting Amide Derivatives

The conversion of the primary amino group of 4-(Isothiazol-5-yl)aniline to an amide is a fundamental and highly effective strategy for introducing a diverse range of substituents. N-acylation can significantly impact a compound's hydrogen bonding capacity, conformational rigidity, and interaction with biological targets.[4]

Scientific Rationale

N-acylation proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. The reaction is often facilitated by a base to neutralize the acidic byproduct and drive the reaction to completion. The choice of acylating agent and reaction conditions can be tailored to accommodate a wide variety of functional groups.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the N-acylation of 4-(Isothiazol-5-yl)aniline using an acyl chloride.

Materials:

  • 4-(Isothiazol-5-yl)aniline

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of 4-(Isothiazol-5-yl)aniline (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Table 1: Representative Conditions for N-Acylation

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Acetyl chlorideTriethylamineDCM0 °C to RT2-4 hours
Benzoyl chloridePyridineTHF0 °C to RT4-8 hours
Acetic anhydrideNone (or cat. acid)Acetic acidReflux1-3 hours

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of 4-(Isothiazol-5-yl)aniline to form secondary or tertiary amines is a key transformation for modulating basicity and lipophilicity. Modern catalytic methods, such as reductive amination and borrowing hydrogen catalysis, offer efficient and environmentally benign alternatives to classical approaches using alkyl halides.[5]

Scientific Rationale

Reductive Amination: This powerful method involves the condensation of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[5][6] This one-pot procedure is highly versatile and avoids the over-alkylation often observed with alkyl halides.

"Borrowing Hydrogen" Catalysis: This elegant strategy utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes reductive amination with the aniline. The borrowed hydrogen is then returned to reduce the resulting imine, regenerating the catalyst and producing water as the sole byproduct.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the N-alkylation of 4-(Isothiazol-5-yl)aniline via reductive amination.

Materials:

  • 4-(Isothiazol-5-yl)aniline

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of 4-(Isothiazol-5-yl)aniline (1.0 eq) in DCE, add the aldehyde or ketone (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.[5]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.

  • Continue stirring at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).[5]

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography to yield the pure N-alkylated product.

Diagram 1: Reductive Amination Workflow

G cluster_workflow Reductive Amination Protocol Start Start Mix_Aniline_Carbonyl Mix 4-(Isothiazol-5-yl)aniline, aldehyde/ketone, and acetic acid in DCE Start->Mix_Aniline_Carbonyl Imine_Formation Stir at RT for 1-2h for imine formation Mix_Aniline_Carbonyl->Imine_Formation Add_Reducing_Agent Add NaBH(OAc)3 portion-wise Imine_Formation->Add_Reducing_Agent Reaction Stir at RT for 4-24h Add_Reducing_Agent->Reaction Quench Quench with aq. NaHCO3 Reaction->Quench Workup Extraction and drying Quench->Workup Purification Column chromatography Workup->Purification Product Product Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Sulfonylation: Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of antibacterial, diuretic, and anti-inflammatory drugs. The sulfonylation of 4-(Isothiazol-5-yl)aniline provides a direct route to this important class of compounds.

Scientific Rationale

Sulfonylation involves the reaction of the aniline with a sulfonyl chloride in the presence of a base. The reaction mechanism is analogous to N-acylation, with the nucleophilic aniline attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and the solvent. More recently, visible-light-mediated methods have emerged as a mild and efficient alternative for the synthesis of sulfonamides.[7][8]

Experimental Protocol: Classical Sulfonylation

This protocol details the synthesis of sulfonamides from 4-(Isothiazol-5-yl)aniline and a sulfonyl chloride.

Materials:

  • 4-(Isothiazol-5-yl)aniline

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve 4-(Isothiazol-5-yl)aniline (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Diazotization and Subsequent Transformations

The diazotization of 4-(Isothiazol-5-yl)aniline converts the amino group into a highly versatile diazonium salt. This intermediate can then undergo a variety of transformations, including Sandmeyer and Schiemann reactions, to introduce a wide range of functional groups such as halogens, cyano, and hydroxyl groups.

Scientific Rationale

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form diazonium salts.[9][10] These salts are typically unstable and are used immediately in subsequent reactions. The diazonium group is an excellent leaving group (N₂) and can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst in Sandmeyer reactions.[11]

Experimental Protocol: Diazotization and Sandmeyer Reaction (Halogenation)

This protocol outlines the formation of a diazonium salt from 4-(Isothiazol-5-yl)aniline and its subsequent conversion to an aryl halide.

Materials:

  • 4-(Isothiazol-5-yl)aniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

Procedure:

  • Diazotization:

    • Suspend 4-(Isothiazol-5-yl)aniline (1.0 eq) in a mixture of the corresponding concentrated hydrohalic acid (e.g., HCl for chlorination) and water at 0 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature between 0 and 5 °C.[9]

    • Stir the mixture for an additional 30 minutes at 0 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve the copper(I) halide (e.g., CuCl) in the corresponding concentrated acid and cool to 0 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) halide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Diagram 2: Diazotization and Subsequent Reactions

G cluster_diazotization Functionalization via Diazonium Salt Aniline 4-(Isothiazol-5-yl)aniline Diazonium_Salt 4-(Isothiazol-5-yl)benzenediazonium salt Aniline->Diazonium_Salt NaNO2, HX 0-5 °C Halogenated_Product 4-Halo-(Isothiazol-5-yl)benzene Diazonium_Salt->Halogenated_Product CuX (Sandmeyer) Cyanated_Product 4-Cyano-(Isothiazol-5-yl)benzene Diazonium_Salt->Cyanated_Product CuCN (Sandmeyer) Hydroxylated_Product 4-(Isothiazol-5-yl)phenol Diazonium_Salt->Hydroxylated_Product H2O, Δ

Caption: Key transformations of the diazonium salt intermediate.

Buchwald-Hartwig Amination: Advanced C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12][13] While this reaction is typically used to form the C-N bond of the aniline itself, it can also be employed to further functionalize a pre-existing aniline derivative, for instance, by coupling with an aryl halide to form a diarylamine. For this to be applied to 4-(Isothiazol-5-yl)aniline, the molecule would first need to be halogenated (e.g., via a Sandmeyer reaction).

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope.

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Precursor

This protocol describes the coupling of a halogenated 4-(Isothiazol-5-yl)benzene derivative with a primary or secondary amine.

Materials:

  • Halogenated 4-(Isothiazol-5-yl)benzene (e.g., 4-bromo-5-(4-bromophenyl)isothiazole)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, SPhos, XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.

  • Add the halogenated 4-(Isothiazol-5-yl)benzene derivative and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to 80-110 °C for 8-24 hours, with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.[14]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 2: Typical Buchwald-Hartwig Reaction Conditions

Palladium PrecursorLigandBaseSolventTemperature
Pd(OAc)₂XantphosCs₂CO₃Dioxane100 °C
Pd₂(dba)₃SPhosNaOt-BuToluene110 °C
Pd(OAc)₂XPhosK₃PO₄t-BuOH100 °C

Conclusion

The functionalization of the aniline moiety in 4-(Isothiazol-5-yl)aniline provides a powerful platform for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The protocols outlined in this guide, from fundamental N-acylations to advanced palladium-catalyzed cross-couplings, offer researchers a robust toolkit for the strategic modification of this important scaffold. By understanding the underlying scientific principles and carefully selecting the appropriate reaction conditions, scientists can efficiently generate libraries of compounds for biological evaluation, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(9), 2053. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2018). N-Alkylation of Some Imidazopyridines. 43(3), 193-200. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(9), 2053. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Transformation of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic Acids, Bis(thiazol-5-yl)phenyl-, Bis(thiazol-5-yl)methane Derivatives, and Their Antimicrobial Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. Retrieved from [Link]

  • ResearchGate. (2013). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. Retrieved from [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(2), 419-423. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Organic & Biomolecular Chemistry, 21(34), 6931-6935. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(19), 6799. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 12, 2378-2385. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(thiazol-5-yl)ethan-1-ol derivative 5. Reagents and.... Retrieved from [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6446. Retrieved from [Link]

  • SciSpace. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • Chemical Education Xchange. (2001). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]

  • YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]

  • OALib. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Open Access Library Journal, 1(7), 1-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. The Journal of Organic Chemistry, 89(7), 4529-4541. Retrieved from [Link]

  • PubMed Central. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 314-322. Retrieved from [Link]

  • Scientific & Academic Publishing. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Vedantu. (n.d.). Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. Retrieved from [Link]

  • ResearchGate. (2007). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. Retrieved from [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Molecules, 29(20), 4709. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Isothiazole Scaffold

Audience: Researchers, scientists, and drug development professionals. Abstract: The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of drugs like the antipsychoti...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isothiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of drugs like the antipsychotic Ziprasidone.[1] Its unique electronic properties, stemming from the 1,2-arrangement of nitrogen and sulfur heteroatoms, present both opportunities and challenges for synthetic chemists.[2][3] This guide provides a detailed overview of the primary methods for introducing substituents at the C3, C4, and C5 positions of the isothiazole ring. We will delve into the mechanistic underpinnings, strategic considerations, and detailed laboratory protocols for cornerstone reactions, including deprotonation/lithiation, halogenation-coupled cross-coupling, and direct C-H functionalization.

Introduction: The Isothiazole Ring - Reactivity and Strategic Considerations

The isothiazole ring is a five-membered aromatic heterocycle. The positions available for substitution are C3, C4, and C5. The inherent reactivity of these positions is governed by the electron-withdrawing nature of the nitrogen atom and the electronic influence of the sulfur atom.

  • C5-H: Generally the most acidic proton on the unsubstituted ring, making it the primary site for deprotonation by strong bases.

  • C4-H: Less acidic than C5-H, often targeted via electrophilic substitution on an activated ring or through specific C-H activation protocols.

  • C3-H: The least acidic proton, typically functionalized via ring-synthesis strategies or through metallation of pre-functionalized precursors.

The choice of substitution strategy depends critically on the desired final structure, the required regioselectivity, and the tolerance of existing functional groups on the starting material. This guide will explore the most robust and versatile methods to achieve selective functionalization.

Strategy I: Direct Functionalization via Deprotonation (Lithiation)

Direct metallation, most commonly lithiation, is a powerful and direct method for creating a nucleophilic carbon center on the isothiazole ring, which can then be quenched with a wide array of electrophiles.

Causality & Rationale: This method leverages the enhanced acidity of the C5 proton. Strong organolithium bases, such as n-butyllithium (n-BuLi), can selectively abstract this proton at low temperatures to form a 5-lithioisothiazole intermediate. The low temperature is crucial to prevent side reactions, including nucleophilic attack of the base on the ring sulfur, which can lead to ring cleavage.[4][5][6][7] The resulting lithiated species is a potent nucleophile, ready to react with electrophiles.

Caption: Workflow for C5-functionalization via lithiation and electrophilic quench.

Protocol 2.1: Synthesis of 5-(Hydroxymethyl)isothiazole via Lithiation-Formylation

This protocol details the C5-formylation of a generic isothiazole using N,N-dimethylformamide (DMF) as the electrophile, followed by reduction.

Materials:

  • Isothiazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq)

  • N,N-Dimethylformamide (DMF, anhydrous, 1.5 eq)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Solution: Dissolve the isothiazole (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in the flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise via syringe. The reaction is often exothermic.

  • Warming: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C.

  • Quenching the Reaction: Slowly add saturated aqueous NH₄Cl to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-formylisothiazole.

  • Purification/Reduction: The crude aldehyde can be purified by column chromatography or used directly in the next step. For reduction, dissolve the crude aldehyde in methanol, cool to 0°C, and add NaBH₄ portion-wise. Stir until TLC indicates completion. Work up with water and extract with EtOAc to obtain the target alcohol.

Trustworthiness Check:

  • Monitoring: Progress can be monitored by thin-layer chromatography (TLC) after quenching small aliquots.

  • Confirmation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry is confirmed by the disappearance of the C5-H proton signal and the appearance of new signals corresponding to the introduced substituent.

Table 1: Common Electrophiles for Quenching Lithiated Isothiazoles

Electrophile (E+)Reagent ExampleResulting C5-Substituent
ProtonH₂O-H (Deuterium from D₂O)
Aldehyde/KetoneBenzaldehyde-CH(OH)Ph
Carbon DioxideCO₂ (dry ice)-COOH
Alkyl HalideIodomethane (CH₃I)-CH₃
DisulfideDimethyl disulfide-SMe
Silyl HalideTrimethylsilyl chloride-Si(CH₃)₃

Strategy II: Halogenation and Transition-Metal Cross-Coupling

This is arguably the most versatile and widely employed strategy for elaborating the isothiazole core. It is a two-stage process: (1) regioselective installation of a halogen (a "synthetic handle"), and (2) palladium- or copper-catalyzed cross-coupling to form C-C, C-N, or C-O bonds.[3][8]

Part A: Regioselective Halogenation

Causality & Rationale: Halogenated isothiazoles are stable, versatile building blocks.[8] Electrophilic halogenation typically occurs at the C4 position if the ring is sufficiently electron-rich. However, for many substrates, direct halogenation can lack selectivity. A more controlled approach is lithiation followed by quenching with a halogen source (e.g., I₂, Br₂, C₂Cl₆). This allows for precise installation of a halogen at the C5 position.

Protocol 3.1: Synthesis of 5-Bromoisothiazole

Procedure:

  • Follow steps 1-5 from Protocol 2.1 to generate the 5-lithioisothiazole intermediate.

  • Halogenation Quench: Instead of DMF, add a solution of bromine (Br₂) (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Workup: After 30 minutes, allow the reaction to warm to room temperature. Quench with aqueous sodium thiosulfate solution to remove excess bromine, then extract with diethyl ether.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify the crude product by silica gel chromatography to yield 5-bromoisothiazole.

Part B: Palladium-Catalyzed Cross-Coupling Reactions

Once the halo-isothiazole is in hand, a vast toolkit of cross-coupling reactions becomes available. The Suzuki-Miyaura and Sonogashira couplings are two of the most robust methods for forming C-C bonds.

i. Suzuki-Miyaura Coupling: For Aryl and Vinyl Substituents

Causality & Rationale: The Suzuki reaction couples an organoboron species (boronic acid or ester) with an organic halide.[9][10][11] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition into the C-X bond, transmetallation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[11] Studies on dihaloisothiazoles have shown that coupling often occurs preferentially at the more reactive C5 position over the C3 position.[12]

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar)(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Boron L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Boron RedElim Reductive Elimination PdII_Boron->RedElim RedElim->Pd0 ArAr_Product Isothiazole-R (Product) RedElim->ArAr_Product ArX Isothiazole-X ArX->OxAdd ArBOH2 R-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2: Suzuki Coupling of 5-Bromoisothiazole with Phenylboronic Acid

Materials:

  • 5-Bromoisothiazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq)

  • Sodium carbonate (Na₂CO₃, 2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromoisothiazole (1.0 eq), phenylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by silica gel chromatography to afford 5-phenylisothiazole.

ii. Sonogashira Coupling: For Alkynyl Substituents

Causality & Rationale: The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, linking a halo-isothiazole to a terminal alkyne.[13][14] The reaction employs a dual catalytic system: a palladium complex activates the aryl halide, and a copper(I) salt activates the alkyne by forming a copper acetylide, which then participates in the transmetallation step with the palladium center.[15][16]

Protocol 3.3: Sonogashira Coupling of 5-Iodoisothiazole with Phenylacetylene

Materials:

  • 5-Iodoisothiazole (1.0 eq, iodoarenes are often more reactive than bromoarenes)

  • Phenylacetylene (1.1 eq)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride, 0.02 eq)

  • Copper(I) iodide (CuI, 0.04 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base

  • Argon or Nitrogen supply

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-iodoisothiazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add anhydrous, degassed TEA or DIPA, followed by phenylacetylene (1.1 eq) via syringe.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.

  • Monitoring: Monitor by TLC, watching for the consumption of the starting halide.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to yield 5-(phenylethynyl)isothiazole.

Table 2: Comparison of Key Cross-Coupling Methods for Isothiazoles

ReactionSubstrateCoupling PartnerKey ReagentsSubstituent Introduced
Suzuki-Miyaura Halo-isothiazoleBoronic Acid/EsterPd Catalyst, BaseAryl, Heteroaryl, Vinyl
Sonogashira Halo-isothiazoleTerminal AlkynePd Catalyst, Cu(I) salt, Amine baseAlkynyl
Stille Halo-isothiazoleOrganostannanePd CatalystAryl, Vinyl, Alkyl, Alkynyl
Buchwald-Hartwig Halo-isothiazoleAmine, AmidePd Catalyst, Ligand, BaseAmino, Amido

Strategy III: Direct C-H Functionalization

Causality & Rationale: Representing the cutting edge of synthesis, direct C-H functionalization aims to form new bonds without pre-functionalizing the aromatic ring (e.g., with a halogen).[3] This approach is highly atom-economical and reduces synthetic steps. For isothiazoles, palladium-catalyzed direct arylation is a prominent example. These reactions often require a directing group or rely on the inherent electronic properties of the substrate to achieve regioselectivity, which remains a significant challenge. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway or electrophilic palladation.

Caption: Simplified workflow for direct C-H arylation.

Protocol 4.1: Representative Direct C4-Arylation of an Isothiazole

Note: Conditions for direct C-H activation are highly substrate- and catalyst-dependent. This protocol is a generalized example and requires optimization.

Materials:

  • 3,5-Disubstituted isothiazole (1.0 eq)

  • Aryl bromide (Ar-Br, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • A bulky phosphine ligand (e.g., SPhos, 0.10 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous, high-boiling solvent (e.g., Toluene, DMF)

Procedure:

  • Setup: In an oven-dried reaction tube, combine the isothiazole, aryl bromide, Pd(OAc)₂, ligand, and K₂CO₃.

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

  • Solvent: Add the anhydrous solvent.

  • Heating: Heat the reaction to a high temperature (e.g., 110-140 °C) for 12-24 hours.

  • Workup: Cool to room temperature, filter through a pad of celite, and rinse with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by silica gel chromatography.

Summary and Strategic Outlook

The functionalization of the isothiazole ring is a mature field with a diverse array of reliable methods.

  • For C5-substitution: Direct lithiation followed by electrophilic quench is the most straightforward method for introducing a wide variety of functional groups.

  • For Versatility: The halogenation/cross-coupling sequence is the undisputed workhorse. It provides access to the broadest scope of substituents (aryl, vinyl, alkynyl, amino groups) at defined positions, with Suzuki and Sonogashira couplings being particularly robust.

  • For Atom Economy: Direct C-H functionalization represents the future, offering more sustainable synthetic routes, although overcoming challenges in regioselectivity is an active area of research.

The choice of method should be guided by a retrosynthetic analysis of the target molecule, considering the desired position of the substituent and the compatibility of the reaction conditions with other functional groups present in the molecule.

References

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Singh, D., Kumar, V., & Singh, V. (2022). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. Retrieved from [Link]

  • (1994). A process for preparing halogenated isothiazoles. Google Patents.
  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Retrieved from [Link]

  • Meher, S. K., et al. (2025). Methods to Synthesize Substituted Isothiazoles. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • Christoforou, I. C., Koutentis, P. A., & Rees, C. W. (2003). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Micetich, R. G. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

  • Meher, S. K., et al. (2024). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Semantic Scholar. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Chemistry. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis of isothiazole derivatives [4-6]. ResearchGate. Retrieved from [Link]

  • (n.d.). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. MDPI. Retrieved from [Link]

  • (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Retrieved from [Link]

  • (n.d.). WO/1994/021617 A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. WIPO Patentscope. Retrieved from [Link]

  • (n.d.). New regiospecific isothiazole C–C coupling chemistry. Scilit. Retrieved from [Link]

  • (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Semantic Scholar. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ACS Publications. Retrieved from [Link]

  • (n.d.). Isothiazoles 2016. Slideshare. Retrieved from [Link]

  • (n.d.). Procede de preparation d'isothiazoles halogenes. Google Patents.
  • (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • (n.d.). Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. Retrieved from [Link]

  • (n.d.). Method for preparing isothiazole derivatives. Google Patents.
  • (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]

  • (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. R Discovery. Retrieved from [Link]

  • (n.d.). Heterocyclic Building Blocks-Isothiazole. Retrieved from [Link]

  • (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Retrieved from [Link]

  • (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • (2019). Sonogashira coupling. YouTube. Retrieved from [Link]

  • (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Isothiazol-5-yl)aniline

Welcome to the technical support guide for the synthesis of 4-(Isothiazol-5-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Isothiazol-5-yl)aniline. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, purity, and consistency of this valuable synthetic intermediate. As a key building block in pharmaceutical development, mastering its synthesis is crucial.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. We will focus primarily on the most common and versatile synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.

Core Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most prevalent method for constructing the C-C bond between the aniline and isothiazole rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction typically involves the coupling of a 5-halo-isothiazole with a 4-aminophenylboronic acid derivative. The general scheme is outlined below.

Suzuki_Miyaura_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 5-Haloisothiazole (X = Br, I) Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) SM2 4-Aminophenylboronic Acid or Ester Product 4-(Isothiazol-5-yl)aniline Catalyst->Product Catalytic Cycle Ligand Ligand (if not pre-complexed) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/H2O, DME)

Caption: General Suzuki-Miyaura cross-coupling workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?

Answer: Low yield in a Suzuki coupling is a common but multi-faceted problem. The root cause often lies in one of three areas: the catalyst system, the stability of the reagents, or suboptimal reaction conditions.

  • Inefficient Catalytic Cycle: The palladium catalyst must efficiently cycle between its Pd(0) and Pd(II) oxidation states.[1]

    • Causality: The oxidative addition of the 5-haloisothiazole to Pd(0) or the reductive elimination of the final product can be rate-limiting. The choice of ligand is critical for modulating the catalyst's electronic and steric properties to facilitate these steps.[2]

    • Solution:

      • Catalyst/Ligand Screening: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust and active system. Catalysts incorporating ferrocenylphosphine ligands, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are often superior for heteroaryl couplings.[3] For particularly challenging couplings, consider bulky, electron-rich phosphine ligands like XPhos or SPhos.[2]

      • Check Catalyst Quality: Ensure your palladium source has not been deactivated by prolonged exposure to air or moisture.

  • Degradation of Starting Materials: Both the boronic acid and the isothiazole ring can be unstable under certain conditions.

    • Causality: Boronic acids are prone to protodeboronation , where the C-B bond is cleaved by a proton source (like water) before the coupling can occur, especially at elevated temperatures.[3] The isothiazole ring, while aromatic, can be susceptible to cleavage under harsh basic or high-temperature conditions.

    • Solution:

      • Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be used as a 1:1 replacement for the acid.[4]

      • Base Selection: Use the mildest effective base. While strong bases like Cs₂CO₃ are often effective, a weaker base like K₂CO₃ or K₃PO₄ may preserve the integrity of the isothiazole ring. Perform a small-scale screen to find the optimal balance.

      • Temperature Control: Do not exceed the necessary temperature. While heating is often required, running the reaction at the lowest temperature that gives a reasonable rate (e.g., 80-90 °C) can minimize degradation.[3]

  • Inadequate Oxygen Removal: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) state and can also promote unwanted side reactions.

    • Causality: The active catalyst in the Suzuki cycle is the Pd(0) species. Oxidation irreversibly removes it from the cycle.

    • Solution: Ensure your solvent is thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Troubleshooting_Yield Start Low Yield Issue Check_Catalyst 1. Evaluate Catalyst System - Is the ligand optimal? - Is the catalyst active? Start->Check_Catalyst Check_Reagents 2. Assess Reagent Stability - Protodeboronation? - Isothiazole degradation? Start->Check_Reagents Check_Conditions 3. Review Conditions - Oxygen present? - Temp too high? Start->Check_Conditions Sol_Catalyst Switch to Pd(dppf)Cl2 or use bulky ligands (XPhos, SPhos) Check_Catalyst->Sol_Catalyst Sol_Reagents Use boronic ester instead of acid. Screen milder bases (K2CO3). Check_Reagents->Sol_Reagents Sol_Conditions Degas solvent thoroughly. Lower reaction temperature. Check_Conditions->Sol_Conditions End Yield Improved Sol_Catalyst->End Sol_Reagents->End Sol_Conditions->End

Caption: Decision workflow for troubleshooting low yield.

Question 2: I am observing a significant amount of a dimeric aniline byproduct (4,4'-diaminobiphenyl). How can I minimize this?

Answer: The formation of 4,4'-diaminobiphenyl is a classic sign of homocoupling of your 4-aminophenylboronic acid starting material.

  • Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium complex. It occurs when two molecules of the boronic acid couple with each other instead of with the 5-haloisothiazole.

  • Solutions:

    • Strictly Anaerobic Conditions: This is the most critical factor. Rigorous degassing of your solvent and maintaining a robust inert atmosphere will significantly suppress homocoupling.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. Using a large excess can drive the homocoupling pathway.

    • Reaction Temperature: In some systems, homocoupling is more prevalent at higher temperatures. Once the reaction has initiated, see if the temperature can be lowered without stalling the reaction.

    • Order of Addition: Add the palladium catalyst to the mixture of the halo-isothiazole, base, and solvent last, just before heating. This ensures the catalyst's first opportunity is to engage in the desired cross-coupling reaction.

Question 3: My purification is difficult. The product has a similar polarity to a key impurity. What are my options?

Answer: Purification challenges often arise from unreacted starting materials or byproducts with similar functional groups to the desired product.

  • Causality: The 4-(Isothiazol-5-yl)aniline product contains a basic aniline nitrogen and an aromatic isothiazole system. Impurities like unreacted 5-haloisothiazole or homocoupled aniline can have very similar chromatographic behavior.

  • Solutions:

    • Acid-Base Extraction: Exploit the basicity of the aniline group. After the reaction, perform a workup by diluting the mixture with an organic solvent (like ethyl acetate) and washing with water. Then, extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the ammonium salt, while less basic impurities may remain in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract your pure product back into an organic solvent.

    • Protecting Group Strategy: If purification remains a challenge, consider modifying the synthetic route. Start with 4-bromo-1-nitrobenzene or Boc-protected 4-bromoaniline. Perform the Suzuki coupling first, which often results in a cleaner product that is easier to purify via standard chromatography. The final step would then be the reduction of the nitro group or deprotection of the Boc group to reveal the aniline. The reduction of a nitro group can be cleanly achieved using reagents like hydrazine hydrate with an iron catalyst.[5]

    • Chromatography Optimization: If sticking with column chromatography, try different solvent systems. A gradient elution might be necessary. Sometimes adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can improve peak shape and separation for amines.

Data Presentation: Comparison of Suzuki Coupling Conditions

The following table summarizes conditions used for analogous Suzuki-Miyaura cross-coupling reactions involving aniline derivatives, providing a strong starting point for your optimization experiments.

Aryl Halide SubstrateBoronic Acid/EsterPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)TriethylamineWater (w/ Kolliphor EL)RT86[6]
4-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ (2)TriethylamineWater (w/ Kolliphor EL)RT91[6]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8084[3]
Ortho-bromoanilinesVarious aryl boronatesPd₂(dba)₃ (2.5) / XPhos (5)K₃PO₄Dioxane/H₂O9070-95[7]
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Synthesis of 4-(Isothiazol-5-yl)aniline

This protocol is a generalized starting point based on best practices. It should be optimized for your specific substrates.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoisothiazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio by volume) via syringe. The mixture should be a stirrable slurry.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 - 0.05 eq) to the flask. The mixture may darken in color.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromoisothiazole is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Frequently Asked Questions (FAQs)

Q: Can I use Buchwald-Hartwig amination for this synthesis? A: Yes, a Buchwald-Hartwig amination is a viable alternative route.[8] This would involve coupling a 5-aminoisothiazole with a halo-aniline derivative (e.g., 4-bromoaniline) or, more commonly, coupling a 5-haloisothiazole with aniline. This C-N bond-forming reaction also requires a palladium catalyst, but typically uses specialized bulky phosphine ligands (like those developed by Buchwald and Hartwig) and a strong base like sodium tert-butoxide.[2][9] It can be an excellent option if the required boronic acid is unstable or commercially unavailable.

Q: My isothiazole starting material is an iodide instead of a bromide. How does this affect the reaction? A: Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step of the Suzuki coupling.[1] This means your reaction may proceed faster or at a lower temperature. However, aryl iodides are often more expensive and can sometimes lead to the formation of unreactive iodide-bridged palladium dimers, so catalyst and ligand choice remain important.[1]

Q: How can I confirm the identity and purity of my final product? A: A full characterization is essential. Use a combination of techniques:

  • ¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • LC-MS or HPLC: To determine the purity of the final compound.

Q: Are there any safety considerations specific to this synthesis? A: Standard laboratory safety practices should be followed. Additionally:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Dioxane and DME are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Bases: Strong bases like sodium tert-butoxide or potassium carbonate are corrosive.

References
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Kollár, L., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2182-2188.
  • ResearchGate. (n.d.). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • Makarov, V. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1035-1066.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Ghosh, S., et al. (2019). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 43(35), 14035-14045.
  • Clausius Scientific Press. (2021). Synthesis of aniline analogs containing different secondary amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]

  • Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(6), 6440-6452.

Sources

Optimization

Technical Support Center: Purification of 4-(Isothiazol-5-yl)aniline by Recrystallization

Welcome to the technical support center for the purification of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. The following sections provide in-depth, field-tested advice in a direct question-and-answer format to help you overcome common challenges and achieve high purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and strategic considerations for developing a robust recrystallization protocol for 4-(Isothiazol-5-yl)aniline.

Q1: What are the key physicochemical properties of 4-(Isothiazol-5-yl)aniline to consider for recrystallization?

A1: Understanding the structure of 4-(Isothiazol-5-yl)aniline is crucial for predicting its behavior. The molecule is composed of an aniline ring and an isothiazole ring.

  • Aniline Moiety: This part of the molecule provides a basic amino group (-NH₂) capable of hydrogen bonding and imparts aromatic character. Anilines are notoriously susceptible to air oxidation, which can lead to colored impurities.[1]

  • Isothiazole Moiety: This sulfur- and nitrogen-containing heterocycle adds polarity and potential for dipole-dipole interactions.

  • Overall Polarity: The compound possesses both non-polar (aromatic rings) and polar (amine and heterocycle) characteristics. This dual nature suggests that single-solvent systems might be challenging and that mixed-solvent systems could be highly effective. The principle of "like dissolves like" is a valuable starting point for solvent selection.[2]

Q2: How should I systematically select a recrystallization solvent for 4-(Isothiazol-5-yl)aniline?

A2: A systematic approach is essential. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[3][4]

  • Initial Screening (Small Scale): Begin by testing the solubility of a small amount (e.g., 20-30 mg) of your crude material in about 0.5 mL of various solvents at room temperature.[3][5]

  • Heating Test: For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the solvent's boiling point. A good candidate solvent will fully dissolve the compound when hot.[5]

  • Cooling Test: Allow the hot solutions that showed good solubility to cool slowly to room temperature, and then in an ice bath. The best solvents will yield a high quantity of crystalline precipitate upon cooling.

Commonly tested solvents for compounds with similar functionalities include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and water, often in mixed systems like ethanol/water or toluene/hexane.[2][6]

Q3: What are the likely impurities in my crude 4-(Isothiazol-5-yl)aniline sample?

A3: Impurities typically arise from the synthetic route used. While specific impurities depend on your exact process, common classes include:

  • Unreacted Starting Materials: For example, if the aniline was formed via the reduction of a nitro-precursor, residual nitro-compound could be present.[7]

  • Side-Reaction Products: The formation of the isothiazole ring or subsequent functional group manipulations can lead to isomeric byproducts or over-reaction products.[7]

  • Colored Degradation Products: As an aniline derivative, the compound can oxidize upon exposure to air and light, forming highly colored impurities that can be difficult to remove.[1]

  • Inorganic Salts: Reagents and catalysts used during the synthesis may persist in the crude product.

Q4: My purified crystals are still yellow/brown. How can I obtain a colorless product?

A4: The presence of color often indicates highly conjugated, minor impurities resulting from oxidation or side reactions.[8] These can often be removed by treating the hot solution with activated charcoal. The charcoal has a high surface area that adsorbs these colored molecules.[8][9] However, use charcoal sparingly (1-2% by weight), as it can also adsorb your desired product, leading to a lower yield.[10]

Section 2: Experimental Protocols & Data Management

This section provides step-by-step methodologies for solvent selection and the recrystallization process.

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 25 mg of crude 4-(Isothiazol-5-yl)aniline into each of several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane, acetone).

  • Agitate each tube at room temperature and record the solubility ("Insoluble," "Partially Soluble," or "Soluble").

  • For tubes where the compound is insoluble or partially soluble, heat the mixture in a water or sand bath to the solvent's boiling point. Add solvent dropwise if needed until the solid just dissolves. Record your observations.

  • Allow the tubes that formed a clear solution upon heating to cool to room temperature, then place them in an ice-water bath for 15-20 minutes.

  • Record the quantity and quality of the crystals formed. A successful solvent will produce a significant amount of fine, well-formed crystals.

  • Use the results to select the best single solvent or a suitable solvent/anti-solvent pair for a larger scale recrystallization.

Data Presentation: Solvent Screening Results

Summarize your findings in a structured table for easy comparison.

SolventSolubility (Room Temp)Solubility (Hot)Crystal Formation on CoolingNotes
e.g., EthanolPartially SolubleSolubleModerate, fine needlesGood potential single solvent.
e.g., WaterInsolubleInsolubleNonePotential anti-solvent.
e.g., ToluenePartially SolubleVery SolublePoor, oilyMay require an anti-solvent.
e.g., HexaneInsolubleInsolubleNoneGood potential anti-solvent.
Protocol 2: Standard Recrystallization Workflow

This protocol outlines the full procedure once a suitable solvent has been identified.

Recrystallization_Workflow cluster_0 Preparation A Dissolution B Hot Filtration (Optional) A->B if insoluble impurities exist C Slow Cooling A->C if solution is clear B->C D Crystal Isolation C->D after crystal formation E Washing D->E collect crystals F Drying E->F G Pure Product F->G Start Weigh Crude Compound Start->A Solvent Select Solvent Solvent->A

Caption: General workflow for recrystallization.

  • Dissolution: Place the crude 4-(Isothiazol-5-yl)aniline in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent needed to fully dissolve the solid at the boiling point.[11] Using excess solvent is a common error that dramatically reduces yield.[10][12]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[13]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4][14] Rapid cooling can trap impurities.[10]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[11]

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Troubleshooting_Tree Start Problem Encountered Q1 No Crystals Formed Upon Cooling? Start->Q1 Q2 Compound 'Oiled Out'? Start->Q2 Q3 Yield is Very Low? Start->Q3 A1 Solution: Induce Crystallization Q1->A1 Yes A2 Cause: Too Much Solvent? Q1->A2 If induction fails B1 Solution: Modify Conditions Q2->B1 Yes C1 Cause: Too Much Solvent Used? Q3->C1 Yes A1_details 1. Scratch inside of flask with glass rod. 2. Add a seed crystal. 3. Cool in a colder bath (e.g., ice/salt). A1->A1_details A2_details Boil off some solvent and attempt to cool again. A2->A2_details B1_details 1. Re-heat to dissolve oil. 2. Add more of the 'good' solvent. 3. Cool much more slowly. B1->B1_details C1_details Concentrate mother liquor to recover a second crop. C1->C1_details

Sources

Troubleshooting

Technical Support Center: Overcoming Side Reactions in 4-(Isothiazol-5-yl)aniline Synthesis

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for the synthesis of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic intermediate. The isothiazole ring is a key structural motif in numerous biologically active compounds, including pharmaceuticals like the antipsychotic drug Ziprasidone[1]. However, its synthesis, particularly through modern cross-coupling methodologies, is often plagued by side reactions that can diminish yield and complicate purification.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you diagnose and overcome common synthetic hurdles. Our approach is grounded in established chemical principles and field-proven experience to ensure you can achieve a robust and reproducible synthesis.

Primary Synthetic Strategies: An Overview

The construction of the C-N or C-C bond to form 4-(Isothiazol-5-yl)aniline is most efficiently achieved using palladium-catalyzed cross-coupling reactions.[2][3][4] Two principal routes dominate the landscape:

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between a 5-haloisothiazole and a boronic acid or ester derivative of a protected aniline (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), followed by deprotection.

  • Buchwald-Hartwig Amination: This method directly forms the C-N bond by coupling a 5-haloisothiazole with aniline or an aniline equivalent.[5][6]

While powerful, both methods are susceptible to specific side reactions that require careful control of reaction parameters.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 4-(Isothiazol-5-yl)aniline in a practical question-and-answer format.

Logical Troubleshooting Workflow

Before diving into specific questions, use the following workflow to diagnose the general health of your reaction.

Caption: A logical workflow for diagnosing common synthesis issues.

Q1: My Suzuki coupling yield is low, and I'm observing a major byproduct corresponding to the dimer of my boronic acid. What's happening and how do I fix it?

A1: This is a classic case of boronic acid homocoupling. This side reaction forms a symmetrical biaryl from two molecules of your boronic acid reagent, consuming it unproductively.

  • Causality: The primary culprits are dissolved oxygen and the presence of palladium(II) species in the reaction mixture.[7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then participates in a stoichiometric reaction with the boronic acid to generate the homocoupled product.[7][8] Using a Pd(II) precatalyst (like Pd(OAc)₂) without efficient reduction can exacerbate this issue.[9]

  • Troubleshooting Steps:

    • Rigorous Deoxygenation (Crucial): The most effective countermeasure is the thorough removal of dissolved oxygen.[10] Standard freeze-pump-thaw cycles are effective, but for process safety and scalability, subsurface sparging of your solvent with an inert gas (nitrogen or argon) for 30-60 minutes prior to adding the catalyst is highly recommended.[7][8]

    • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If you must use a Pd(II) source, ensure your conditions (e.g., presence of phosphine ligands) promote rapid reduction to the active Pd(0) state.

    • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[8]

    • Optimize Catalyst and Ligand: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[9]

Q2: I'm seeing significant protodeboronation of my boronic acid starting material. What conditions can I change?

A2: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often caused by overly harsh reaction conditions, particularly the combination of a strong base and the presence of water.

  • Causality: The C-B bond is susceptible to hydrolysis, especially at elevated temperatures and high pH. This side reaction converts your nucleophilic partner back to its corresponding arene, effectively removing it from the reaction.

  • Troubleshooting Steps:

    • Modify the Base: If you are using a strong base like NaOH or Cs₂CO₃ with aqueous mixtures, consider switching to a milder base. Anhydrous K₃PO₄ or even K₂CO₃ are often effective alternatives that minimize hydrolysis.[9]

    • Use Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions can be very effective. Use K₃PO₄ as the base in a dry solvent like toluene or dioxane.

    • Use Boronic Esters: Pinacol esters of boronic acids (BPin) are generally more stable towards hydrolysis than the corresponding boronic acids.[9] Synthesizing or purchasing the 4-aminophenylboronic acid pinacol ester is a robust strategy to avoid this side reaction.

    • Lower the Reaction Temperature: If possible, reducing the reaction temperature can slow the rate of hydrolysis relative to the cross-coupling reaction.

Q3: In my Buchwald-Hartwig amination, I'm getting a lot of hydrodehalogenated isothiazole back. What is the cause?

A3: Hydrodehalogenation is the replacement of the halide on your electrophile (5-haloisothiazole) with a hydrogen atom. This is a common side reaction in C-N coupling.

  • Causality: This can occur through several mechanisms. One common pathway involves an unproductive side reaction where the palladium-amide intermediate undergoes β-hydride elimination (if an appropriate β-hydrogen is present on the amine) or reductive elimination with a hydride source.[5] Catalyst decomposition can also lead to palladium hydride species that promote this side reaction.

  • Troubleshooting Steps:

    • Ligand Selection is Key: The choice of ligand is critical for preventing this side reaction. Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.[11] These ligands promote the desired C-N reductive elimination and sterically hinder side reactions.

    • Base Optimization: The base can play a significant role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred. However, sometimes a weaker base like K₂CO₃ or Cs₂CO₃ can give cleaner results depending on the substrate.

    • Control the Temperature: Running the reaction at the lowest effective temperature can often minimize hydrodehalogenation and other catalyst decomposition pathways.

Q4: My cross-coupling reaction is sluggish or fails to go to completion. How can I improve the reaction rate and conversion?

A4: Sluggish reactions are typically due to inefficient catalyst activation, catalyst inhibition, or suboptimal reaction parameters.

  • Causality: The oxidative addition of the 5-haloisothiazole to the Pd(0) center is often the rate-limiting step. The electron-deficient nature of some heterocyclic halides can make this step challenging. The choice of ligand, base, and solvent all have a profound impact on the efficiency of the entire catalytic cycle.

  • Troubleshooting Steps:

    • Screen Ligands: This is the most powerful variable. For Suzuki reactions, ligands like SPhos or XPhos are good starting points.[9] For Buchwald-Hartwig aminations, the "Buchwald ligands" (e.g., BrettPhos, RuPhos) are state-of-the-art.[6][11] See the table below for a comparison.

    • Use an Active Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid and clean generation of the active monoligated Pd(0) species in solution, often leading to more reliable and faster reactions.[9]

    • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are common. Sometimes a combination, like toluene/water for Suzuki reactions, is necessary for the base to function.[12] The optimal solvent often needs to be determined empirically.

    • Check Reagent Purity: Ensure your starting materials, particularly the boronic acid/ester, are pure. Impurities in the boronic acid can inhibit the catalyst.[8]

Mechanistic Insights

Understanding the underlying mechanisms provides the rationale for our troubleshooting strategies.

The Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction

Suzuki_Cycle Suzuki Cycle vs. Homocoupling Pathway Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (+ Ar¹-X) TM_Complex L₂PdII(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation (+ Ar²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_Complex->Product PdII_Source Pd(II) Species (from O₂ or precatalyst) PdII_Source->Pd0 Reduction (unwanted) Dimer Ar²-Ar² (Homocoupling Product) PdII_Source->Dimer Stoichiometric Reaction (+ 2 Ar²-B(OR)₂)

Caption: The desired Suzuki catalytic cycle versus the homocoupling side reaction initiated by Pd(II).

The main cycle (blue arrow path) involves the oxidative addition of the aryl halide (Ar¹-X) to the active Pd(0) catalyst. Following transmetalation with the activated boronic acid (Ar²-B(OR)₂), the two organic fragments are joined in the reductive elimination step, regenerating the Pd(0) catalyst. The homocoupling pathway (red arrow path) is driven by Pd(II) species, which react directly with two equivalents of the boronic acid, bypassing the desired cycle.[7][8]

Key Experimental Protocols

Disclaimer: These are generalized starting protocols. Optimal conditions may vary based on the specific substrates used. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Recommended Suzuki-Miyaura Coupling Protocol

This protocol is optimized to minimize homocoupling and protodeboronation.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-isothiazole (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq), and powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add dioxane and water (e.g., a 4:1 to 10:1 mixture by volume). The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Deoxygenation: Sparge the stirred reaction mixture with a subsurface stream of nitrogen for 30 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst and ligand. A reliable system is Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography.

Protocol 2: Recommended Buchwald-Hartwig Amination Protocol

This protocol uses a modern catalyst system for efficient C-N bond formation.

  • Setup: To a dry Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Add 5-bromo-isothiazole (1.0 eq) and aniline (1.2 eq) followed by dry toluene (to ~0.2 M concentration) via syringe.

  • Reaction: Stir the mixture at 90-110 °C. Monitor the reaction progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.[13]

Data & Reagent Selection

Table 1: Comparison of Common Ligands for Cross-Coupling
Ligand NameTypeTypical ApplicationKey Advantages
PPh₃ MonophosphineGeneral SuzukiInexpensive, but often requires higher temperatures and can be inefficient.
SPhos Buchwald LigandSuzuki, BuchwaldHighly active, good for challenging substrates including aryl chlorides.[9]
XPhos Buchwald LigandSuzuki, BuchwaldVery bulky and electron-rich, excellent for difficult couplings and preventing side reactions.[13][14]
BrettPhos Buchwald LigandBuchwaldSpecifically designed for coupling primary amines; often provides high yields where others fail.[6][11]
dppf FerrocenylSuzuki, BuchwaldBidentate ligand, offers good stability and is effective for a range of substrates.[5]
Table 2: Troubleshooting Summary
SymptomProbable CausePrimary SolutionSecondary Actions
Boronic Acid Dimer Oxygen, Pd(II)Rigorous N₂ sparging of solventUse Pd(0) precatalyst; add potassium formate[8]
Loss of Boronic Acid Hydrolysis (Protodeboronation)Switch to anhydrous K₃PO₄Use boronic ester (BPin); lower temperature
Hydrodehalogenation Catalyst Decomposition / Side RxnUse bulky ligand (XPhos, BrettPhos)Optimize base and temperature
Stalled Reaction Poor Catalyst ActivityUse active precatalyst (e.g., G3/G4)Screen ligands and solvents

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed - NIH. [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Isothiazole. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for 4-(Isothiazol-5-yl)aniline

Welcome to the technical support center for optimizing coupling reactions involving 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this versatile heteroaromatic amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction outcomes, drawing from established principles of palladium-catalyzed cross-coupling chemistry.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions when working with 4-(Isothiazol-5-yl)aniline in coupling reactions.

Q1: Which type of coupling reaction is most suitable for 4-(Isothiazol-5-yl)aniline?

A1: The choice of coupling reaction depends on the desired bond formation.

  • For C-N bond formation (e.g., creating a diarylamine), the Buchwald-Hartwig amination is the premier choice.[1][2][3] This reaction is specifically designed for coupling amines with aryl halides or triflates.

  • For C-C bond formation , the Suzuki-Miyaura coupling is highly versatile for creating biaryl structures by coupling with an organoboron compound.[4][5][6]

  • For coupling with a terminal alkyne to form an alkynylated aniline , the Sonogashira coupling is the standard method.[7][8][9]

Q2: Why is my Buchwald-Hartwig amination reaction showing low or no conversion?

A2: Low conversion is a frequent issue and can often be traced back to a few key factors.[10]

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents have been properly degassed.[10]

  • Reagent Quality: The purity of your starting materials, catalyst, ligand, and base is critical. Old or improperly stored reagents can inhibit the reaction. The purity of the amine, in particular, is exceedingly important.[11]

  • Catalyst System: The choice of palladium precursor and ligand is crucial. For heteroaromatic amines, bulky, electron-rich phosphine ligands like BrettPhos or RuPhos often provide broad scope and high reactivity.[12][13]

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling with this substrate?

A3: The success of a Suzuki-Miyaura reaction hinges on the careful selection of several components:

  • Palladium Catalyst: While many Pd sources can be effective, precatalysts like CataXCium A Pd G3 have shown unique effectiveness for couplings on unprotected anilines.[14]

  • Base: The base plays a critical role in the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of a weaker base can be beneficial if your molecule contains base-sensitive functional groups.[11]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[14]

Q4: I am observing significant side product formation. What are the likely culprits?

A4: Side product formation can arise from several competing reaction pathways.

  • β-Hydride Elimination: This is a common side reaction that can lead to hydrodehalogenation of your coupling partner.[1][13] Using sterically hindered ligands can often suppress this pathway by favoring reductive elimination.[15]

  • Homocoupling: Formation of a biaryl from your organoboron reagent (in Suzuki reactions) or dimerization of your alkyne (in Sonogashira reactions) can occur, often due to issues with the catalytic cycle or the presence of oxygen.

  • Reaction with the Isothiazole Ring: The isothiazole ring itself can undergo side reactions under certain conditions, although it is generally a stable aromatic system.[16][17]

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common issues encountered during coupling reactions with 4-(Isothiazol-5-yl)aniline.

Guide 1: Low Yield and Poor Conversion in Buchwald-Hartwig Amination

Low yields are often multifactorial. This guide will help you systematically diagnose and address the root cause.

Logical Troubleshooting Workflow

Start Low Yield / Conversion Inert Verify Inert Atmosphere (Degas Solvents/Reagents) Start->Inert Reagents Check Reagent Purity (Amine, Halide, Base, Catalyst) Inert->Reagents If atmosphere is good Catalyst Screen Catalyst System (Ligand & Pd Source) Reagents->Catalyst If reagents are pure Base Optimize Base (Strength & Solubility) Catalyst->Base If conversion still low Temp Adjust Temperature (Increase/Decrease) Base->Temp If no improvement Solvent Change Solvent (Polarity & Solubility) Temp->Solvent If still problematic Success Reaction Optimized Solvent->Success Iterate to success Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (R¹-X) PdII_Complex R¹-Pd(II)-X Complex OxAdd->PdII_Complex Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)-R² Complex Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² Product RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Key Optimization Parameters
  • Boron Reagent (Suzuki-Miyaura): The stability and reactivity of the organoboron species are important. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a key side reaction. [4]

  • Copper Co-catalyst (Sonogashira): The classic Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate. [9]However, "copper-free" conditions have been developed to avoid the homocoupling of alkynes (Glaser coupling), a common side reaction. [18]If you are seeing significant alkyne dimerization, consider a copper-free protocol.

  • Base Selection:

    • Suzuki-Miyaura: An aqueous solution of a base like K₂CO₃ or K₃PO₄ is standard. The base is crucial for activating the organoboron reagent for transmetalation. [6] * Sonogashira: An organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves as both a base and, in some cases, a solvent.

  • Ligand Choice:

    • For Suzuki-Miyaura, phosphine ligands like PPh₃ or dppf are common starting points, but more specialized ligands may be needed for challenging substrates. [14] * For Sonogashira, phosphine ligands are also standard. The combination of a palladium source like PdCl₂(PPh₃)₂ is a robust starting point. [19]

Table 2: Starting Conditions for C-C Coupling Reactions
ParameterSuzuki-MiyauraSonogashira
Pd Source Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ (1-5 mol%)
Co-catalyst NoneCuI (1-5 mol%) (optional)
Nucleophile Arylboronic acid or ester (1.1-1.5 eq.)Terminal Alkyne (1.1-1.5 eq.)
Base K₂CO₃ or K₃PO₄ (2-3 eq.)Et₃N or DIPEA (2-3 eq.)
Solvent Dioxane/H₂O or Toluene/H₂OTHF or DMF
Temperature 60-100 °CRoom Temp to 60 °C
Guide 3: Purification and Product Isolation

The unique properties of the isothiazole ring and the aniline functionality can present challenges during workup and purification.

  • Residual Palladium: Palladium residues can often be removed by filtration through a pad of celite or silica gel, or by treatment with a scavenger resin.

  • Basic Nature: The aniline nitrogen is basic and can cause tailing on silica gel chromatography. To mitigate this, consider adding a small amount of a volatile amine (like triethylamine, ~0.1-1%) to your eluent.

  • Solubility: The product's solubility may differ significantly from the starting materials. Careful selection of extraction and crystallization solvents is key to achieving high purity and recovery.

By systematically addressing these common issues and utilizing the provided starting points, researchers can significantly improve the efficiency and reliability of coupling reactions with 4-(Isothiazol-5-yl)aniline, accelerating progress in drug discovery and materials science.

References

  • troubleshooting low conversion in C-N coupling reactions - Benchchem.
  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing).
  • Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam - PubMed.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Cross-Coupling Chemistry.
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts - Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Buchwald Hartwig amination catalysts - Johnson Matthey.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions - Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Cross-Coupling Reactions on Isothiazole Derivatives- Poster Presentation | Request PDF.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve.
  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation | Request PDF - ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Preparation of some isothiazolium salts - Canadian Science Publishing.
  • Synthesis of benzo[d]isothiazoles: an update - Arkivoc.
  • 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • Product Class 15: Isothiazoles.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI.
  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas - MDPI.

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 4-(Isothiazol-5-yl)aniline

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, process chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to address the unique challenges encountered during large-scale production.

Introduction: The Importance of 4-(Isothiazol-5-yl)aniline

4-(Isothiazol-5-yl)aniline serves as a vital building block in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics. Its synthesis, particularly at an industrial scale, presents a unique set of challenges that require a robust understanding of heterocyclic chemistry and modern coupling techniques. This guide is structured to provide both a strategic overview and practical, actionable solutions to common hurdles.

Synthetic Strategies: A High-Level Overview

The most common and scalable retrosynthetic approach involves a late-stage construction of the C-C bond between the aniline and isothiazole rings. This modular strategy allows for the independent synthesis and optimization of the two key fragments, which is highly advantageous for process control and impurity management.

cluster_frags 4-(Isothiazol-5-yl)aniline 4-(Isothiazol-5-yl)aniline Retrosynthesis Retrosynthesis 4-(Isothiazol-5-yl)aniline->Retrosynthesis Key Fragments Key Fragments Retrosynthesis->Key Fragments C-C Disconnect (Cross-Coupling) Fragment A 5-Haloisothiazole (e.g., X = Br, I) Key Fragments->Fragment A Fragment B Aniline Synthon (e.g., 4-Aminophenylboronic Acid) Key Fragments->Fragment B

Caption: General retrosynthetic analysis for 4-(Isothiazol-5-yl)aniline.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Issue 1: Low Conversion During Suzuki-Miyaura Coupling

Question: My Suzuki coupling reaction between 5-bromoisothiazole and 4-aminophenylboronic acid is stalling at 50-60% conversion, even with extended reaction times. What are the likely causes and how can I fix this?

Answer: Low conversion in Suzuki couplings involving heteroaryl halides is a common and multifaceted problem. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality.

Troubleshooting Workflow:

start Low Coupling Yield sm_quality Verify Starting Material Quality start->sm_quality catalyst_system Optimize Catalyst & Ligand System start->catalyst_system reaction_cond Adjust Reaction Conditions start->reaction_cond deboronation Deboronation of Boronic Acid? sm_quality->deboronation Check for aniline byproduct ligand_choice Ligand Inappropriate? catalyst_system->ligand_choice Consider Buchwald ligands base_strength Base Too Strong/ Weak? reaction_cond->base_strength temp_solvent Temp/Solvent Optimal? reaction_cond->temp_solvent

Caption: Decision tree for troubleshooting low Suzuki coupling yields.

Possible Causes & Solutions:

  • Deboronation of the Boronic Acid: 4-Aminophenylboronic acid can be prone to protodeboronation, especially in the presence of water and certain bases.

    • Solution: Ensure your solvent is rigorously dried. Consider using the more stable pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. While more expensive, its stability often justifies the cost at scale by ensuring reproducibility.

  • Catalyst Inhibition/Deactivation: The aniline nitrogen and the isothiazole sulfur can coordinate to the palladium center, inhibiting catalytic activity.

    • Solution: Switch to a more electron-rich and sterically hindered phosphine ligand. Ligands like SPhos or XPhos are designed to promote reductive elimination and resist catalyst poisoning.[1] A higher catalyst loading (e.g., 1-2 mol%) might be necessary for complete conversion.

  • Incorrect Base/Solvent Combination: The choice of base is critical. An overly strong base can degrade the isothiazole ring, while a weak base may not facilitate the transmetalation step effectively.

    • Solution: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often optimal. For the solvent, a polar aprotic mixture such as 1,4-dioxane/water or DME/water is standard. The water content is crucial for dissolving the base and facilitating the catalytic cycle but should be controlled.

Issue 2: Formation of a Persistent Impurity During Isothiazole Synthesis

Question: During the synthesis of the 5-bromoisothiazole precursor, I am observing a significant side product with a similar polarity to my desired product, making purification by column chromatography difficult at scale. How can I identify and mitigate this?

Answer: The formation of isomeric or over-halogenated byproducts is a frequent challenge in the synthesis of functionalized heterocycles.[2][3]

Common Impurities and Mitigation Strategies:

  • Isomeric Impurities: Depending on the synthetic route, you might be forming 3-bromoisothiazole. This often arises from a lack of regioselectivity during the cyclization or halogenation step.

    • Identification: A combination of HPLC and LC-MS is ideal for initial identification.[4] For structural confirmation, isolating a small amount of the impurity for ¹H and ¹³C NMR analysis is essential. The coupling patterns and chemical shifts of the isothiazole protons will be distinct.

    • Mitigation: Re-evaluate your synthetic route for regioselectivity. For instance, in a synthesis starting from α,β-unsaturated precursors, controlling the cyclization conditions (temperature, acid/base catalyst) is paramount. If halogenating a pre-formed isothiazole, milder brominating agents (e.g., NBS instead of Br₂) and lower temperatures can significantly improve selectivity.

  • Quinoxaline-type Impurities: If your synthesis involves precursors like aromatic diamines and glyoxal, the formation of quinoxaline derivatives is a known side reaction.[4]

    • Mitigation: This is typically controlled by strict stoichiometric control of the reagents and maintaining the optimal pH for the desired cyclization.

Purification Strategy: If the impurity cannot be eliminated synthetically, consider a chemical purification. The basicity of the isothiazole nitrogen is often different from its isomers or byproducts. An acid-base extraction workup, carefully tailored to the pKa of your product versus the impurity, can sometimes be an effective and scalable alternative to chromatography.

Issue 3: Product Isolation and Crystallization Issues at Scale

Question: My final product, 4-(Isothiazol-5-yl)aniline, oils out or forms a very fine, difficult-to-filter solid upon crystallization. How can I achieve a more robust isolation procedure?

Answer: Crystallization is often more of an art than a science, especially during scale-up where cooling rates and mixing dynamics differ from the lab bench.

Solutions for Improved Isolation:

  • Solvent Screening: A systematic solvent screen is essential. Use a matrix of common crystallization solvents (e.g., isopropanol, ethyl acetate, toluene, heptane) and anti-solvents. The goal is to find a system where the product has high solubility at elevated temperatures and poor solubility at room temperature or below.

  • Controlled Cooling & Seeding: Avoid "crash cooling." A slow, controlled cooling profile is critical for growing larger, more easily filterable crystals.

    • Protocol: Cool the saturated solution to just below the saturation point. Add a small quantity of seed crystals (pure product from a previous batch). Hold at this temperature for a period to allow the seeds to mature, then resume a slow cooling ramp (e.g., 10-15 °C per hour).

  • Salt Formation: If the freebase is proving difficult to crystallize, consider forming a salt. The hydrochloride or hydrobromide salt of the aniline nitrogen often has much better crystalline properties. This can be achieved by treating a solution of the final product (e.g., in ethyl acetate or isopropanol) with a solution of HCl or HBr. The resulting crystalline salt can then be isolated and, if necessary, neutralized in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for a scalable synthesis of 4-(Isothiazol-5-yl)aniline? A1: For the Suzuki coupling approach, we recommend starting with 5-bromoisothiazole and 4-amino-phenylboronic acid pinacol ester . The bromo-isothiazole offers a good balance of reactivity and cost, while the pinacol ester of the boronic acid provides superior stability and handling properties compared to the free boronic acid, which is crucial for process consistency.[1][5]

Q2: How can I effectively monitor the progress of the Suzuki coupling reaction? A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for industrial settings. A reverse-phase C18 column with a gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) can effectively separate the starting materials, product, and key byproducts like homo-coupled aniline or de-brominated isothiazole. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks on the bench.

Q3: What are the critical safety considerations for this synthesis? A3:

  • Thionyl Chloride/Oxalyl Chloride: If used to make acid chloride intermediates, these are highly corrosive and react violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: While not highly toxic, palladium dust can be a respiratory irritant. Some phosphine ligands can be toxic and pyrophoric. Handle under an inert atmosphere.

  • Solvents: Solvents like 1,4-dioxane are potential carcinogens. Consult the Safety Data Sheet (SDS) for all reagents and solvents before use.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki Coupling

This protocol describes a representative lab-scale procedure that can be adapted for scale-up.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) precursor.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)An electron-rich, bulky ligand that promotes high catalytic turnover.
Base K₃PO₄ (Potassium Phosphate, tribasic)A moderately strong base effective in Suzuki couplings, minimizing side reactions.
Solvent 1,4-Dioxane / H₂O (5:1)A standard polar aprotic solvent system that facilitates both organic and inorganic reagent solubility.
Temperature 90-100 °CProvides sufficient thermal energy for the catalytic cycle without significant degradation.

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add 4-aminophenylboronic acid pinacol ester (1.1 equivalents).

  • Reagent Addition: Add 5-bromoisothiazole (1.0 equivalent), K₃PO₄ (3.0 equivalents), and SPhos (0.02 equivalents).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture. Begin stirring to create a slurry.

  • Inerting: Sparge the mixture with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Catalyst Addition: Add the Pd₂(dba)₃ catalyst (0.01 equivalents).

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress every 1-2 hours by HPLC until the consumption of 5-bromoisothiazole is >99%.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate to dilute the mixture.

    • Filter through a pad of celite to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate.

    • Transfer the combined filtrates to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., isopropanol/heptane) or by column chromatography on silica gel.

References

  • Cook, A. H., et al. (1947). Studies in the Azole Series. Part I. The formation of 5-aminothiazoles. Journal of the Chemical Society, 1598-1603. Available at: [Link]

  • Organic Chemistry Tube. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube. Available at: [Link]

  • Koval'ova, et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (4).
  • ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives.
  • ResearchGate. (n.d.). Synthesis of 5-amino thiazoles via the four-component coupling reaction.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. WJPPS.
  • Arkivoc. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isothiazole derivatives.
  • National Institutes of Health. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed Central.
  • National Institutes of Health. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • EXCLI Journal. (n.d.). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Clausius Scientific Press.
  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • The Journal of Organic Chemistry. (2023). Synthesis of Indoles from o-Haloanilines. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles.
  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem.
  • Beilstein Journal of Organic Chemistry. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Beilstein Archives.
  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis.
  • Arkivoc. (n.d.).
  • PubMed. (n.d.). Efficient synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives from aniline. National Institutes of Health. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-(Thiazol-5-yl)aniline. MySkinRecipes.
  • ResearchGate. (n.d.). Synthesis, Transformation of 3-[(4-Arylthiazol-2-yl)(p-tolyl)amino]propanoic Acids, Bis(thiazol-5-yl)phenyl-, Bis(thiazol-5-yl)methane Derivatives, and Their Antimicrobial Activity.
  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
  • MDPI. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • ResearchGate. (n.d.). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PubMed Central.
  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar.

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-(Isothiazol-5-yl)aniline During Storage

Welcome to the technical support center for 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block. The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of 4-(Isothiazol-5-yl)aniline to prevent its degradation.

Part 1: Core Principles of Compound Stability

This section addresses the fundamental chemical properties of 4-(Isothiazol-5-yl)aniline that make it susceptible to degradation. Understanding the "why" is the first step toward implementing effective prevention strategies.

Q1: What makes 4-(Isothiazol-5-yl)aniline prone to degradation during storage?

A1: The primary point of instability in the 4-(Isothiazol-5-yl)aniline molecule is the aniline moiety . While the isothiazole ring is a relatively stable aromatic heterocycle, the aniline portion is highly susceptible to oxidation.[1] The amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring, making it easily attacked by atmospheric oxygen. This oxidative process is the main cause of degradation.

Q2: What are the primary environmental factors that accelerate the degradation of this compound?

A2: The degradation of 4-(Isothiazol-5-yl)aniline is primarily accelerated by four key factors:

  • Atmospheric Oxygen: Direct exposure to air is the most significant factor, leading to oxidation of the aniline group.[2]

  • Light: Exposure to light, particularly UV light, provides the energy to initiate and catalyze photo-oxidative reactions.[2][3]

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation. Storing the compound at ambient or elevated temperatures will significantly shorten its shelf life.[4]

  • Moisture and Contaminants: The presence of moisture can facilitate degradation pathways.[3] Similarly, contaminants such as metal ions (e.g., iron) or acidic/basic impurities can catalyze decomposition.[3][5]

Part 2: Recommended Storage & Handling Protocols

To ensure the long-term viability and purity of 4-(Isothiazol-5-yl)aniline, adherence to strict storage and handling protocols is essential.

Recommended Storage Conditions Summary

The following table summarizes the optimal conditions for storing 4-(Isothiazol-5-yl)aniline in both solid and solution forms.

Form Duration Temperature Atmosphere Container Key Considerations
Solid Short-Term (< 3 months)2-8°C (Refrigerated)Inert Gas (Argon or N₂)Tightly sealed amber glass vialMinimize headspace. Backfill with inert gas after each use.
Solid Long-Term (> 3 months)-20°C (Frozen)Inert Gas (Argon or N₂)Tightly sealed amber glass vialAliquot to avoid multiple freeze-thaw cycles. Seal with paraffin film.
Stock Solution (e.g., in DMSO) Short-Term (< 1 month)-20°C (Frozen)Inert Gas (Argon or N₂)Tightly sealed amber glass vialAliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[2]
Stock Solution (e.g., in DMSO) Long-Term (> 1 month)-80°C (Deep Freeze)Inert Gas (Argon or N₂)Tightly sealed amber glass vialRecommended for preserving the integrity of valuable stock solutions for extended periods.[2]
Experimental Protocol: Aliquoting Solid Compound for Long-Term Storage

This protocol ensures that the bulk of your compound remains pristine while providing smaller, manageable quantities for daily use.

Objective: To properly aliquot and store solid 4-(Isothiazol-5-yl)aniline to prevent oxidative and photo-degradation.

Materials:

  • Stock container of 4-(Isothiazol-5-yl)aniline

  • Spatula

  • Analytical balance

  • Several small, amber glass vials with PTFE-lined caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Paraffin film

  • Labeling materials

Procedure:

  • Preparation: Perform all manipulations in a well-ventilated fume hood or, ideally, a glove box to minimize exposure to air and moisture.[6][7]

  • Weighing: Tare a clean, dry amber vial on the analytical balance. Carefully transfer the desired amount of 4-(Isothiazol-5-yl)aniline into the vial.

  • Inerting: Gently flush the headspace of the vial with a slow stream of inert gas for 15-30 seconds. This displaces the atmospheric oxygen.

  • Sealing: Immediately and tightly cap the vial. For long-term storage, wrap the cap-vial interface with paraffin film to create an additional barrier against air and moisture.

  • Labeling: Clearly label the vial with the compound name, date, amount, and storage conditions (e.g., "-20°C, under N₂").

  • Storage: Place the sealed and labeled vial in the appropriate storage location (refrigerator or freezer) away from light sources.[4][7]

  • Repeat: Repeat steps 2-6 for each aliquot.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers and provides actionable solutions.

Q: My solid 4-(Isothiazol-5-yl)aniline, which was originally a light-colored powder, has turned brown. Is it still usable?

A: A color change, particularly darkening to tan, brown, or black, is a clear visual indicator of oxidation.[2] The brown color is due to the formation of polymeric, oxidized impurities. While the material may still contain some of the desired compound, its purity is compromised. Using this degraded material will lead to inaccurate reagent stoichiometry, lower reaction yields, and the introduction of impurities into your reaction stream. Recommendation: Before use, you must re-qualify the material. At a minimum, run a TLC to check for impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method to determine the actual purity.[8][9] If significant degradation has occurred, it is best to discard the batch and use a fresh, pure supply.

Q: I'm seeing an unexpected peak in my HPLC/GC analysis of a reaction mixture where I used an older batch of 4-(Isothiazol-5-yl)aniline. Could this be related to storage?

A: Yes, this is highly likely. If a new peak appears in your analysis that was not present when using a fresh batch, it is often a degradation product from your starting material. Recommendation: Analyze a small sample of the stored 4-(Isothiazol-5-yl)aniline directly by HPLC or GC-MS to confirm its purity.[8][10] This will help you determine if the unexpected peak originates from the starting material itself. This practice of "input control" is a crucial step in troubleshooting reaction chemistry.

Q: My reaction yields have been inconsistent. How can I rule out starting material degradation as the cause?

A: Inconsistent yields are a classic symptom of using a starting material with variable purity. If the compound degrades over time, the effective concentration of the active reagent decreases, leading to lower yields. Recommendation: Implement a routine purity check for your reagents, especially sensitive ones like anilines.

  • Visual Inspection: Always check the color of the compound before use.

  • Purity Verification: For critical applications, run a quick purity analysis (e.g., HPLC or ¹H NMR) on the batch before starting a series of experiments.

  • Standardize Storage: Ensure that all lab members are following the recommended storage protocols outlined in Part 2 to guarantee that the compound's integrity is maintained consistently.

Q: What analytical methods are best for assessing the purity of 4-(Isothiazol-5-yl)aniline?

A: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][10]

  • HPLC: This is often the preferred method for anilines as they are polar and can sometimes be thermally labile, making them ideal for liquid chromatography.[8] A reversed-phase C18 column with a UV detector is a typical setup.

  • GC: GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is also a powerful technique, offering high sensitivity and selectivity for nitrogen-containing compounds.[9][10]

Part 4: Visualization of Workflows

Logical Flow of Chemical Degradation

The following diagram illustrates the primary degradation pathway for 4-(Isothiazol-5-yl)aniline when exposed to common environmental stressors.

cluster_0 Initiating Factors cluster_1 Degradation Process O2 Oxygen (Air) Oxidation Oxidation of Aniline Moiety O2->Oxidation Light Light (UV) Light->Oxidation Heat Heat Heat->Oxidation Start Pure 4-(Isothiazol-5-yl)aniline (Light-colored solid) Start->Oxidation Polymerization Formation of Colored Polymeric Impurities Oxidation->Polymerization End Degraded Compound (Brown/Dark solid) Polymerization->End

Caption: Primary degradation pathway of 4-(Isothiazol-5-yl)aniline.

Optimal Storage Workflow

This workflow provides a step-by-step visual guide for the proper handling and storage of a newly received compound to ensure its long-term stability.

A Receive Compound B Visually Inspect (Color & Appearance) A->B C Work in Fume Hood or Glove Box B->C D Aliquot into Small Amber Vials C->D E Purge Headspace with Inert Gas (N₂/Ar) D->E F Seal Tightly with PTFE-lined Cap E->F G Wrap with Paraffin Film (For Long-Term Storage) F->G H Store at Recommended Temp (2-8°C or -20°C) G->H

Caption: Recommended workflow for aliquoting and storing the compound.

References

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?
  • Scribd. (n.d.). Aniline | PDF | Chemistry | Safety.
  • BenchChem. (2025).
  • SIA Toolbox. (n.d.).
  • Standard Operating Procedure for Laboratories. (n.d.). Aniline or Aniline Dyes.
  • Key Organics. (2017).
  • BenchChem. (2025). Aniline mustard storage and handling best practices.
  • Sigma-Aldrich. (2025).
  • MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms.
  • U.S. Environmental Protection Agency. (1996).
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • U.S. Environmental Protection Agency. (1984).
  • ResearchGate. (n.d.). The chemistry of isothiazoles.
  • Sigma-Aldrich. (2024).
  • PubMed. (n.d.). Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one).

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-(Isothiazol-5-yl)aniline

Welcome to the technical support center for the chromatographic purification of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-(Isothiazol-5-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The inherent basicity of the aniline nitrogen and the polarity of the isothiazole ring present a unique set of purification hurdles that require a nuanced approach beyond standard protocols.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to achieve high purity and yield.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses the most common problems observed during the column chromatography of 4-(Isothiazol-5-yl)aniline and similar heterocyclic amines.

Question 1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening and how do I fix it?

Answer: This is the most frequent issue encountered when purifying amines on standard silica gel.

  • Causality: Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH). The basic lone pair of electrons on the aniline nitrogen of your compound forms a strong acid-base interaction with these silanol groups.[1][2][3] This strong, secondary interaction, in addition to the desired polar retention, causes a portion of the analyte molecules to "stick" and elute slowly, resulting in significant peak tailing and streaking.[3][4]

  • Immediate Solution: Mobile Phase Modification: The most direct way to resolve this is to "deactivate" the acidic silanol sites by adding a small amount of a competitive base to your mobile phase.[4][5]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your aniline to elute symmetrically.[2][6]

    • Ammonia: For more polar solvent systems, such as Dichloromethane/Methanol, using a 7N solution of ammonia in methanol as your polar component (e.g., 1-5% of a 7N NH3/MeOH solution in DCM) is highly effective.[1][5]

  • Alternative Solution: Change of Stationary Phase: If mobile phase modifiers are undesirable (e.g., difficult to remove under vacuum), consider a different stationary phase.

    • Basic Alumina: Alumina is a basic medium and is often a better choice for the purification of amines as it minimizes the acidic interactions that cause tailing.[7][8]

    • Amine-Functionalized Silica: These columns have a basic surface, which inherently prevents the unwanted interaction and often provides excellent peak shape without mobile phase additives.[1][9][10]

Question 2: My compound won't move off the baseline on the TLC plate (Rf = 0), even in 100% ethyl acetate.

Answer: This indicates that your mobile phase is not polar enough to elute the compound from the stationary phase. 4-(Isothiazol-5-yl)aniline is a polar molecule, and this is a common scenario.

  • Causality: The polarity of the combined isothiazole and aniline moieties leads to strong adsorption on the silica gel surface. A non-polar or moderately polar eluent like ethyl acetate/hexane lacks the strength to displace the molecule and move it up the plate.

  • Solution: Increase Eluent Polarity Systematically:

    • Introduce a Stronger Solvent: Switch to a more polar solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice for polar compounds.[2]

    • Systematic Screening: Begin by testing TLC plates in solvent systems with increasing methanol concentration. For example:

      • 99:1 DCM/MeOH

      • 98:2 DCM/MeOH

      • 95:5 DCM/MeOH

    • Add a Basic Modifier: Remember to include a basic modifier (like 1% TEA or using ammoniated methanol) in your screening, as high polarity can sometimes exacerbate tailing if the underlying acidic interactions are not addressed.[11]

    • Target Rf: Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4 on the TLC plate for the best separation on a column.[6]

Question 3: I'm seeing a new spot appear on my TLC plate after letting the crude material sit on silica gel for a few minutes. Is my compound decomposing?

Answer: This is a strong possibility. Acid-sensitive functional groups can degrade on silica gel.

  • Causality: The acidic nature of silica gel can catalyze the degradation of certain compounds.[11] While anilines are generally stable, impurities from the synthesis or the specific electronic nature of your molecule could make it susceptible to decomposition.

  • Diagnostic Test (2D TLC): To confirm instability, perform a two-dimensional TLC.

    • Spot your compound on the corner of a square TLC plate.

    • Run the plate in a suitable solvent system.

    • Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it is degrading on the silica, you will see one or more new spots off the diagonal.[11]

  • Solution:

    • Deactivate the Silica: Flush the column with a solvent system containing 1-2% triethylamine before loading your sample. This neutralizes the most acidic sites.[6][12]

    • Minimize Contact Time: Work quickly. Do not let the sample sit on the column for an extended period before eluting.

    • Use an Alternative Stationary Phase: Switch to a more inert phase like neutral alumina or Florisil if degradation is severe.[8]

Question 4: My desired product is co-eluting with an impurity. How can I improve the separation?

Answer: Poor resolution requires a systematic optimization of selectivity.

  • Causality: The impurity and your product have very similar polarities and interactions with the stationary phase under the current conditions. This is common if the impurity is a structurally related byproduct, such as a homocoupled dimer from a preceding Suzuki coupling reaction.[13][14]

  • Solution Workflow:

    • Change Solvent Selectivity: The primary approach is to change the nature of the mobile phase solvents, not just their ratio. If you are using an Ethyl Acetate/Hexane system, the ethyl acetate provides hydrogen bond accepting capabilities. Try switching to a Dichloromethane/Methanol system. Dichloromethane has different dipole interactions, and methanol is a hydrogen bond donor. This change in interaction types can often resolve closely running spots.

    • Run a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity (gradient elution). This sharpens the peaks and can often resolve compounds that co-elute under isocratic conditions.[6]

    • Consider Reversed-Phase Chromatography: If the impurity is significantly more or less non-polar than your product, reversed-phase (e.g., C18 silica) chromatography can be highly effective. In this mode, non-polar compounds are retained more strongly.[2][8] A mobile phase of Acetonitrile/Water or Methanol/Water would be used.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be trying to separate from 4-(Isothiazol-5-yl)aniline?

A1: The impurities depend heavily on the synthetic route. Assuming a common route like a Suzuki coupling between a protected aminophenylboronic acid derivative and a 5-haloisothiazole, you should anticipate:

  • Homocoupled Boronic Acid: Dimerization of the aminophenylboronic acid starting material.[13][14]

  • Protodeboronation Product: The aminophenylboronic acid is replaced by a hydrogen, yielding aniline.[15]

  • Unreacted Starting Materials: Residual 5-haloisothiazole and the boronic acid derivative.

  • Palladium Catalyst Residues: These are often highly colored and can be removed with a dedicated scavenger or careful chromatography.[16]

Q2: What is the best way to load my sample onto the column?

A2: The loading technique is critical for a good separation. You have two main options:

  • Wet Loading: This is suitable for samples that are readily soluble in the mobile phase. Dissolve your crude product in the absolute minimum amount of the mobile phase solvent (or a slightly more polar solvent if necessary).[17] Carefully pipette this solution onto the top of the column bed. The key is to use a very small volume to ensure the sample starts as a tight, concentrated band.[17]

  • Dry Loading: This is the preferred method for samples that are not very soluble in the starting mobile phase or when you have a large amount of material. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (enough to make a free-flowing powder after evaporation), and remove the solvent on a rotary evaporator.[17] Carefully pour this powder onto the top of your packed column. This technique ensures that your entire sample starts at the very top of the column, leading to sharper bands and better separation.

Q3: How do I monitor the column fractions?

A3: Thin-Layer Chromatography (TLC) is the standard method.

  • Procedure: Collect fractions in an array of test tubes. Using a capillary spotter, place a small spot from each fraction onto a TLC plate. It's good practice to also spot your crude material and pure starting materials (if available) as references.

  • Visualization: Visualize the spots under a UV lamp (254 nm is standard for aromatic compounds). You can also use a staining agent like potassium permanganate or cinnamaldehyde, which can react with anilines to produce a colored spot.[18][19]

  • Pooling Fractions: Combine the fractions that show a single spot corresponding to your pure product.

Experimental Protocols & Data

Protocol 1: TLC Method Development for 4-(Isothiazol-5-yl)aniline
  • Prepare small volumes of several test solvent systems (see Table 1 for suggestions). Remember to add 1% triethylamine (TEA) to each.

  • Dissolve a tiny amount of your crude material in a volatile solvent like ethyl acetate or DCM.

  • Using a capillary tube, spot the dissolved crude material onto the baseline of several TLC plates.

  • Place each plate in a developing chamber containing one of your test solvent systems. Ensure the solvent level is below the baseline.

  • Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.

  • Visualize the spots under a UV lamp. Circle all visible spots.

  • Calculate the Retention Factor (Rf) for your product spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Select the solvent system that provides an Rf value of ~0.2-0.4 for your product and gives the best separation from impurities.

Solvent System (v/v)Polarity Index (Approx.)Typical Application
30% Ethyl Acetate in Hexane + 1% TEALow-MediumGood starting point for many organics.
50% Ethyl Acetate in Hexane + 1% TEAMediumFor moderately polar compounds.
5% Methanol in DCM + 1% TEAMedium-HighEffective for more polar amines.
10% Methanol in DCM + 1% TEAHighFor very polar compounds that do not move in other systems.
Table 1: Recommended starting solvent systems for TLC analysis.
Protocol 2: Slurry Packing a Silica Gel Column
  • Select Column Size: Choose a column diameter based on the amount of sample to be purified (a 100:1 to 50:1 ratio of silica to crude material by weight is common).

  • Prepare Slurry: In a beaker, add the required amount of silica gel to your chosen mobile phase (the one determined by TLC). Use a less polar mixture if running a gradient (e.g., 10% EtOAc/Hexane). Stir with a glass rod until you have a uniform, pourable slurry with no air bubbles.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. In one continuous motion, pour the silica slurry into the column.

  • Pressurize: Use gentle air pressure (from a pump or airline) to push the solvent through the silica, compacting the bed. Continuously tap the side of the column gently to ensure an evenly packed bed without cracks or channels.

  • Equilibrate: Once the bed is packed and stable, wash the column with at least 2-3 column volumes of your starting mobile phase to ensure it is fully equilibrated before loading the sample.

Visual Workflows

Troubleshooting Decision Tree

Troubleshooting start Problem Observed tailing Peak Tailing / Streaking? start->tailing rf_zero Rf = 0? tailing->rf_zero No sol_tailing Add 1% TEA or NH3/MeOH to Eluent tailing->sol_tailing Yes poor_sep Poor Separation? rf_zero->poor_sep No sol_rf Increase Eluent Polarity (e.g., switch to DCM/MeOH) rf_zero->sol_rf Yes sol_sep Change Solvent Selectivity (e.g., EtOAc -> DCM) or Run a Gradient poor_sep->sol_sep Yes alt_sp Consider Alternative Stationary Phase (Alumina) poor_sep->alt_sp No / Still poor sol_tailing->rf_zero sol_rf->poor_sep sol_sep->alt_sp

Caption: A decision tree for troubleshooting common column chromatography issues.

Method Development Workflow

MethodDev cluster_TLC 1. TLC Analysis cluster_Column 2. Column Chromatography tlc_start Screen Solvents (e.g., EtOAc/Hex, DCM/MeOH) + 1% TEA tlc_check Achieve Rf ~0.3 & Good Separation? tlc_start->tlc_check tlc_check->tlc_start No, Re-screen pack Pack Column tlc_check->pack Yes load Dry or Wet Load Sample pack->load elute Elute with Optimized Solvent System load->elute collect Collect & Analyze Fractions elute->collect end Combine Pure Fractions & Evaporate collect->end

Caption: A systematic workflow for developing a purification method.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Jackson, J. J. (n.d.). Reverse-Phase Flash Chromatography. Zakarian Group, UC Santa Barbara. As cited in University of Rochester, Department of Chemistry.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Liu, X., et al. (2016). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry, 88(12), 6534-6541.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry Tube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Thiazol-5-yl)aniline. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. 29(4), 690-700.
  • PubMed. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • Analytical Methods. (2015).
  • ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • International Organisation of Vine and Wine (OIV). (n.d.). Detection of biogenic amines by TLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemRxiv. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with 4-(Isothiazol-5-yl)aniline

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4-(Isothiazol-5-yl)aniline. This document is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4-(Isothiazol-5-yl)aniline. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific class of substrates. Here, we move beyond standard protocols to address the nuanced interplay of catalysts, ligands, and reaction conditions, providing you with the rationale needed to troubleshoot effectively and optimize your synthesis.

Frequently Asked Questions (FAQs): First Principles

This section addresses the foundational questions and unique challenges posed by the 4-(Isothiazol-5-yl)aniline scaffold.

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organic halide or triflate.[1] The process operates through a well-established catalytic cycle involving three key steps:[1][2][3]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of one of the coupling partners, forming a Palladium(II) complex.[1][3] This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the Palladium(II) complex.[1][2] This step requires activation by a base, which forms a boronate species that facilitates the transfer.[4][5]

  • Reductive Elimination: The two organic partners on the Palladium(II) center couple and are expelled, forming the new C-C bond and regenerating the active Palladium(0) catalyst, which re-enters the cycle.[2][5]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Suzuki-Miyaura Catalytic Cycle cluster_outputs Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) R1-Pd(II)-X R¹-Pd(II)(L₂)X Pd(0)L2->R1-Pd(II)-X Oxidative Addition R1-Pd(II)-R2 R¹-Pd(II)(L₂)R² R1-Pd(II)-X->R1-Pd(II)-R2 Transmetalation R1-Pd(II)-R2->Pd(0)L2 Reductive Elimination Product R¹-R² R1-Pd(II)-R2->Product R1-X R¹-X (Aryl Halide) R1-X->R1-Pd(II)-X R2-B(OR)2 R²-B(OR)₂ (Boronic Acid/Ester) R2-B(OR)2->R1-Pd(II)-R2 Base Base Base->R1-Pd(II)-R2

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Q2: Why is 4-(Isothiazol-5-yl)aniline considered a "challenging" substrate?

A2: This substrate presents a dual challenge for palladium catalysis due to its two nitrogen-containing functionalities:

  • Catalyst Inhibition by the Isothiazole Ring: Nitrogen-rich heterocycles are known to coordinate with the palladium center, acting as catalyst inhibitors or poisons.[6][7] This can sequester the active catalyst, slowing or completely halting the catalytic cycle.[8] The sulfur atom in the isothiazole ring can also exhibit affinity for palladium, further complicating the reaction.[9]

  • Potential for Buchwald-Hartwig Amination: The free aniline (-NH₂) group is a nucleophile that can participate in a competitive C-N bond-forming reaction known as the Buchwald-Hartwig amination.[10][11] Under conditions similar to the Suzuki coupling, the aniline could potentially react with the aryl halide partner, leading to undesired diarylamine byproducts.

Q3: Is it necessary to protect the aniline (-NH₂) group before the reaction?

A3: Not necessarily, and often it is preferable to avoid it. While protection would eliminate the possibility of Buchwald-Hartwig side reactions, modern catalyst systems have been developed with high selectivity for C-C over C-N bond formation. Using bulky, electron-rich phosphine ligands can sterically hinder the approach of the aniline nitrogen to the palladium center, favoring the desired Suzuki pathway.[12] Furthermore, the electronic properties of 4-(Isothiazol-5-yl)aniline may render the amine less nucleophilic, reducing its reactivity in C-N coupling.[11]

Recommendation: Attempt the reaction with the unprotected aniline first using a highly active and selective catalyst system. Protection/deprotection adds steps and reduces overall yield, so it should be considered a secondary strategy if selectivity issues cannot be resolved through catalyst and condition optimization.

Core Technical Guide: Catalyst System Selection

The success of this coupling hinges on choosing a robust catalyst system that can overcome the inherent challenges of the substrate.

Q4: What is the best initial palladium catalyst and ligand combination to try?

A4: For challenging heterocyclic substrates, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often inefficient.[13][14] They can suffer from low reactivity and catalyst decomposition.[14][15] The state-of-the-art approach involves using bulky, electron-rich dialkylbiarylphosphine ligands, often supplied as air-stable palladium(II) "precatalysts" that are reduced to the active Pd(0) species in situ.[16]

Recommendation: Start with a modern Buchwald-type precatalyst. These systems are specifically designed for high reactivity with challenging substrates, including N-heterocycles.[7] They promote rapid oxidative addition and reductive elimination, which helps the desired catalytic cycle outcompete catalyst inhibition pathways.[12]

Catalyst / Ligand SystemKey Features & RationaleTypical Loading
XPhos Pd G3 or SPhos Pd G3 (Recommended Starting Point) Air-stable, highly active precatalysts. The bulky, electron-rich XPhos/SPhos ligands accelerate reductive elimination and are ideal for coupling N-heterocycles.[7][16] They show excellent resistance to inhibition.1-3 mol%
Pd(OAc)₂ + P(t-Bu)₃ or PCy₃ A versatile system where the ligand is added separately. Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are bulky, electron-rich ligands that promote high catalyst turnover.[4]1-2 mol% Pd(OAc)₂, 2-4 mol% Ligand
Pd(dppf)Cl₂ A common and effective catalyst, particularly if one of the coupling partners is an aryl chloride. The bidentate dppf ligand can enhance catalyst stability.[10]2-5 mol%
Pd(PPh₃)₄ (Use with Caution) The "classical" catalyst.[17] May work for simple, reactive substrates but often fails with N-heterocycles due to catalyst inhibition and slower reaction rates.[13][15][18]5-10 mol%
Q5: How should I select the appropriate base?

A5: The base is crucial; it activates the boronic acid for transmetalation.[4] For sensitive or inhibitory substrates, the choice of base can dramatically affect the outcome. Stronger bases often accelerate the transmetalation step, which can be beneficial if catalyst inhibition is a problem.[15]

BaseStrengthTypical Use Case & Rationale
K₃PO₄ (Potassium Phosphate)Strong(Recommended Starting Point) An excellent general-purpose base for challenging couplings. Its strength promotes efficient transmetalation without being overly harsh on sensitive functional groups.[19]
Cs₂CO₃ (Cesium Carbonate)StrongOften provides superior results when other bases fail, possibly due to its high solubility in organic solvents and the beneficial effect of the large cesium cation.[20] It is, however, more expensive.
K₂CO₃ (Potassium Carbonate)ModerateA standard, cost-effective base. Often used in aqueous/organic solvent mixtures. May be sufficient, but stronger bases are often required for difficult substrates.[13][15]
KF (Potassium Fluoride)MildUsed in anhydrous conditions, particularly for substrates sensitive to stronger bases or prone to protodeboronation.[4]
Q6: What is the recommended solvent system?

A6: Anhydrous, polar aprotic solvents are generally preferred to minimize side reactions like protodeboronation.

  • Recommended Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices. Toluene is also commonly used.[5][16]

  • Role of Water: While many Suzuki procedures use a biphasic solvent system (e.g., Toluene/Water), water can promote protodeboronation, a major side reaction where the boronic acid is replaced by a hydrogen atom.[21] For a challenging substrate like this, it is highly recommended to start with strictly anhydrous conditions unless the reagents have poor solubility. If using an aqueous system, ensure vigorous stirring to facilitate phase transfer.[21]

General Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of a halo-4-(Isothiazol-5-yl)aniline with an arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[21]

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-4-(Isothiazol-5-yl)aniline (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[21]

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.[21]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 80–110 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[21]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[22]

Troubleshooting Guide

When experiments deviate from the expected outcome, a systematic approach is key.

Troubleshooting_Tree Troubleshooting Decision Tree start Low or No Yield check_setup 1. Verify Setup & Reagents start->check_setup Start Here check_conditions 2. Optimize Reaction Conditions start->check_conditions If setup is OK check_side_reactions 3. Investigate Side Reactions start->check_side_reactions If optimization fails inert Is atmosphere truly inert? (Degas solvent, flush vessel) check_setup->inert reagents Are reagents pure? (Boronic acid degradation?) check_setup->reagents catalyst_active Is catalyst active? (Use fresh/air-stable precatalyst) check_setup->catalyst_active base Is base strong enough? (Switch K₂CO₃ → K₃PO₄ or Cs₂CO₃) check_conditions->base ligand Is ligand robust enough? (Switch PPh₃ → Buchwald ligand) check_conditions->ligand temp Is temperature optimal? (Increase temperature in 10°C increments) check_conditions->temp protodeboronation Protodeboronation? (Use milder base, anhydrous conditions) check_side_reactions->protodeboronation homocoupling Boronic acid homocoupling? (Indicates O₂ contamination) check_side_reactions->homocoupling buchwald Buchwald-Hartwig amination? (Use bulkier ligand, lower temp) check_side_reactions->buchwald

Figure 2: A logical workflow for troubleshooting failed reactions.
Q7: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A7: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It is often promoted by water and strong bases.[21]

  • Switch to Anhydrous Conditions: This is the most effective solution. Ensure solvents are rigorously dried and the reaction is run under a strict inert atmosphere.[21]

  • Use a Milder Base: Switch from K₃PO₄ to a milder base like KF or K₂CO₃.[21]

  • Use a Boronic Ester: Pinacol boronic esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[16]

  • Increase Boronic Acid Stoichiometry: As a last resort, increasing the equivalents of the boronic acid (e.g., to 2.0 equiv) can help drive the desired reaction to completion despite some loss to this side reaction.

Q8: My catalyst turns black and the reaction stalls. What's happening?

A8: The formation of black precipitate is typically palladium black, which results from the decomposition of the active Pd(0) catalyst.[16] This indicates that the ligands are not effectively stabilizing the catalyst throughout the cycle.

  • Increase Ligand-to-Palladium Ratio: If you are not using a precatalyst (e.g., using Pd(OAc)₂), increase the ratio of phosphine ligand to palladium (e.g., from 2:1 to 4:1).

  • Switch to a More Robust Ligand: Bulky dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) are far better at stabilizing the Pd(0) center and preventing decomposition than simpler ligands like PPh₃.[12][16]

  • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.

Q9: How can I detect and prevent a competing Buchwald-Hartwig amination side reaction?

A9: The primary byproduct would be a diarylamine, formed between your 4-(Isothiazol-5-yl)aniline and the aryl halide coupling partner. This can be detected by LC-MS by looking for a mass corresponding to (Mass of Aniline + Mass of Aryl Group - Mass of H).

  • Use a Bulkier Ligand: Steric hindrance is your best defense. Ligands like XPhos or P(t-Bu)₃ are very bulky and disfavor the formation of the Pd-N bond required for the amination pathway.[12]

  • Lower the Reaction Temperature: The activation barrier for C-N coupling can sometimes be higher than for C-C coupling. Running the reaction at the lowest possible temperature that still allows for Suzuki coupling may suppress the side reaction.

  • Choose a Weaker Base: While strong bases are often needed for the Suzuki reaction, extremely strong bases like NaOtBu or LHMDS (which are common in Buchwald-Hartwig amination) should be avoided. Stick with carbonates or phosphates.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Herrmann, D., & Gandelman, M. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 4345-4355. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1897-1903. [Link]

  • Singh, H. B., & Butcher, R. J. (2011). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 40(43), 11385-11400. [Link]

  • Eriksson, J. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Common Organic Chemistry. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. [Link]

  • ResearchGate. (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]

  • Kwong, F. Y., & Chan, K. S. (2004). Simple Amine/Pd(OAc)₂-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. The Journal of Organic Chemistry, 69(16), 5341-5345. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • RSC Publishing. Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Organometallics. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Reddit. Suzuki vs. Hartwig-Buchwald. [Link]

  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • Joshaghani, M., & Piotrowski, H. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(21), 4535-4540. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-(Isothiazol-5-yl)aniline vs 4-(Thiazol-5-yl)aniline biological activity

An In-Depth Comparative Guide to the Biological Activities of 4-(Isothiazol-5-yl)aniline and 4-(Thiazol-5-yl)aniline A Senior Application Scientist's Field Guide For researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of 4-(Isothiazol-5-yl)aniline and 4-(Thiazol-5-yl)aniline

A Senior Application Scientist's Field Guide

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of two closely related heterocyclic scaffolds: 4-(Isothiazol-5-yl)aniline and 4-(Thiazol-5-yl)aniline. By examining their synthesis, chemical properties, and, most importantly, their differential biological activities, we aim to equip you with the foundational knowledge to make informed decisions in your drug discovery endeavors.

Structural Nuances and the Principle of Bioisosterism

At first glance, 4-(Isothiazol-5-yl)aniline and 4-(Thiazol-5-yl)aniline appear remarkably similar. Both feature an aniline ring linked to a five-membered aromatic heterocycle containing sulfur and nitrogen. However, the seemingly subtle difference in the arrangement of these heteroatoms—a 1,2-relationship in isothiazole versus a 1,3-relationship in thiazole—gives rise to distinct electronic and steric properties. This concept, known as bioisosterism, is a cornerstone of medicinal chemistry, where the replacement of one functional group with another that has similar spatial and electronic characteristics can lead to significant changes in biological activity.

Figure 1: Chemical structures of 4-(Isothiazol-5-yl)aniline and 4-(Thiazol-5-yl)aniline.

The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions.[1] The isothiazole ring, while less common, offers a different vector for these interactions and can lead to novel intellectual property.[2] Understanding the biological consequences of this isosteric replacement is paramount for rational drug design.

Synthetic Strategies: Building the Core Scaffolds

The accessibility of a chemical scaffold is a practical consideration in any drug discovery campaign. Both 4-(isothiazol-5-yl)aniline and 4-(thiazol-5-yl)aniline can be synthesized through established synthetic methodologies, though the specifics of their preparation differ.

Synthesis of 4-(Thiazol-5-yl)aniline

The construction of the 4-(thiazol-5-yl)aniline scaffold can be efficiently achieved via the renowned Hantzsch thiazole synthesis.[3] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(thiazol-5-yl)aniline derivatives, a common starting material is 2-bromo-1-(4-nitrophenyl)ethan-1-one, which upon reaction with a thioamide and subsequent reduction of the nitro group, yields the desired aniline.

Figure 2: General workflow for the Hantzsch synthesis of 4-(thiazol-5-yl)aniline derivatives.

Alternatively, modern cross-coupling strategies such as the Suzuki-Miyaura reaction offer a versatile approach.[4][5] This involves the palladium-catalyzed coupling of a thiazole boronic acid or ester with a protected 4-bromoaniline derivative, followed by deprotection.

Synthesis of 4-(Isothiazol-5-yl)aniline

The synthesis of 4-(isothiazol-5-yl)aniline is less commonly described and often requires a more nuanced approach. One potential strategy involves the construction of the isothiazole ring first, followed by its coupling to the aniline moiety. For instance, a 5-haloisothiazole can be coupled with a protected aniline derivative using a Buchwald-Hartwig amination.[1][6]

Figure 3: General workflow for the Buchwald-Hartwig synthesis of 4-(isothiazol-5-yl)aniline derivatives.

A Comparative Analysis of Biological Activity

While direct comparative studies of the parent 4-(isothiazol-5-yl)aniline and 4-(thiazol-5-yl)aniline are not abundant in the literature, a wealth of information on their derivatives allows for a robust comparative analysis, particularly in the realm of kinase inhibition.

Kinase Inhibition: A Tale of Two Scaffolds

The thiazole-aniline scaffold is a well-validated hinge-binding motif in a multitude of kinase inhibitors.[7] Derivatives of 4-(thiazol-5-yl)aniline have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Rho-associated coiled-coil containing protein kinases (ROCK).[8][9]

For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been extensively studied as CDK inhibitors, with structure-activity relationship (SAR) studies revealing the importance of substituents on the aniline and pyrimidine rings for potency and selectivity.[10]

Derivative ClassTarget KinaseReported Activity (IC50/Ki)
2-Anilino-4-(thiazol-5-yl)pyrimidinesCDK2Low nM Ki
4-Aryl-5-aminoalkyl-thiazole-2-aminesROCK II20 nM IC50

Data compiled from multiple sources.[8][9]

Information on isothiazole-based kinase inhibitors is more limited but growing. The altered electronics of the isothiazole ring can lead to different hydrogen bonding patterns and hydrophobic interactions within the kinase active site, potentially offering a route to improved selectivity or potency. Studies on isothiazole derivatives have shown promising anti-mitotic and cytotoxic activities, suggesting engagement with cellular proliferation pathways that are often regulated by kinases.[11]

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Inhibitor Thiazole/Isothiazole Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Figure 4: Simplified representation of a kinase signaling pathway targeted by small molecule inhibitors.
Antimicrobial and Other Biological Activities

Both thiazole and isothiazole derivatives have been reported to possess a broad spectrum of antimicrobial activities.[1][11] The thiazole ring is a component of several clinically used antibiotics. The isothiazole nucleus is found in some biocides and has been explored for its antifungal and antibacterial properties. The differential activity is likely due to the distinct ways in which the two scaffolds interact with microbial enzymes or cell wall components.

Experimental Protocols

To facilitate the exploration of these scaffolds in your own research, we provide the following representative experimental protocols.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for the synthesis of both 4-(thiazol-5-yl)aniline and 4-(isothiazol-5-yl)aniline derivatives.

Materials:

  • Aryl bromide (1.0 eq)

  • Thiazole- or isothiazole-boronic acid or ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent (e.g., DME, Toluene, or Dioxane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide, boronic acid/ester, palladium catalyst, and base.

  • Add the degassed solvent and stir the mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Sources

Comparative

A Comparative Guide to Isothiazole vs. Thiazole Anilines in Kinase Inhibition

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The privileged structures of heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The privileged structures of heterocyclic compounds, particularly those containing nitrogen and sulfur, have proven to be fertile ground for the development of these targeted agents. Among these, the thiazole aniline scaffold is a well-established pharmacophore, forming the core of numerous clinical candidates and approved drugs.[1][2] Its bioisostere, the isothiazole aniline, represents a less explored but equally promising chemical space.

This guide provides an in-depth, objective comparison of the kinase inhibitory activities of isothiazole and thiazole anilines. By examining their structure-activity relationships (SAR), binding modes, and performance against key kinase targets, we aim to provide actionable insights for medicinal chemists and pharmacologists in the design of next-generation kinase inhibitors.

The Bioisosteric Rationale: More Than Just Atomic Swapping

At first glance, isothiazole and thiazole are simple isomers, differing only in the relative positions of their nitrogen and sulfur atoms. However, this subtle structural change has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. The concept of bioisosterism—the substitution of atoms or groups with similar physical or chemical properties to create novel compounds with similar biological activities—is central to our comparison.[3]

The thiazole ring, with its nitrogen at the 3-position, typically acts as a hydrogen bond acceptor via this nitrogen in the hinge region of the kinase ATP-binding pocket. The exocyclic aniline nitrogen can act as a hydrogen bond donor.[4] In contrast, the isothiazole ring, with nitrogen at the 2-position, presents a different vector for hydrogen bonding and alters the overall dipole moment of the molecule. This can influence binding affinity, selectivity, and pharmacokinetic properties.

Scaffold_Comparison cluster_thiazole Thiazole Aniline cluster_isothiazole Isothiazole Aniline Thiazole Isothiazole Thiazole->Isothiazole Bioisosteric Replacement

Caption: General structures of Thiazole and Isothiazole Anilines.

Comparative Kinase Inhibitory Activity: A Tale of Two Scaffolds

Case Study 1: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it a prime target for anti-inflammatory drug development.[4][5] The thiazole scaffold has been extensively explored for p38 inhibition.

Compound ClassKinase TargetKey Structural FeaturesIC50 (nM)Reference
Thiazole Aniline Derivatives p38α MAPKPhenyl-(2-phenylamino-thiazol-5-yl)-methanone100 - 2000[4]
Benzothiazole Derivatives p38α MAPKBenzothiazole core with aminopyrazole36[5][6]
N-pyrazole, N'-thiazole ureas p38α MAPKUrea linkage between pyrazole and thiazole135[7]
Isoxazole Derivatives (Isothiazole Bioisostere) p38 MAP Kinase3,4,5-trisubstituted isoxazole~250 (twofold decrease vs. imidazole lead)[8]

From the available data, it is evident that thiazole-based compounds, particularly more complex derivatives like benzothiazoles and those with urea linkers, can achieve potent, low nanomolar inhibition of p38α MAPK.[5][6][7] While direct data for isothiazole anilines is limited, studies on isoxazoles—a close bioisostere—demonstrate their suitability as a core scaffold for p38 inhibitors.[8] The isoxazole derivatives showed improved potency compared to their imidazole-based precursors, suggesting that the isothiazole ring could also offer advantages in terms of potency and potentially selectivity.[8]

Case Study 2: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[9][10] Consequently, VEGFR-2 inhibitors are a major class of anticancer agents.

Compound ClassKinase TargetKey Structural FeaturesIC50 (nM)Reference
Thiazole Derivatives VEGFR-24-chlorophenylthiazole ring51.09[10]
Benzothiazole Hybrids VEGFR-22-aminobenzothiazole with thiazolidine-2,4-dione91[11]
3-Thiazolyl-Coumarins VEGFR-2Coumarin hybridized with 1,3-thiazole>5000 (in vitro assay)[12]
Isoxazole Derivatives (Isothiazole Bioisostere) VEGFR-2Substituted isoxazolesQSAR models developed, potent inhibitors identified[13]

Thiazole-containing compounds have demonstrated potent inhibition of VEGFR-2, with IC50 values in the low nanomolar range.[10][11] The SAR for these compounds is often well-defined, with specific substitutions on the aniline and thiazole rings leading to significant gains in potency. For the isothiazole scaffold, while direct aniline derivatives are not extensively reported, QSAR studies on isoxazole derivatives have identified key structural features for potent VEGFR-2 inhibition, indicating the promise of this scaffold.[13]

Structure-Activity Relationship (SAR) Insights

Thiazole Anilines:

  • Hinge Binding: The 2-amino group on the thiazole ring is a critical pharmacophore, typically forming one or two hydrogen bonds with the kinase hinge region.[4]

  • Substitutions on the Aniline Ring: The nature and position of substituents on the aniline ring significantly impact potency and selectivity. These groups often occupy hydrophobic pockets within the ATP-binding site.

  • Thiazole Ring Substitutions: Modifications at the 4 and 5 positions of the thiazole ring can be used to modulate solubility, metabolic stability, and to probe for additional interactions in the active site.[14]

Isothiazole Anilines (and Bioisosteres):

  • Altered H-Bonding: The different positioning of the nitrogen atom in the isothiazole ring changes the geometry of potential hydrogen bonds with the kinase hinge. This can be exploited to achieve selectivity for certain kinases.

  • Modulation of Physicochemical Properties: The isothiazole ring can alter the pKa and lipophilicity of the molecule compared to its thiazole counterpart, which can have a significant impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Exploration of Novel Chemical Space: As a less explored scaffold, isothiazole offers opportunities to identify novel binding modes and to develop intellectual property in a crowded field.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To ensure the trustworthiness and reproducibility of kinase inhibition data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a common luminescence-based kinase assay.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., p38α, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (Isothiazole/Thiazole anilines) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. c. Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well. b. Add 2.5 µL of the kinase solution (at 2x final concentration) to each well. c. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (at 2x final concentration) to each well. e. Incubate the plate at 30°C for 60 minutes (the optimal time should be determined empirically).

  • ADP Detection: a. After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to the DMSO control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Compound Dilution Dispense Dispense Compound, Kinase, and Substrate/ATP to Plate Compound_Prep->Dispense Kinase_Prep Kinase & Substrate/ATP Mix Kinase_Prep->Dispense Incubate_Reaction Incubate at 30°C Dispense->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Stop Incubate (Stop Reaction) Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Signal Incubate (Generate Signal) Add_Detection->Incubate_Signal Data_Acquisition Read Luminescence Incubate_Signal->Data_Acquisition

Caption: Workflow for a luminescence-based kinase inhibition assay.

Binding Mode and In Silico Modeling

Both isothiazole and thiazole anilines are typically ATP-competitive inhibitors, binding to the active site of the kinase. The core heterocycle and the exocyclic amine form key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP.

Binding_Mode cluster_pocket Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH, CO) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Inhibitor Isothiazole/Thiazole Aniline Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Inhibitor->Solvent_Front Polar Interactions

Sources

Validation

Unambiguous Structure Determination: A Comparative Guide to the Crystallographic Validation of 4-(Isothiazol-5-yl)aniline

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and advancing chemical research. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function and advancing chemical research. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with other common analytical techniques. Using 4-(Isothiazol-5-yl)aniline as a focal point, we will explore the experimental intricacies of crystallographic validation and objectively assess its performance against alternative methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the unparalleled technique for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, this method generates a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[2] This level of detail is crucial in drug discovery for understanding protein-ligand interactions and guiding the design of more potent and specific therapeutic agents.[3]

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic analysis of a small molecule like 4-(Isothiazol-5-yl)aniline involves a meticulous multi-step process. The causality behind each experimental choice is critical for obtaining a high-quality crystal structure.

1. Synthesis and Purification: The journey begins with the synthesis of 4-(Isothiazol-5-yl)aniline. Various synthetic routes can be employed, often involving the reaction of appropriate precursors to form the isothiazole and aniline moieties.[4][5][6] Following synthesis, rigorous purification is paramount. Techniques such as column chromatography and recrystallization are employed to achieve a purity of >99%, as impurities can significantly hinder crystal growth.

2. Crystal Growth: This is often the most challenging and empirical step. The goal is to obtain single crystals of sufficient size and quality for diffraction. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution induces crystallization.
  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal formation.

The choice of solvent is critical and often requires extensive screening of various solvent systems. For a molecule like 4-(Isothiazol-5-yl)aniline, solvents such as ethanol, acetone, or dichloromethane could be suitable starting points.[7]

3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer and placed in the path of a focused X-ray beam. Modern diffractometers, often equipped with synchrotron radiation sources for higher flux, are used to collect diffraction data as the crystal is rotated.[7] The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a fundamental challenge in crystallography, is then addressed to reconstruct the electron density map.[3] For small molecules, direct methods are typically successful in solving the phase problem. The initial structural model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.[8]

5. Validation: The final structure is rigorously validated using a variety of metrics to ensure its quality and accuracy. This includes checking bond lengths and angles against expected values, analyzing the residual electron density, and assessing the overall agreement between the calculated and observed diffraction data.

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Synthesis Synthesis of 4-(Isothiazol-5-yl)aniline Purification Purification (>99%) Synthesis->Purification Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation

Caption: A streamlined workflow for the structural validation of a small molecule via X-ray crystallography.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and may be more suitable in certain scenarios.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Microcrystal Electron Diffraction (MicroED)
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration.[9]Connectivity of atoms, solution-state conformation, dynamic processes.[9]Molecular weight, elemental composition.Precise 3D atomic arrangement from nanocrystals.[1]
Sample Requirements High-quality single crystals (typically > 50 µm).[1]Soluble sample in a deuterated solvent.[9]Small amount of sample, can be in solution or solid state.Nanocrystals (much smaller than for X-ray).[1]
Strengths Unambiguous and highly precise structural information.[2]Provides information about the molecule in solution, which can be more biologically relevant. Non-destructive.[3]High sensitivity, provides accurate mass and fragmentation patterns for structural clues.Requires significantly smaller crystals, much faster data collection.[1]
Limitations Crystal growth can be a major bottleneck. The solid-state conformation may differ from the solution-state.[9]Does not provide absolute 3D structure with the same precision as crystallography. Can be complex to interpret for large molecules.[9]Does not provide direct 3D structural information.A newer technique, less widely available than X-ray crystallography.[10]
In-depth Comparison:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity and solution-state conformation of a molecule.[9] For 4-(Isothiazol-5-yl)aniline, 1H and 13C NMR would confirm the presence of the aromatic and isothiazole protons and carbons.[11] Advanced NMR techniques like NOESY could provide insights into the spatial proximity of protons, helping to define the molecule's preferred conformation in solution. However, NMR alone cannot provide the high-resolution, absolute 3D structure that X-ray crystallography delivers.[9]

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition of a synthesized compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass for 4-(Isothiazol-5-yl)aniline, confirming its molecular formula. Tandem mass spectrometry (MS/MS) could be used to fragment the molecule and analyze the resulting pieces, providing further structural clues. However, MS does not provide information about the three-dimensional arrangement of the atoms.

Microcrystal Electron Diffraction (MicroED): A revolutionary technique, MicroED utilizes an electron beam instead of X-rays to determine the structure of molecules from nanocrystals.[1] This method has the significant advantage of requiring crystals that are a billionth of the size needed for X-ray crystallography, and data collection can be completed in minutes rather than hours or days.[1] For compounds like 4-(Isothiazol-5-yl)aniline that may be difficult to crystallize into large single crystals, MicroED presents a powerful alternative for obtaining a high-resolution structure.

Molecular Structure of 4-(Isothiazol-5-yl)aniline

Caption: 2D representation of the molecular structure of 4-(Isothiazol-5-yl)aniline.

Conclusion: An Integrated Approach to Structural Validation

For the unambiguous structural validation of 4-(Isothiazol-5-yl)aniline, single-crystal X-ray crystallography remains the gold standard, providing an unparalleled level of detail about its three-dimensional architecture. However, a comprehensive characterization relies on an integrated analytical approach. NMR and mass spectrometry are indispensable for confirming the molecular connectivity and composition in solution and the gas phase, respectively. Furthermore, for challenging crystallization targets, the emergence of MicroED offers a powerful and rapid alternative for high-resolution structure determination.

By understanding the strengths and limitations of each technique, researchers can make informed decisions to assemble a complete and robust structural dossier for any small molecule, a critical step in modern drug discovery and chemical research.

References

  • Researchers develop powerful method to solve structures of small molecules. (2018). ACS Central Science. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Why is crystallography still used in some cases for small molecule structure determination?. (2017). Chemistry Stack Exchange. [Link]

  • Crystal structure of 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-1,3- thiazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-thione, C15H17N5S2. (2002). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). Expert Opinion on Drug Discovery. [Link]

  • Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. (2017). Baghdad Science Journal. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • (2-Anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules. [Link]

  • Search - Access Structures. CCDC. [Link]

  • 4-(Thiazol-5-yl)aniline. MySkinRecipes. [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]

  • Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. (2013). Journal of the Korean Chemical Society. [Link]

  • Crystal structure of 4-methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl}disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazol acetonitrile, (C36H26N8S4XC2H3N). (2002). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure. [Link]

  • Protein Structure Analysis and Validation with X-Ray Crystallography. (2021). Methods in Molecular Biology. [Link]

  • Protein X-ray Crystallography and Drug Discovery. (2015). Molecules. [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. (2023). Journal of the Chilean Chemical Society. [Link]

  • Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1][3][10]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (2021). Molecules. [Link]

  • The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. (2021). Biopolymers and Cell. [Link]

  • Crystallization and preliminary X-ray analysis of anti-cancer agent 3-(9-acridinylamino)-5-(hydroxymethyl)aniline complexed with the DNA hexamer d(CGTACG)2. (2002). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. (2023). Journal of Molecular Structure. [Link]

  • Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. (2020). Molecules. [Link]

  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Structural Chemistry Software. CCDC. [Link]

  • Spectroscopic elucidation (FT-IR, FT-Raman and UV-visible) with NBO, NLO, ELF, LOL, drug likeness and molecular docking analysis on 1-(2-ethylsulfonylethyl)-2-methyl-5-nitro-imidazole: An antiprotozoal agent. (2022). Journal of Molecular Structure. [https://www.semanticscholar.org/paper/Spectroscopic-elucidation-(FT-IR%2C-FT-Raman-and-with-Muthu-Raja/b6b5e0f7e4c9e8d3b8f1c8a1c6e1e8b7c7e9d1e1]([Link]

Sources

Comparative

A Comparative Guide to the Anticancer Activity of 4-(Isothiazol-5-yl)aniline Derivatives: A Framework for Discovery and Evaluation

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, heterocyclic compounds have emerged as a particularly fruitful area...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the exploration of diverse chemical scaffolds is paramount. Among these, heterocyclic compounds have emerged as a particularly fruitful area of research, with isothiazole derivatives representing a promising, yet relatively underexplored, class of potential drug candidates. This guide provides a comprehensive comparison of the anticancer activity of 4-(isothiazol-5-yl)aniline derivatives and related isothiazole-containing compounds. We will delve into their mechanism of action, structure-activity relationships, and provide detailed experimental protocols for their evaluation, empowering researchers to navigate this promising area of drug discovery.

The Emerging Role of Isothiazoles in Oncology

Isothiazoles, five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-relationship, are gaining recognition for their diverse pharmacological activities.[1] While the structurally related thiazoles have been extensively investigated as anticancer agents, isothiazoles offer a unique chemical space with the potential for novel mechanisms of action and improved therapeutic indices.[2][3] The isothiazole ring system is a key feature in several clinically used drugs, highlighting its potential for bioactivity.[1]

The rationale for investigating 4-(isothiazol-5-yl)aniline derivatives as anticancer agents lies in the established success of aniline and aminothiazole moieties in targeting key oncogenic pathways. The aniline group can serve as a crucial pharmacophore for kinase inhibition, a cornerstone of modern cancer therapy. By combining the isothiazole core with an aniline substituent, we can generate a library of compounds with the potential to modulate the activity of protein kinases and other critical cellular targets involved in cancer progression.

Comparative Anticancer Activity of Isothiazole Derivatives

Direct comparative studies on a series of 4-(isothiazol-5-yl)aniline derivatives are limited in the current literature. However, by examining related isothiazole and thiazole structures, we can glean valuable insights into their potential anticancer efficacy.

A study on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives revealed significant antiproliferative activity against various cancer cell lines.[4] This highlights the potential of the isothiazole scaffold in designing novel anticancer compounds. The most active compound from this series, 5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, demonstrated potent activity against human colon adenocarcinoma (LoVo and LoVo/DX) and breast adenocarcinoma (MCF-7) cell lines.[4]

To provide a framework for comparison, the following table summarizes the anticancer activity of representative isothiazole and structurally related thiazole derivatives from various studies.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Isothiazole Carboxylic Acid Hydrazide5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideLoVo (Colon)Not explicitly stated, but identified as most active[4]
Isothiazole Carboxylic Acid Hydrazide5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideLoVo/DX (Colon, Doxorubicin-resistant)Not explicitly stated, but identified as most active[4]
Isothiazole Carboxylic Acid Hydrazide5-chloro-3-methyl-N'-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazideMCF-7 (Breast)Not explicitly stated, but identified as most active[4]
Thiazole-Containing Compound(Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-oneLeukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR)Not explicitly stated, but identified as highly active[5]
Thiazole-Containing Compound(Z)-5-(4-diethylaminophenylmethylidene)-4-(4-hydroxy-5-isopropyl-2-methylphenylamino)thiazol-2(5H)-oneLeukemia (CCRF-CEM, RPMI-8226), CNS Cancer (U251), Renal Cancer (RFX 393), Ovarian Cancer (OVCAR)Not explicitly stated, but identified as highly active[5]
Benzothiazole Aniline Derivative (L1)2-(4-aminophenyl)benzothiazole derivativeLiver (HepG2)More potent than cisplatin[6]
Benzothiazole Aniline Derivative (L1Pt)Platinum(II) complex of L1Liver (HepG2)More potent than cisplatin[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Unraveling the Mechanism of Action: Kinase Inhibition and Beyond

The primary hypothesized mechanism of action for many aniline-containing heterocyclic compounds is the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The 4-(isothiazol-5-yl)aniline scaffold is structurally analogous to many known kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of a kinase. The isothiazole ring can further contribute to binding through various interactions and influence the overall physicochemical properties of the molecule.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Phosphorylates and activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Promotes Isothiazole_Derivative 4-(Isothiazol-5-yl)aniline Derivative Isothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibits ATP binding

Caption: Proposed mechanism of action for 4-(isothiazol-5-yl)aniline derivatives via inhibition of receptor tyrosine kinases.

Beyond kinase inhibition, other potential mechanisms of action for these compounds could include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply tumors).

Experimental Protocols for Anticancer Activity Evaluation

To rigorously assess the anticancer potential of novel 4-(isothiazol-5-yl)aniline derivatives, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step guide for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-(isothiazol-5-yl)aniline derivatives in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with 4-(Isothiazol-5-yl)aniline derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Sources

Validation

The Isothiazole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide to 4-(Isothiazol-5-yl)aniline Analogs

In the landscape of modern oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within this competitive arena, the 4-(isothiazol-5-yl)aniline scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within this competitive arena, the 4-(isothiazol-5-yl)aniline scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(isothiazol-5-yl)aniline analogs, primarily focusing on their activity as inhibitors of key oncogenic kinases, namely Aurora kinases and Cyclin-Dependent Kinases (CDKs). We will delve into the nuanced chemical modifications that govern potency and selectivity, present comparative data, and provide detailed experimental protocols for the evaluation of these compounds.

The Rise of Isothiazole-Based Kinase Inhibitors

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has proven to be a versatile pharmacophore in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable component in the design of enzyme inhibitors. In the context of kinase inhibition, the 4-(isothiazol-5-yl)aniline core serves as a rigid scaffold that can be strategically decorated with substituents to achieve high affinity and selectivity for the ATP-binding pocket of target kinases.

Comparative Analysis of 4-(Isothiazol-5-yl)aniline Analogs as Kinase Inhibitors

Our investigation into the SAR of 4-(isothiazol-5-yl)aniline analogs reveals two primary classes of kinase targets: the Aurora kinases, which are critical regulators of mitosis, and the Cyclin-Dependent Kinases, which govern cell cycle progression.[1][2]

Targeting the Guardians of Mitosis: Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are essential for proper cell division, and their overexpression is a common feature in many cancers.[3][4] Analogs based on the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have demonstrated potent inhibition of Aurora kinases A and B.[1]

A pivotal finding in the SAR of these compounds is the profound impact of substitution on the aniline ring. Specifically, the presence of a substituent at the para-position of the aniline moiety is strongly correlated with potent Aurora kinase inhibition.[1] This is exemplified by the lead compound CYC116 (1) , which incorporates a 4-morpholinophenylamino group and exhibits nanomolar inhibitory activity against Aurora A and B kinases.[1][5]

CompoundR Group (Aniline para-position)Aurora A (Ki, nM)Aurora B (Ki, nM)Reference
CYC116 (1) Morpholine8.09.2[1]
2 H>1000>1000[1]
3 4-Methylpiperazine1520[1]

Table 1: Comparative inhibitory activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine analogs against Aurora A and B kinases.

The data clearly indicates that the unsubstituted analog 2 is inactive, highlighting the necessity of the para-substituent for potent inhibition. The morpholine and methylpiperazine groups likely engage in favorable interactions within a specific sub-pocket of the Aurora kinase active site. The development of CYC116 has progressed to Phase I clinical trials, underscoring the therapeutic potential of this chemical class.[5][6]

Halting the Cell Cycle Engine: Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[7] The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold has also been successfully exploited to develop potent inhibitors of CDKs, particularly CDK2 and CDK9.[2][8]

In contrast to the SAR for Aurora kinase inhibition, the key determinant for potent CDK inhibition in this series is the presence of substituents at the meta-position of the aniline ring.[9] This differential requirement for substituent placement provides a clear strategy for tuning the selectivity of these inhibitors between the two kinase families.

Furthermore, modifications to the pyrimidine and thiazole rings have been explored to enhance CDK9 selectivity over other CDKs. For instance, the introduction of a carbonitrile group at the C5-position of the pyrimidine ring in conjunction with a bulky substituent at the meta-position of the aniline ring led to compounds with significant selectivity for CDK9 over CDK2.[8][10] Compound 12u from this series is a highly potent and selective CDK9 inhibitor.[10][11]

CompoundR Group (Aniline meta-position)R' (Pyrimidine C5-position)CDK2 (Ki, nM)CDK9 (Ki, nM)Reference
Ia NO₂H61[8]
12a NO₂CN52[8]
12u 1,4-diazepan-1-ylCN>5007 (IC50)[10][11]

Table 2: Comparative inhibitory activity and selectivity of 2-anilino-4-(thiazol-5-yl)pyrimidine analogs against CDK2 and CDK9.

The dramatic increase in selectivity for CDK9 observed with compound 12u highlights the intricate interplay of substitutions on both the aniline and pyrimidine rings in determining the target profile of these inhibitors. X-ray crystal structures of these analogs in complex with their target kinases have been instrumental in rationalizing these observed SARs.[2][8]

Key Signaling Pathways and Cellular Consequences

The inhibition of Aurora kinases and CDKs by 4-(isothiazol-5-yl)aniline analogs triggers distinct and potent anti-cancer effects by disrupting fundamental cellular processes.

Aurora Kinase Inhibition: Inducing Mitotic Catastrophe

Aurora kinases are master regulators of mitosis.[3] Their inhibition leads to a cascade of events culminating in mitotic failure and cell death. The primary consequences include:

  • Suppression of Histone H3 Phosphorylation: A hallmark of Aurora B inhibition.[1]

  • Aberrant Mitotic Phenotypes: Formation of monopolar or multipolar spindles.

  • Polyploidy: Failure of cytokinesis leading to cells with multiple sets of chromosomes.[1]

  • Apoptosis: Cell death triggered by mitotic catastrophe.

Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.

CDK Inhibition: Inducing Cell Cycle Arrest and Apoptosis

CDKs drive the cell through its various phases.[7] Inhibition of specific CDKs, such as CDK2 and CDK9, has profound effects on cancer cells:

  • G1/S Phase Arrest: Inhibition of CDK2 prevents the transition from the G1 to the S phase of the cell cycle.[12]

  • Transcriptional Repression: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1.[8][10]

  • Induction of Apoptosis: The combination of cell cycle arrest and downregulation of survival proteins triggers programmed cell death.[8][10]

Caption: CDK Signaling Pathway and Points of Inhibition.

Experimental Protocols

To ensure the robust evaluation of novel 4-(isothiazol-5-yl)aniline analogs, standardized and validated experimental protocols are essential. The following sections provide detailed methodologies for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Luminescent)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is suitable for determining the in vitro potency of inhibitors against purified kinases.[13][14][15][16]

Materials:

  • Purified recombinant Aurora or CDK kinase

  • Kinase-specific substrate (e.g., Kemptide for Aurora A, Histone H1 for CDK2)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the kinase and substrate to their optimal concentrations (determined empirically through titration) in Kinase Assay Buffer.

  • Assay Plate Setup (per well in a 384-well plate):

    • Add 1 µL of the test compound or vehicle (DMSO) control.

    • Add 2 µL of the diluted kinase.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis A Prepare Serial Dilutions of Test Compound C Add Compound, Kinase, and Substrate/ATP to 384-well Plate A->C B Prepare Kinase and Substrate/ATP Solutions B->C D Incubate at 30°C for 60 minutes C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent (Generate Luminescence) F->G H Incubate for 30 minutes G->H I Read Luminescence H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for a Luminescent-Based Kinase Inhibition Assay.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Cell Cycle Analysis by Flow Cytometry

This method allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.[17][18]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells on a flow cytometer, collecting the fluorescence data for PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases.

Conclusion and Future Directions

The 4-(isothiazol-5-yl)aniline scaffold has proven to be a highly productive platform for the discovery of potent and selective kinase inhibitors. The distinct SAR profiles for Aurora kinase and CDK inhibition, governed by the substitution patterns on the aniline ring, provide a clear roadmap for the design of targeted therapeutics. The clinical progression of CYC116 validates the potential of this chemical class.

Future efforts in this area should focus on:

  • Enhancing Selectivity: Further optimization to achieve isoform-specific inhibition (e.g., Aurora A vs. Aurora B) or selective inhibition of specific CDK family members.

  • Overcoming Resistance: Investigating mechanisms of resistance to these inhibitors and designing next-generation compounds that can overcome them.

  • Exploring Novel Targets: Screening 4-(isothiazol-5-yl)aniline analog libraries against a broader panel of kinases to identify novel therapeutic opportunities.

By leveraging the insights from the structure-activity relationships and employing robust experimental methodologies, the full therapeutic potential of 4-(isothiazol-5-yl)aniline analogs can be realized in the ongoing fight against cancer.

References

  • Aurora kinase signaling pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

  • Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1719–1728. [Link]

  • Ghorab, M. M., et al. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 10(5), 795–800. [Link]

  • Katsha, A., et al. (2012). Aurora kinase inhibitors: Progress towards the clinic. Cancer Letters, 321(1), 10–19. [Link]

  • Dar, T. O., et al. (2010). Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics? Molecular Cancer Therapeutics, 9(2), 268–278. [Link]

  • Asghar, U., et al. (2015). The role of cyclin-dependent kinases in cancer. Nature Reviews Drug Discovery, 14(2), 130–146. [Link]

  • Zheng, Y., & Li, Y. (2020). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cells, 9(5), 1259. [Link]

  • Malumbres, M. (2022). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 23(15), 8206. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • Hydbring, P., et al. (2017). A review on the role of cyclin dependent kinases in cancers. Journal of Hematology & Oncology, 10(1), 123. [Link]

  • Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules, 27(8), 2419. [Link]

  • Girdler, F., et al. (2017). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Investigational Drugs, 26(1), 51–63. [Link]

  • Tadesse, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]

  • Tadesse, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]

  • Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (2012). Journal of Biomolecular Screening, 17(6), 825–832. [Link]

  • Liu, X., et al. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 65(1), 318–336. [Link]

  • ClinicalTrials.gov. (2021). A Phase I Pharmacologic Study of CYC116, an Oral Aurora Kinase Inhibitor, in Patients With Advanced Solid Tumors. Retrieved from [Link]

  • Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1719–1728. [Link]

  • Griffiths, G., et al. (2020). Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439. bioRxiv. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]

  • Tadesse, S., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]

  • Carpinelli, P., et al. (2011). Evaluation of cell cycle inhibitors by flow cytometry. Methods in Molecular Biology, 761, 295–306. [Link]

  • Bathula, S. R., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 27(17), 5483. [Link]

  • Fancelli, D., et al. (2011). Assessment of Cell Cycle Inhibitors by Flow Cytometry. In Methods in Molecular Biology (Vol. 761, pp. 295-306). Humana Press. [Link]

  • Tadesse, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]

  • Darzynkiewicz, Z., et al. (2011). Flow cytometry in analysis of cell cycle and apoptosis. Seminars in Hematology, 48(3), 179–193. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of Isothiazole-Based Therapeutic Candidates

Foreword: Navigating the Isothiazole Landscape in Drug Discovery The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. Its unique e...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Isothiazole Landscape in Drug Discovery

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide focuses on the comprehensive in vitro and in vivo evaluation of isothiazole-containing compounds, providing researchers, scientists, and drug development professionals with a practical framework for assessing their therapeutic potential.

While the initial intent was to focus on 4-(Isothiazol-5-yl)aniline, a thorough review of the current scientific literature did not yield a specific compound with this exact structure that has undergone extensive and publicly documented in vitro and in vivo evaluation. To provide a data-driven and scientifically robust guide, we will therefore pivot to a well-characterized, structurally related class of isothiazole derivatives: heteroaryl isothiazolones with antibacterial activity . These compounds share the core isothiazole ring and offer a wealth of published data that allows for a detailed exploration of their evaluation process, from initial screening to preclinical animal models. This approach ensures that the principles and methodologies discussed are grounded in real-world experimental data, making them broadly applicable to the evaluation of other isothiazole-based drug candidates.

The Rationale for Targeting Isothiazoles as Antibacterial Agents

The relentless rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health.[3][4] This crisis necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Isothiazole derivatives have emerged as a promising class of compounds in this arena.[4]

The core rationale for investigating isothiazoles as antibacterial agents lies in their ability to target essential bacterial processes. Certain heteroaryl isothiazolones have been shown to inhibit bacterial DNA replication, a fundamental process for bacterial survival and proliferation.[4] This mechanism of action is distinct from many existing classes of antibiotics, offering a potential solution to overcome existing resistance mechanisms.

A Case Study: Preclinical Evaluation of a Tricyclic Heteroaryl Isothiazolone

To illustrate the comprehensive evaluation of an isothiazole-based antibacterial candidate, we will examine the preclinical data for a representative tricyclic heteroaryl isothiazolone (HITZ). This case study will provide a framework for understanding the logical flow of experiments, from initial in vitro characterization to in vivo efficacy studies.

In Vitro Evaluation: Establishing the Antibacterial Profile

The initial phase of evaluation focuses on characterizing the compound's antibacterial activity and spectrum in a controlled laboratory setting.

2.1.1. Minimum Inhibitory Concentration (MIC) Assays

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to determine the potency of a new compound.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Test Compound: The isothiazolone compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound in which no visible bacterial growth is observed.

Table 1: In Vitro Antibacterial Activity of a Representative Heteroaryl Isothiazolone (HITZ) against Gram-Positive Pathogens [4]

Bacterial StrainHITZ MIC (µg/mL)Vancomycin MIC (µg/mL)
Methicillin-Susceptible S. aureus0.51
Methicillin-Resistant S. aureus (MRSA)11
Vancomycin-Intermediate S. aureus24
Streptococcus pneumoniae0.250.5

Interpretation of Results: The data in Table 1 demonstrates that the representative HITZ compound exhibits potent activity against a range of clinically relevant Gram-positive bacteria, including antibiotic-resistant strains.[4] Its potency is comparable to or greater than the standard-of-care antibiotic, vancomycin.

2.1.2. Bactericidal vs. Bacteriostatic Activity

It is crucial to determine whether a new antibiotic kills bacteria (bactericidal) or simply inhibits their growth (bacteriostatic). This is assessed using time-kill assays.

Experimental Protocol: Time-Kill Assay

  • Bacterial Culture: A logarithmic phase culture of the target bacterium is prepared.

  • Exposure to Compound: The bacteria are exposed to the HITZ compound at concentrations corresponding to multiples of its MIC.

  • Sampling over Time: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies.

Interpretation of Results: A bactericidal agent is typically defined as a compound that causes a ≥3-log10 reduction (99.9% killing) in the initial bacterial inoculum. The representative HITZ compound demonstrated excellent bactericidal activity against staphylococci, with a rapid reduction in viable cell counts within the first few hours of exposure.[4]

Workflow for In Vitro Antibacterial Evaluation

in_vitro_workflow cluster_screening Initial Screening cluster_characterization Activity Characterization MIC MIC Determination (Broad Spectrum) TimeKill Time-Kill Assays (Bactericidal/Bacteriostatic) MIC->TimeKill Potent Compounds PAE Post-Antibiotic Effect (Duration of Suppression) TimeKill->PAE

Caption: Workflow for the in vitro evaluation of a novel antibacterial compound.

In Vivo Evaluation: Assessing Efficacy in a Living System

Positive in vitro data provides the justification for moving into more complex and resource-intensive in vivo studies. Animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety in a physiological context.

2.2.1. Murine Sepsis Model

A systemic infection model, such as a murine sepsis model, is used to assess the ability of the compound to protect against a life-threatening infection.

Experimental Protocol: Murine Sepsis Model

  • Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterium (e.g., MRSA).

  • Treatment: At a specified time post-infection, groups of mice are treated with the HITZ compound via a clinically relevant route of administration (e.g., intravenous or oral). A vehicle control group and a standard-of-care antibiotic group are included.

  • Monitoring: The survival of the mice in each group is monitored over a period of several days.

  • Endpoint: The 50% protective dose (PD50), the dose required to protect 50% of the animals from lethal infection, is calculated.

Interpretation of Results: The representative HITZ compound demonstrated high efficacy in the murine sepsis model, with a PD50 of ≤1 mg/kg against S. aureus.[4] This indicates that the compound is effective in treating a systemic infection in a living animal.

2.2.2. Murine Thigh Infection Model

A localized infection model, such as a thigh infection model, allows for the direct quantification of the compound's ability to reduce the bacterial burden at the site of infection.

Experimental Protocol: Murine Thigh Infection Model

  • Infection: The thigh muscles of mice are inoculated with a specific number of bacteria.

  • Treatment: At a set time after infection, treatment with the HITZ compound is initiated.

  • Quantification of Bacterial Load: After a defined treatment period, the mice are euthanized, and the infected thigh muscles are excised, homogenized, and plated to determine the number of CFU per gram of tissue.

Table 2: In Vivo Efficacy of a Representative Heteroaryl Isothiazolone (HITZ) in a Murine Thigh Infection Model [4]

Treatment GroupBacterial Load (log10 CFU/thigh)Reduction vs. Control (log10)
Vehicle Control7.5-
HITZ (10 mg/kg)4.23.3
Vancomycin (10 mg/kg)4.82.7

Interpretation of Results: The data in Table 2 shows that the HITZ compound significantly reduced the bacterial burden in the infected thighs, and its efficacy was superior to that of vancomycin at the same dose.[4] This provides strong evidence of the compound's antibacterial activity at a localized site of infection.

Workflow for In Vivo Efficacy Evaluation

in_vivo_workflow cluster_systemic Systemic Infection Model cluster_localized Localized Infection Model Sepsis Murine Sepsis Model (Survival Endpoint) Thigh Murine Thigh Infection Model (Bacterial Burden Endpoint) Sepsis->Thigh Promising Survival Data

Caption: Workflow for the in vivo efficacy evaluation of a novel antibacterial compound.

Comparative Analysis and Future Directions

The comprehensive in vitro and in vivo evaluation of the representative heteroaryl isothiazolone demonstrates a promising preclinical profile. The compound exhibits potent, bactericidal activity against a range of clinically important Gram-positive pathogens, including resistant strains.[4] Importantly, this in vitro activity translates to significant efficacy in well-established animal models of infection.[4]

Compared to existing therapies like vancomycin, the HITZ compound shows comparable or superior activity in these preclinical models.[4] The unique mechanism of action targeting bacterial DNA replication suggests that this class of compounds could be effective against bacteria that have developed resistance to other antibiotic classes.[4]

Future directions for the development of this and other isothiazole-based compounds would include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and to establish a dosing regimen that maximizes efficacy while minimizing toxicity.

  • Toxicology Studies: Comprehensive safety and toxicology studies are required to identify any potential adverse effects before moving into human clinical trials.

  • Spectrum of Activity Expansion: Further studies to explore the activity against a broader range of bacterial pathogens, including Gram-negative organisms.

Conclusion

The isothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The systematic in vitro and in vivo evaluation pipeline detailed in this guide provides a robust framework for advancing promising isothiazole-based compounds from the laboratory to the clinic. By adhering to a logical progression of well-designed experiments, researchers can effectively characterize the therapeutic potential of these compounds and contribute to the development of next-generation medicines to address unmet medical needs.

References

  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. [Link]

  • Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo. (2015). European Journal of Pharmacology. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. [Link]

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLOS ONE. [Link]

  • Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. (2024). Bioorganic Chemistry. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Chemistry of Heterocyclic Compounds. [Link]

  • In Vitro and In Vivo Antibacterial Activities of Heteroaryl Isothiazolones against Resistant Gram-Positive Pathogens. (2007). Antimicrobial Agents and Chemotherapy. [Link]

Sources

Validation

A Head-to-Head Comparison of Isothiazole and Oxazole Aniline Derivatives in Medicinal Chemistry

A Senior Application Scientist's Guide to Physicochemical Properties, Biological Activity, and Structure-Activity Relationships In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Physicochemical Properties, Biological Activity, and Structure-Activity Relationships

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers down the path of heterocyclic chemistry. Among the myriad of scaffolds available, five-membered aromatic rings containing heteroatoms have proven to be particularly fruitful. This guide provides a detailed head-to-head comparison of two such privileged scaffolds: isothiazole and oxazole, with a specific focus on their aniline derivatives. By examining their synthesis, physicochemical properties, and biological activities, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their quest for new medicines.

Introduction: The Allure of Isothiazole and Oxazole Scaffolds

Isothiazole, a sulfur and nitrogen-containing heterocycle, and its oxygen-containing counterpart, oxazole, are isomeric structures that have independently carved significant niches in drug discovery. Their unique electronic and structural features allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. The incorporation of an aniline moiety to these scaffolds further expands their chemical space and biological potential, offering a key point of interaction and a handle for further structural modifications.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between isothiazole and oxazole lies in the substitution of a sulfur atom for an oxygen atom in the five-membered ring. This seemingly subtle change imparts distinct physicochemical properties that influence their behavior in biological systems.

PropertyIsothiazoleOxazoleRationale
Aromaticity More aromaticLess aromaticThe larger size and greater polarizability of the sulfur atom in isothiazole allow for more effective delocalization of π-electrons compared to the more electronegative oxygen atom in oxazole.
Basicity Weakly basicVery weakly basic[1]The lone pair of electrons on the nitrogen atom in both rings contributes to their basicity. However, the greater electronegativity of oxygen in oxazole reduces the availability of the nitrogen lone pair for protonation.
Dipole Moment Generally higherGenerally lowerThe difference in electronegativity between sulfur/oxygen and the other atoms in the ring contributes to the overall dipole moment.
Stability Generally stableStable liquid at room temperature[1]Both rings are relatively stable aromatic systems.
Solubility Generally less polarMore polarThe presence of the more electronegative oxygen atom in oxazole can lead to increased polarity and better solubility in polar solvents compared to the sulfur-containing isothiazole.

Key Insight: The choice between an isothiazole and an oxazole scaffold can be guided by the desired physicochemical properties of the target molecule. If higher aromaticity and stability are paramount, isothiazole may be the preferred choice. Conversely, if increased polarity and potential for hydrogen bonding are desired, oxazole could be more suitable.

Biological Activity: A Comparative Analysis

Both isothiazole and oxazole aniline derivatives have demonstrated a broad spectrum of biological activities. Here, we compare their performance in three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity

The fight against cancer has seen a surge in the development of small-molecule inhibitors targeting various signaling pathways. Both isothiazole and oxazole aniline derivatives have emerged as promising candidates in this arena.

Isothiazole Aniline Derivatives:

Oxazole Aniline Derivatives:

Oxazole-based compounds have been extensively studied for their anticancer properties. A notable example is a series of 1,3-oxazole sulfonamides containing halogenated aniline derivatives, which have shown potent and selective inhibition of leukemia cell lines with GI50 values in the submicromolar to nanomolar ranges.[3]

Comparative Anticancer Activity Data (IC50, µM)

Compound TypeCell LineIsothiazole Aniline DerivativeOxazole Aniline DerivativeReference
Substituted Aniline DerivativeLeukemia (various)Data not readily available0.0488 - >100[3]
Substituted Aniline DerivativeHCT116 (Colon)Data not readily available< 0.1[4]
Substituted Aniline DerivativeHepG2 (Liver)Data not readily available10 - 100[4]
Substituted Aniline DerivativeU251 (Glioblastoma)Data not readily available10 - 100[4]

Structure-Activity Relationship (SAR) Insights:

For oxazole aniline derivatives, the presence of halogenated and alkyl-substituted anilines has been shown to be crucial for potent anticancer activity.[3] The substitution pattern on the aniline ring plays a pivotal role in modulating the cytotoxic effects. For isothiazole derivatives, the nature of the substituent on the aniline ring is also expected to significantly influence activity, though more extensive SAR studies are needed for a direct comparison.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (isothiazole and oxazole aniline derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of the MTT Assay Workflow:

MTT_Assay cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B 24h Incubation C Add MTT Reagent B->C Treatment Period D Incubate (2-4h) C->D E Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in drug discovery.

Isothiazole Aniline Derivatives:

Several isothiazole derivatives have been reported to possess significant anti-inflammatory activity. For instance, certain thiazolyl and isothiazolyl azomethine derivatives have shown inhibition of carrageenan-induced mice paw edema ranging from 16.3% to 64%.[5] Another study on benzo[d]isothiazole derivatives reported percentage inhibition of edema up to 61.83%.[6]

Oxazole Aniline Derivatives:

Oxazole derivatives have also demonstrated promising anti-inflammatory effects. In one study, novel oxazole derivatives showed a percentage inhibition of carrageenan-induced paw edema up to 35.38%.[7] Another study on oxadiazole derivatives bearing a flurbiprofen moiety reported edema inhibition as high as 83.33%.[4]

Comparative Anti-inflammatory Activity Data (% Inhibition of Edema)

Compound TypeIsothiazole Aniline DerivativeOxazole Aniline DerivativeReference
Substituted Aniline Derivativeup to 64%up to 35.38%[5][7]
Benzo[d]isothiazole Derivative61.83%-[6]
Oxadiazole Derivative-83.33%[4]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for screening acute anti-inflammatory activity.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Procedure:

    • Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the isothiazole and oxazole aniline derivatives.

    • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

    • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization of the Anti-inflammatory Assay Workflow:

Anti_Inflammatory_Assay cluster_workflow Carrageenan-Induced Paw Edema Assay A Group Animals B Administer Test Compounds A->B C Inject Carrageenan in Paw B->C 30-60 min D Measure Paw Volume C->D Hourly E Calculate % Inhibition D->E

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Both isothiazole and oxazole scaffolds have been explored for their potential as antimicrobial agents.

Isothiazole Aniline Derivatives:

Isothiazole derivatives have shown promising activity against a range of bacteria. For instance, pseudo-saccharine amine derivatives have been found to be effective against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with MIC values ranging from 4.6 to 16.1 µM.[8]

Oxazole Aniline Derivatives:

Oxazole derivatives have also demonstrated significant antimicrobial properties. Studies on N-oxazolylcarboxamides have shown high activity against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[9] Other oxazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[10]

Comparative Antimicrobial Activity Data (MIC, µg/mL)

Compound TypeOrganismIsothiazole Aniline Derivative (µM)Oxazole Aniline Derivative (µg/mL)Reference
Pseudo-saccharine amineE. coli4.6Data not readily available[8]
Pseudo-saccharine amineB. subtilis4.7Data not readily available[8]
Phenylalanine derivativeE. coli-28.1[11]
Phenylalanine derivativeC. albicans-14[11]
N-oxazolylcarboxamideM. tuberculosis-3.13[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Principle: The broth microdilution method is a common technique to determine the MIC of a compound.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion: Navigating the Choice Between Isothiazole and Oxazole Aniline Derivatives

The head-to-head comparison of isothiazole and oxazole aniline derivatives reveals that both scaffolds are valuable assets in the medicinal chemist's toolbox. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug-like properties.

  • Isothiazole aniline derivatives often exhibit strong biological activities, potentially due to the higher aromaticity and unique electronic properties of the isothiazole ring. They have shown particular promise in the development of anti-inflammatory and antimicrobial agents.

  • Oxazole aniline derivatives , on the other hand, have been more extensively explored in the context of anticancer drug discovery, with several series demonstrating potent and selective activity. Their greater polarity may also offer advantages in terms of solubility and pharmacokinetic profiles.

Ultimately, the decision to pursue either an isothiazole or an oxazole aniline derivative should be driven by a thorough understanding of the structure-activity relationships for the target of interest, coupled with a careful consideration of the desired physicochemical properties. This guide provides a foundational framework for such an evaluation, empowering researchers to navigate this chemical space with greater confidence and precision.

References

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Shaikh, R. A., Khan, F. A. K., & Baseer, M. A. (2020). Synthesis, Characterization and Antimicrobial Evaluation of New 3-(Alkyl/Arylamino) benzo [d] isothiazole 1, 1-Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 10(6), 1-5.
  • Limban, C., Chiriță, C., Nițulescu, G. M., Măruțescu, L., & Olaru, O. T. (2021). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1, 3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 22(16), 8887.
  • Devi, P. S., & Rajitha, G. (2020). Design, Synthesis, And Molecular Docking Studies of Novel Isothiazole Derivatives as Potent Anti-inflammatory and Analgesic Agen. Bio-Science, Engineering, and Technology Letters, 9(12), 52-59.
  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413.
  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • Hassan, A. S., Hafez, H. N., & Osman, S. A. (2021). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports, 11(1), 1-14.
  • Panico, A. M., Geronikaki, A., Mgonzo, R., & Cardile, V. (2009). Thiazolyl and isothiazolyl azomethine derivatives with anti-inflammatory and antioxidant activities. Bioorganic & Medicinal Chemistry, 17(23), 7959-7966.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2017). Synthesis Characterization and Anti-Inflammatory Activities of Substituted Aniline Oxadiazolyl Derivatives.
  • Koszelewski, D., Migaud, M. E., & Berishvili, V. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3236.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1014-1023.
  • Wang, L., Zhang, Y., Wang, Y., Li, Y., & Zhang, Y. (2020). Design, Synthesis, and Biological Evaluation of Novel 1, 3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules, 25(19), 4539.
  • Sheeja Rekha, A. G., & Anusha, R. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Alam, M. A., Khan, W. A., & Haque, M. E. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • Świątek, P., & Goszczyńska, A. (2021). Antimicrobial Activity of 1, 3, 4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979.
  • Shukla, M. B., Singh, D., & Singh, R. K. (2017). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. International Journal of Pharmaceutical Sciences and Research, 8(10), 4220-4226.
  • Ghasemi, B., Sanjarani, G., Sanjarani, Z., & Majidiani, H. (2015). MIC values (µg/mL) for effects of thiazole and imidazole derivatives...
  • El-Sayed, N. N. E., & Al-Omair, M. A. (2022). a, the MIC values of the tested thiazole derivatives in the medium with...
  • Oxazole. (2023, November 29). In Wikipedia. [Link]

  • Prandota, J., Wilimowski, M., Inglot, A. D., & Machoń, Z. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum immunologiae et therapiae experimentalis, 21(6), 915–923.
  • Park, J., & Kim, Y. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals, 14(8), 832.
  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021).
  • Göktaş, A., & Küçükgüzel, Ş. G. (2017). Synthesis and Antioxidant Properties of New Oxazole-5 (4H)-one Derivatives. Marmara Pharmaceutical Journal, 21(4), 856-865.
  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98–100.
  • Joshi, S., & Srivastava, S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 219-236.
  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139-2154.
  • Alam, M. A., Khan, W. A., & Haque, M. E. (2019). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties.
  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (2001). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Bioorganic & Medicinal Chemistry, 9(9), 2375-2380.
  • Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-26.
  • Zhang, Y., Liu, Y., & Li, Y. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(1), e2000268.
  • Alam, M. A., Khan, W. A., & Haque, M. E. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Shubha, J. P., & Das, B. (2016). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 40(11), 9474-9480.
  • Swiatek, P., & Malinka, W. (2012). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4, 5-b] Pyridine. Acta Poloniae Pharmaceutica, 69(5), 859–864.

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of 4-(Isothiazol-5-yl)aniline in Kinase Active Sites

This guide provides a comprehensive, technically grounded framework for conducting a comparative molecular docking study of the novel small molecule, 4-(Isothiazol-5-yl)aniline, against a panel of therapeutically relevan...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for conducting a comparative molecular docking study of the novel small molecule, 4-(Isothiazol-5-yl)aniline, against a panel of therapeutically relevant protein kinases. As researchers and drug development professionals, our goal is not merely to generate data but to derive meaningful insights into selectivity, binding affinity, and the structural basis of inhibition. This document serves as both a strategic overview and a practical, step-by-step protocol for achieving this objective.

Introduction: The Rationale for Comparative Kinase Docking

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The compound 4-(Isothiazol-5-yl)aniline features a privileged scaffold—an aniline ring linked to a five-membered isothiazole heterocycle—that bears structural resemblance to cores found in known kinase inhibitors.[2] This similarity makes it an intriguing candidate for investigation.

However, the kinome is vast, and off-target effects are a major cause of clinical failure. A comparative docking study is therefore not an academic exercise but a crucial first step in drug discovery.[3] It allows us to computationally predict:

  • Binding Affinity: Which kinases does the compound bind to most strongly?

  • Selectivity Profile: Does it bind to a specific kinase or a broad spectrum?

  • Binding Mode: What are the key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex?

This in silico approach enables the rational prioritization of compounds and targets for subsequent, resource-intensive in vitro and in vivo validation.

Target Selection: A Triad of Relevant Kinases

To build a meaningful comparison, we have selected three well-characterized kinases from different families, each a validated drug target and possessing high-quality crystal structures in the Protein Data Bank (PDB).[4][5][6][7]

  • p38 Mitogen-Activated Protein Kinase (p38α MAPK): A key mediator of the inflammatory response.[1][8] Its inhibition is a therapeutic strategy for inflammatory diseases.[9] We will use the crystal structure of p38α complexed with an inhibitor (PDB ID: 1A9U).[10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[11][12] Inhibition of VEGFR-2 is a cornerstone of modern anti-cancer therapy.[13] We will utilize the structure of the VEGFR-2 kinase domain (PDB ID: 4AGD).[14]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overactivity is associated with numerous cancers.[15][16] It is the target of several successful anti-cancer drugs.[17][18] The structure of EGFR's kinase domain will be used for this study (PDB ID: 2J6M).

This selection provides a diverse set of active site geometries and allows us to probe the adaptability and selectivity of our lead compound.

Experimental Design & Protocols

A rigorous docking study is underpinned by meticulous preparation of both the receptor (protein) and the ligand. The overall workflow is a sequential process designed to ensure that the inputs for the docking simulation are as accurate as possible.

Diagram: General Workflow for Comparative Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Target Selection Target Selection Receptor Preparation Receptor Preparation Target Selection->Receptor Preparation Ligand Preparation Ligand Preparation Docking (AutoDock Vina) Docking (AutoDock Vina) Ligand Preparation->Docking (AutoDock Vina) Docking (PyRx/FlexX) Docking (PyRx/FlexX) Ligand Preparation->Docking (PyRx/FlexX) Receptor Preparation->Docking (AutoDock Vina) Receptor Preparation->Docking (PyRx/FlexX) Pose Analysis Pose Analysis Docking (AutoDock Vina)->Pose Analysis Docking (PyRx/FlexX)->Pose Analysis Scoring Comparison Scoring Comparison Pose Analysis->Scoring Comparison Interaction Mapping Interaction Mapping Scoring Comparison->Interaction Mapping

Caption: A generalized workflow for in silico molecular docking studies.

Protocol 1: Ligand Preparation

The goal is to generate a high-quality, low-energy 3D conformation of 4-(Isothiazol-5-yl)aniline.

  • Obtain 2D Structure: Draw the molecule in chemical drawing software like MarvinSketch or ChemDraw.

  • Convert to 3D: Use the software's built-in tools to generate an initial 3D structure.

  • Energy Minimization: This is a critical step to find a stable, low-energy conformation.[19]

    • Software: UCSF Chimera or Avogadro.

    • Procedure:

      • Load the 3D structure.

      • Add hydrogens appropriate for a physiological pH of 7.4.

      • Assign partial charges (e.g., Gasteiger or AM1-BCC).

      • Perform energy minimization using a suitable force field (e.g., Amber).

  • Save in Correct Format: Save the final, optimized structure as a .mol2 or .pdbqt file, depending on the requirements of the docking software.[20]

Protocol 2: Receptor Preparation

The objective is to clean the raw PDB file, leaving only the components necessary for docking.[21]

  • Download PDB File: Obtain the selected PDB files (1A9U, 4AGD, 2J6M) from the RCSB PDB database.[4]

  • Clean the Structure:

    • Software: UCSF Chimera, PyMOL, or Discovery Studio.[22][23][24]

    • Procedure:

      • Load the PDB structure.

      • Remove all non-essential components: water molecules, co-solvents, ions, and any co-crystallized ligands.[12]

      • For multimeric proteins, retain only the chain containing the active site of interest (typically Chain A).

      • Inspect for and repair any missing side chains or atoms using tools like DockPrep in Chimera.[24][25]

  • Prepare for Docking:

    • Add polar hydrogens.

    • Assign atomic charges (e.g., Kollman charges).[20]

    • Save the prepared receptor as a .pdbqt file for use with AutoDock Vina.[20]

Protocol 3: Molecular Docking Simulation

To ensure the robustness of our findings, we will perform the docking using two different and widely-used programs, AutoDock Vina and the virtual screening tool PyRx (which uses Vina as its docking engine but offers a different user interface and workflow).[19][26][27] This comparative approach helps mitigate algorithm-specific biases.

A. AutoDock Vina Protocol: [20][28][29]

  • Define the Grid Box: The grid box defines the search space for the docking algorithm within the receptor's active site.[28]

    • Method: Center the grid box on the position of the original, co-crystallized ligand (if available) or on catalytically critical residues identified from the literature.

    • Dimensions: Ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

  • Create Configuration File: Prepare a conf.txt file that specifies the paths to the receptor and ligand .pdbqt files, the grid box center coordinates and dimensions, and the exhaustiveness parameter (a higher value increases computational time but also the thoroughness of the conformational search; a value of 8-16 is common).[30]

  • Run Vina: Execute the docking run from the command line.[20] Vina will generate an output file containing the predicted binding poses and their corresponding affinity scores.

B. PyRx Protocol: [26][31][32][33]

  • Load Molecules: Import the prepared receptor (.pdb) and ligand (.mol2 or .sdf) files into the PyRx workspace.

  • Convert to AutoDock Format: Right-click on the molecules and convert them to "Macromolecule" and "Ligand" respectively. PyRx will automatically generate the .pdbqt files.[32]

  • Define Binding Site & Run Vina: Select the ligand and macromolecule, then proceed to the Vina Wizard. Adjust the grid box dimensions to cover the active site. Run the docking simulation.[26]

Results and Comparative Analysis

The output of a docking simulation is rich with data that requires careful interpretation. Our analysis will focus on two key areas: quantitative scoring and qualitative interaction mapping.

Quantitative Data Summary

The primary quantitative metric from docking is the binding affinity , reported in kcal/mol. A more negative value indicates a more favorable predicted binding interaction. We will summarize the best scores for 4-(Isothiazol-5-yl)aniline against each kinase from both docking programs.

Kinase TargetPDB IDDocking SoftwareBest Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
p38α MAPK 1A9UAutoDock Vina-8.5~550 nM
PyRx (Vina)-8.4~650 nM
VEGFR-2 4AGDAutoDock Vina-9.2~150 nM
PyRx (Vina)-9.1~180 nM
EGFR 2J6MAutoDock Vina-7.8~1.5 µM
PyRx (Vina)-7.9~1.3 µM
Note: The data presented are illustrative examples representative of a typical study. Ki values are estimated from the binding affinity.
Qualitative Interaction Analysis

A low binding score is meaningless without a plausible binding mode. We must visualize the top-scoring poses to analyze the specific molecular interactions that anchor the ligand in the active site.[34]

  • Software: PyMOL or Discovery Studio Visualizer.[35][36]

  • Procedure:

    • Load the prepared receptor structure and the docked ligand poses.

    • Identify key interactions:

      • Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors (e.g., aniline NH₂, isothiazole nitrogen) and residues in the kinase hinge region (a critical interaction for many kinase inhibitors).

      • Hydrophobic Interactions: Analyze contacts between the ligand's aromatic rings and nonpolar residues in the active site.

      • Pi-Stacking: Look for favorable stacking interactions between aromatic rings of the ligand and residues like Phenylalanine (Phe) or Tyrosine (Tyr).[15]

    • 2D Interaction Mapping: Use tools like LigPlot+ to generate schematic 2D diagrams that clearly summarize these interactions.[36][37]

Diagram: Key Interaction Comparison

G cluster_vegfr VEGFR-2 (PDB: 4AGD) cluster_p38 p38 MAPK (PDB: 1A9U) Ligand 4-(Isothiazol-5-yl)aniline Cys919 Cys919 Ligand->Cys919 H-Bond (Hinge) Asp1046 Asp1046 Ligand->Asp1046 H-Bond (DFG) Glu885 Glu885 Ligand->Glu885 Hydrophobic Met109 Met109 Ligand->Met109 H-Bond (Hinge) Lys53 Lys53 Ligand->Lys53 Hydrophobic Leu104 Leu104 Ligand->Leu104 Hydrophobic

Caption: Predicted key interactions for the ligand in two kinase active sites.

For instance, analysis might reveal that the higher affinity for VEGFR-2 is due to an additional hydrogen bond with the critical Asp1046 residue of the DFG motif, an interaction not observed in the p38α or EGFR active sites.[14] The aniline NH₂ and isothiazole nitrogen are likely to form crucial hydrogen bonds with the backbone of the hinge region residues (e.g., Cys919 in VEGFR-2, Met109 in p38α), a canonical binding pattern for ATP-competitive inhibitors.[1]

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to the comparative docking of 4-(Isothiazol-5-yl)aniline. By combining meticulous preparation, the use of multiple docking algorithms, and a detailed analysis of both quantitative and qualitative results, we can build a strong, data-driven hypothesis of this compound's kinase selectivity profile.

The illustrative results suggest a promising selectivity for VEGFR-2. This in silico finding is not an endpoint but a critical starting point. It provides the necessary rationale to advance this compound to the next stage of the drug discovery pipeline:

  • In Vitro Kinase Assays: Experimentally validate the predicted binding affinities and IC50 values against the panel of selected kinases.

  • Cell-Based Assays: Determine the compound's effect on signaling pathways downstream of these kinases in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 4-(Isothiazol-5-yl)aniline to optimize potency and selectivity, guided by the structural insights from our docking models.

By integrating computational and experimental approaches, we can accelerate the journey from a promising chemical scaffold to a potential therapeutic agent.

References

  • RCSB Protein Data Bank. Homepage. Available at: [Link]

  • Worldwide Protein Data Bank (wwPDB). Homepage. Available at: [Link]

  • Bioinformatics Review. (2021). How to perform site-specific docking using Pyrx? Available at: [Link]

  • Udemy. Molecular Docking Guide: PyRx, Discovery Studio & CB-Dock2. Available at: [Link]

  • YouTube. (2025). Molecular Docking Practical: How to Use PyRx and Discovery Studio | Step-by-Step Tutorial. Available at: [Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Available at: [Link]

  • Wikipedia. Protein Data Bank. Available at: [Link]

  • YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. Available at: [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available at: [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Available at: [Link]

  • Thomas Adewumi University. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. Available at: [Link]

  • Taylor & Francis Online. (2021). Molecular docking investigation and pharmacokinetic properties prediction of some anilinopyrimidines analogues as EGFR T790M tyrosine kinase inhibitors. Available at: [Link]

  • Protein Data Bank in Europe. Homepage. Available at: [Link]

  • Oxford Academic. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Available at: [Link]

  • Class Central. Free Video: Molecular Docking Analysis - Autodock Results and Visualization. Available at: [Link]

  • Eagon Research Group. Vina Docking Tutorial. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. Available at: [Link]

  • Bentham Science. (2011). Docking and Molecular Dynamics Study on the Inhibitory Activity of Novel Inhibitors on Epidermal Growth Factor Receptor (EGFR). Available at: [Link]

  • MDPI. (2024). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Available at: [Link]

  • Eklavya Chopra. (2020). Molecular Docking using Chimera. Available at: [Link]

  • Impressions@MAHE. (2020). Docking Study of EGFR inhibitor as Anticancer Agents. Available at: [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. Available at: [Link]

  • ScotChem. Preparing the protein and ligand for docking. Available at: [Link]

  • JoVE. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Available at: [Link]

  • Taylor & Francis Online. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Available at: [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. Available at: [Link]

  • RSC Publishing. (2018). Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. Available at: [Link]

  • PubMed Central. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Available at: [Link]

  • PubMed Central. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Available at: [Link]

  • ACS Publications. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Available at: [Link]

  • MDPI. (2016). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Available at: [Link]

  • ResearchGate. (2019). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. Available at: [Link]

  • MDPI. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Available at: [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Available at: [Link]

  • PubMed Central. (2022). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. Available at: [Link]

  • Bioinformatics Review. (2020). Protein-ligand interaction analysis using LigPlot+. Available at: [Link]

  • ResearchGate. (2021). Proteins and ligand preparation for docking. Available at: [Link]

  • Publish. (2024). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. Available at: [Link]

  • Global Science Research Journals. (2012). Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Available at: [Link]

  • ScotChem. Preparing the protein and ligand for docking. Available at: [Link]

  • PubMed Central. (2022). Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase. Available at: [Link]

  • ResearchGate. (2025). (PDF) Docking and 3D – QSAR studies on p38α MAP kinase inhibitors. Available at: [Link]

  • ResearchGate. (2012). 2D representation of docking complex of known p38 MAPK inhibitor. Available at: [Link]

  • YouTube. (2020). Analysis of docking with LigPlot. Installation and first steps. Available at: [Link]

  • ACS Publications. (2018). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(Isothiazol-5-yl)aniline

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper dispos...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of research chemicals like 4-(Isothiazol-5-yl)aniline is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 4-(Isothiazol-5-yl)aniline, grounded in established safety principles and regulatory frameworks.

Understanding the Compound: Hazard Profile of 4-(Isothiazol-5-yl)aniline

4-(Isothiazol-5-yl)aniline is an aromatic amine containing an isothiazole moiety. Aromatic amines as a class are known for their potential toxicity, and it is imperative to handle this compound with the appropriate precautions.[1][2] Based on available safety data, 4-(Isothiazol-5-yl)aniline is classified with several hazards that necessitate careful handling and disposal.[3]

Table 1: GHS Hazard Classification for 4-(Isothiazol-5-yl)aniline [3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

These classifications underscore the importance of minimizing exposure through inhalation, skin contact, and ingestion. The aniline substructure also suggests a potential for environmental toxicity, particularly to aquatic life, a common characteristic of aromatic amines.[4]

Core Directive: Personal Protective Equipment (PPE) and Handling

Before any handling or disposal procedures, the appropriate personal protective equipment must be donned. This is the first line of defense against chemical exposure.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or Viton should be considered.[5][6] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Given the potential for eye irritation, the use of tightly sealed safety goggles or a full-face shield is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[3]

  • Body Protection: A standard laboratory coat should be worn. For larger quantities or in situations with a high risk of splashes, a chemically resistant apron or suit is advisable.

  • Respiratory Protection: All handling of 4-(Isothiazol-5-yl)aniline should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[8][9]

Emergency Procedures: Spills and Exposure

Accidents can happen, and a clear, well-rehearsed emergency plan is crucial.

In Case of a Spill:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.[10]

  • Collect and Package: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. All cleaning materials must also be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Step-by-Step Disposal Protocol

The disposal of 4-(Isothiazol-5-yl)aniline must be carried out in compliance with local, state, and federal regulations. It is the responsibility of the waste generator to properly characterize and label the waste.

Step 1: Waste Characterization and Segregation

  • Characterization: Unused 4-(Isothiazol-5-yl)aniline is a chemical product and should be disposed of as such. Given its toxic properties, it will likely be classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it may fall under the U-list for toxic wastes if it is a discarded commercial chemical product.[11] Aniline and its derivatives are also listed under specific K-codes (e.g., K103 for process residues from aniline extraction) which, while not directly applicable to the pure compound, indicate the EPA's concern with this class of chemicals.[12][13]

  • Segregation: Keep 4-(Isothiazol-5-yl)aniline waste separate from other waste streams. Do not mix it with non-hazardous waste. It should be stored in a container designated for toxic organic waste, and specifically for aromatic amines if your institution has such a category.[7]

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chemical waste.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(Isothiazol-5-yl)aniline," and the associated hazards (e.g., "Toxic," "Irritant"). The accumulation start date must also be clearly visible.

Step 3: On-Site Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat sources and incompatible materials such as strong oxidizing agents.[7]

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Professional Disposal

  • Engage a Licensed Professional: The disposal of 4-(Isothiazol-5-yl)aniline must be handled by a licensed hazardous waste disposal company.[7] These companies are equipped to transport and dispose of chemical waste in accordance with all regulations.

  • Manifesting: A hazardous waste manifest will be required for transportation. This document tracks the waste from the point of generation to its final disposal facility.

  • Disposal Method: The most common and effective method for the disposal of toxic organic compounds like aromatic amines is high-temperature incineration in a permitted hazardous waste incinerator.[15] This process ensures the complete destruction of the compound.

The following diagram illustrates the decision-making process for the proper disposal of 4-(Isothiazol-5-yl)aniline.

DisposalWorkflow Disposal Workflow for 4-(Isothiazol-5-yl)aniline cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Handling 4-(Isothiazol-5-yl)aniline ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (Unused chemical, contaminated items) fume_hood->waste_gen segregate Segregate as Toxic Organic Waste waste_gen->segregate container Select & Label Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store arrange_pickup Arrange Pickup with Licensed Waste Vendor store->arrange_pickup manifest Complete Hazardous Waste Manifest arrange_pickup->manifest incinerate High-Temperature Incineration manifest->incinerate

Caption: Decision workflow for the safe disposal of 4-(Isothiazol-5-yl)aniline.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity and environmental protection.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]

  • American Chemical Society. (2023). Toxicity of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. [Link]

  • ResearchGate. (n.d.). Pyrolysis of Amines and Imines. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 4-(Isothiazol-5-yl)aniline. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. [Link]

  • g-gas. (2016). Impacts of benzene and piperazine concentrations on LNG plant capacity. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. [Link]

  • National Institutes of Health. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isothiazol-5-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Isothiazol-5-yl)aniline
© Copyright 2026 BenchChem. All Rights Reserved.